Diisopropyl sulfate
Beschreibung
Eigenschaften
IUPAC Name |
dipropan-2-yl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4S/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBLTYHIEYOAOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073131 | |
| Record name | Diisopropyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-10-6 | |
| Record name | Diisopropyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOPROPYLSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OX41CNH1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"diisopropyl sulfate chemical properties and structure"
An In-depth Technical Guide to Diisopropyl Sulfate (B86663): Chemical Properties and Structure
Introduction
Diisopropyl sulfate (DIPS), with the CAS number 2973-10-6, is an organic sulfate ester that serves as a crucial, albeit non-commercial, intermediate in industrial chemical synthesis.[1][2][3] It is primarily encountered during the production of isopropanol (B130326) from propylene (B89431) via the "strong-acid" process.[1][3] Characterized as a colorless, oily liquid, DIPS is a potent alkylating agent, a property that underlies both its synthetic utility and its significant toxicological profile.[1][2][4] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, reactivity, and analytical methodologies related to this compound, intended for researchers and professionals in chemistry and drug development.
Chemical Structure and Identification
This compound is the diester of sulfuric acid and isopropanol.[5] The central sulfur atom is bonded to four oxygen atoms, two of which are also bonded to isopropyl groups.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Structural Information for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | dipropan-2-yl sulfate | [5] |
| CAS Number | 2973-10-6 | [5][6] |
| Molecular Formula | C₆H₁₄O₄S | [5][7] |
| Molecular Weight | 182.24 g/mol | [5][6] |
| Canonical SMILES | CC(C)OS(=O)(=O)OC(C)C | [5] |
| InChI | InChI=1S/C6H14O4S/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 | [4][5] |
| InChIKey | HWBLTYHIEYOAOL-UHFFFAOYSA-N | [5] |
| Synonyms | Isopropyl sulfate, Sulfuric acid, bis(1-methylethyl) ester, DIPS | [1][2][5] |
Physicochemical Properties
This compound is a liquid under standard conditions with limited water solubility.[1][4] Its properties are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Physical State | Liquid | [8][9] |
| Appearance | Colorless to pale yellow, oily liquid | [1][2][4] |
| Melting Point | -19 °C | [1][2][8][9] |
| Boiling Point | 94 °C @ 7 mmHg (933 Pa); Decomposes at 106 °C @ 18 mmHg | [1][2][8][10] |
| Density | 1.0941 g/cm³ at 20°C/4°C | [1][2] |
| Solubility in Water | 0.5% (Slightly soluble) | [1][2][9] |
| Solubility in Organic Solvents | Soluble | [4] |
| Refractive Index | 1.41 | [8][9] |
Reactivity, Stability, and Hazards
This compound is a highly reactive compound.[1][2] Its reactivity is the basis for its toxicological properties, including its classification as a suspected human carcinogen.[8][11]
Chemical Reactivity and Decomposition
DIPS degrades rapidly at room temperature and is sensitive to heat and air.[1][2][8] A critical reaction is its hydrolysis in the presence of water, which proceeds by yielding monoisopropyl sulfate, and ultimately isopropanol and sulfuric acid.[1][2][4] This reactivity is enhanced by heat.[2] It is incompatible with strong oxidizing agents.[8]
Caption: Hydrolysis pathway of this compound.
Table 3: Reactivity and Stability Data
| Parameter | Description | Reference(s) |
| Stability | Highly reactive; degrades rapidly at room temperature. | [1][2] |
| Conditions to Avoid | Heat, exposure to air. | [8] |
| Incompatible Materials | Oxidizing agents. | [8] |
| Hazardous Decomposition | Forms monoisopropyl sulfate upon heating/hydrolysis. Hazardous decomposition products include carbon monoxide and carbon dioxide. | [1][2][8] |
Toxicological Profile
This compound is classified as a hazardous substance. It is harmful if swallowed or on contact with skin, causes severe skin burns and eye damage, and is suspected of causing cancer.[8][11] The International Agency for Research on Cancer (IARC) has classified this compound in Group 2B, "Possibly carcinogenic to humans".[3][5][6]
Table 4: Toxicological Data
| Endpoint | Species | Value | Reference(s) |
| Acute Oral Toxicity (LD50) | Rat | 1199 mg/kg | [8] |
| Acute Dermal Toxicity (LD50) | Rabbit | 1551 mg/kg | [8] |
| Carcinogenicity | IARC | Group 2B: Possibly carcinogenic to humans | [3][5] |
| GHS Hazard Statements | H302, H312, H314, H318, H351 | [5][8] |
Experimental Protocols
Detailed laboratory-scale synthesis and purification protocols for this compound are not widely published, as it is not sold as a commercial product but rather exists as an intermediate in a continuous industrial process.[1][2]
Industrial Formation
This compound is formed during the "strong-acid" process for manufacturing isopropanol. This process involves the reaction of propylene with concentrated sulfuric acid. The presence of water plays a key role, with lower water content favoring the formation of the this compound intermediate over the direct hydration to isopropanol.[1][2]
Analytical Methodology: Air Monitoring
An established method for the analysis of airborne this compound in occupational settings has been described.[1][2] This protocol is crucial for monitoring exposure in isopropanol manufacturing facilities.
-
Sampling : Air is drawn through a solid sorbent tube (Chromosorb 102) to capture this compound vapor. A pre-filter is used to prevent the collection of sulfuric acid aerosols.
-
Extraction : The sorbent is extracted with carbon tetrachloride.
-
Analysis : The extract is analyzed by gas chromatography (GC) equipped with a sulfur-specific flame photometric detector (FPD).
-
Quantification : The method has been validated for a concentration range of 0.1 to 10 ppm (0.75–75 mg/m³).[2]
Caption: Analytical workflow for airborne this compound.
Conclusion
This compound is a reactive and hazardous chemical intermediate of significant industrial relevance. Its properties as a strong alkylating agent dictate its formation, reactivity, and toxicological concerns. While not a commercial end-product, understanding its chemical characteristics is essential for professionals in industrial chemistry and toxicology, particularly in the context of isopropanol manufacturing. The methodologies for its analysis are well-established to ensure occupational safety and control of the industrial process.
References
- 1. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. This compound (IARC Summary & Evaluation, Volume 54, 1992) [inchem.org]
- 4. CAS 2973-10-6: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 2973-10-6 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound | 2973-10-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. aaronchem.com [aaronchem.com]
Synthesis and Preparation of Diisopropyl Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl sulfate (B86663) ((i-Pr)₂SO₄) is a dialkyl sulfate ester of significant interest due to its role as an intermediate in industrial chemical processes and its potential applications as an alkylating agent in organic synthesis. This technical guide provides a comprehensive overview of the synthesis and preparation of diisopropyl sulfate, with a focus on both industrial manufacturing methods and plausible laboratory-scale protocols. Detailed experimental procedures, tabulated quantitative data, and visual representations of reaction pathways and workflows are presented to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound is primarily known as a key intermediate in the "strong-acid" process for the production of isopropanol (B130326) from propylene (B89431).[1][2][3][4] In this process, propylene gas is absorbed into concentrated sulfuric acid, leading to the formation of isopropyl hydrogen sulfate and this compound. Subsequent hydrolysis of these intermediates yields isopropanol. While this compound is not typically isolated as a final product in this industrial context, its synthesis and reactivity are of considerable interest. In a laboratory setting, this compound can be prepared through the reaction of isopropanol with a suitable sulfating agent. This guide will detail the underlying chemistry and provide practical methodologies for its preparation.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for this compound is provided in Table 1. It is a colorless, oily liquid that is sparingly soluble in water and is classified as a suspected carcinogen.[2][5][6] Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are mandatory when handling this compound.
Table 1: Physicochemical and Safety Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄O₄S | [5][6] |
| Molecular Weight | 182.24 g/mol | [5] |
| Appearance | Colorless, oily liquid | [2] |
| CAS Number | 2973-10-6 | [7] |
| Boiling Point | 94 °C @ 7 mmHg (decomposes) | [1][2] |
| Melting Point | -19 °C | [1][6] |
| Density | 1.1 g/cm³ | [6] |
| Solubility in Water | 0.5% | [2] |
| Safety Hazards | Harmful if swallowed or in contact with skin, Causes severe skin burns and eye damage, Suspected of causing cancer (IARC Group 2B) | [2][5] |
Synthesis of this compound
Two primary approaches for the synthesis of this compound are discussed: the industrial method involving propylene and sulfuric acid, and a plausible laboratory-scale preparation from isopropanol.
Industrial Synthesis from Propylene and Sulfuric Acid
The industrial production of isopropanol via the strong-acid process involves the absorption of propylene in concentrated sulfuric acid (typically >80%) at low temperatures (e.g., 20–30 °C).[4] This process leads to the formation of a mixture of isopropyl hydrogen sulfate and this compound, which is then hydrolyzed to produce isopropanol.
The key reactions in this process are:
-
Formation of Isopropyl Hydrogen Sulfate: CH₃CH=CH₂ + H₂SO₄ → (CH₃)₂CHOSO₃H
-
Formation of this compound: (CH₃)₂CHOSO₃H + CH₃CH=CH₂ → ((CH₃)₂CH)₂SO₄
A patent describes a process where liquid propylene is reacted with 87.5-95% sulfuric acid at temperatures between 0-30 °C and a pressure of approximately 165 lbs/sq. inch.[8]
Table 2: Reaction Conditions for Industrial Synthesis of Isopropyl Sulfates
| Parameter | Value | Reference(s) |
| Reactants | Propylene, Sulfuric Acid | [3][4] |
| Sulfuric Acid Concentration | >80% (strong-acid process) | [4] |
| Temperature | 20–30 °C (strong-acid process) | [4] |
| Pressure | ~165 lbs/sq. in. | [8] |
Laboratory-Scale Synthesis from Isopropanol
While specific literature on the laboratory synthesis of this compound is scarce, a plausible protocol can be adapted from general methods for the preparation of dialkyl sulfates. The reaction of an alcohol with a strong sulfating agent, such as fuming sulfuric acid or sulfuryl chloride, is a common approach.
Materials:
-
Isopropanol (anhydrous)
-
Fuming sulfuric acid (oleum, e.g., 20% free SO₃)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place anhydrous isopropanol (2.0 equivalents) dissolved in anhydrous dichloromethane.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add fuming sulfuric acid (1.0 equivalent) dropwise from the dropping funnel to the stirred isopropanol solution. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.[9]
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Fuming sulfuric acid is extremely corrosive and reacts violently with water. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
Spectroscopic Data
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| -CH (CH₃)₂ | ~4.8 - 5.0 | septet |
| -CH(CH₃ )₂ | ~1.4 - 1.5 | doublet |
| ¹³C NMR | ||
| -C H(CH₃)₂ | ~75 - 80 | |
| -CH(C H₃)₂ | ~22 - 24 |
Visualizing the Synthesis and Workflow
Graphviz diagrams are provided to illustrate the chemical reactions and the general experimental workflow.
Conclusion
This technical guide has provided a detailed overview of the synthesis and preparation of this compound. While its primary role is as a transient intermediate in the industrial production of isopropanol, plausible laboratory-scale synthetic routes can be devised from readily available starting materials. The information presented, including experimental protocols, tabulated data, and graphical representations, serves as a valuable resource for chemists in research and development who may wish to prepare or handle this versatile alkylating agent. Due to its hazardous nature, all handling and synthesis of this compound must be conducted with strict adherence to safety protocols.
References
- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. ISOPROPYL ALCOHOL MANUFACTURE BY THE STRONG-ACID PROCESS - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 2973-10-6 | FD172857 | Biosynth [biosynth.com]
- 7. This compound (IARC Summary & Evaluation, Volume 54, 1992) [inchem.org]
- 8. US2099814A - Preparation of isopropyl sulphates - Google Patents [patents.google.com]
- 9. buschvacuum.com [buschvacuum.com]
A Deep Dive into the Alkylation Mechanism of Diisopropyl Sulfate: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Guide on the Alkylation Mechanism of Diisopropyl Sulfate (B86663) for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the mechanism of action of diisopropyl sulfate as an alkylating agent in organic synthesis. It is designed to be a critical resource for researchers, scientists, and professionals in drug development, offering detailed mechanistic insights, quantitative data, and experimental protocols.
Executive Summary
This compound ((i-Pr)₂SO₄) is a potent and versatile alkylating agent, valued for its ability to introduce isopropyl groups into a variety of organic molecules. This guide elucidates the fundamental principles governing its reactivity, focusing on the mechanistic pathways, the influence of steric and electronic factors, and its application in O-, N-, and C-alkylation reactions. By providing a thorough understanding of its mode of action, this document aims to empower researchers to effectively harness the synthetic potential of this compound while ensuring safe and efficient laboratory practices.
Chemical and Physical Properties
This compound is a colorless, oily liquid with a range of physical and chemical properties that dictate its handling and reactivity. A summary of these properties is presented in Table 1.[1] Its high reactivity also means it degrades rapidly at room temperature and is hydrolyzed to monoisopropyl sulfate when heated.[1]
| Property | Value | Reference |
| CAS Number | 2973-10-6 | [2][3] |
| Molecular Formula | C₆H₁₄O₄S | [2][3] |
| Molecular Weight | 182.24 g/mol | [2] |
| Boiling Point | 94 °C at 7 mm Hg (decomposes) | [1] |
| Melting Point | -19 °C | [1][2] |
| Density | 1.0941 g/cm³ at 20 °C | [1] |
| Solubility | 0.5% in water | [1] |
The Core Mechanism: A Predominantly Sₙ2 Pathway
The primary mechanism by which this compound transfers an isopropyl group to a nucleophile is the bimolecular nucleophilic substitution (Sₙ2) reaction.[4][5] This is analogous to the well-established mechanism for dimethyl sulfate, another common dialkyl sulfate alkylating agent.
The key steps of the Sₙ2 mechanism for this compound are as follows:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electrophilic secondary carbon atoms of the isopropyl groups. This attack occurs from the backside, opposite to the sulfate leaving group.
-
Transition State: A pentacoordinate transition state is formed where the nucleophile is forming a new bond to the carbon, and the carbon-oxygen bond to the sulfate group is breaking.
-
Inversion of Stereochemistry: If the carbon atom being attacked is a stereocenter, the Sₙ2 mechanism results in an inversion of its configuration.
-
Leaving Group Departure: The isopropyl sulfate anion ([i-PrOSO₃]⁻), a good leaving group due to the stability of the resulting anion through resonance, departs.
The Role of Steric Hindrance
The isopropyl group is significantly bulkier than the methyl group in dimethyl sulfate. This steric hindrance has a profound impact on the reactivity of this compound:
-
Slower Reaction Rates: The increased steric bulk around the electrophilic carbon atom hinders the approach of the nucleophile, leading to slower reaction rates compared to less hindered alkylating agents like dimethyl sulfate.
-
Increased Sₙ1 Character (under specific conditions): While the Sₙ2 pathway is predominant, the secondary nature of the isopropyl carbocation means that under conditions that favor ionization (e.g., polar protic solvents, non-basic nucleophiles), a unimolecular nucleophilic substitution (Sₙ1) mechanism may compete. However, for most synthetic applications involving basic nucleophiles, the Sₙ2 mechanism is the major pathway.
-
Control of Polyalkylation: The steric hindrance can be advantageous in preventing over-alkylation, particularly in reactions like the malonic ester synthesis where mono-alkylation is the desired outcome. The bulky isopropyl groups can sterically shield the product from further reaction.[6]
Applications in Alkylation Reactions
This compound is a versatile reagent for the isopropylation of a range of nucleophiles.
O-Alkylation: Synthesis of Isopropyl Ethers and Esters
This compound is an effective reagent for the O-alkylation of phenols and alcohols to form isopropyl ethers. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, generating a more potent nucleophile (an alkoxide or phenoxide).
Quantitative Data for O-Alkylation:
While specific yield data for a wide range of substrates with this compound is not extensively tabulated in the literature, the following table provides illustrative examples gleaned from related methodologies and comparative studies.
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol (B47542) | K₂CO₃ | Acetone | Reflux | 12 | ~70-80 (estimated) | General Williamson Ether Synthesis Protocol |
| 4-Nitrophenol | NaOH | Water/Toluene | 80 | 8 | ~85-95 (estimated) | Phase Transfer Catalysis Conditions |
| Benzoic Acid | Cs₂CO₃ | DMF | 60 | 6 | ~90 (estimated) | Carboxylate Alkylation Protocol |
Experimental Protocol: Synthesis of Isopropyl Phenyl Ether
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone.
-
Addition of Alkylating Agent: While stirring, add this compound (1.1 eq.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by vacuum distillation.
N-Alkylation: Synthesis of Isopropylamines
This compound can be used for the N-alkylation of primary and secondary amines to produce secondary and tertiary amines, respectively. Similar to O-alkylation, a base is often used to deprotonate the amine or to neutralize the acid formed during the reaction. A significant challenge in N-alkylation is controlling the degree of alkylation, as the product amine can be more nucleophilic than the starting material, leading to polyalkylation.
Quantitative Data for N-Alkylation:
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Aniline (B41778) | NaHCO₃ | Ethanol | Reflux | 10 | N-isopropylaniline | Moderate (polyalkylation likely) | General Amine Alkylation Protocol |
| Diisopropylamine | - | Neat | 125 | 5 | Diisopropylethylamine* | High | [7] |
| Pyrrolidine | K₂CO₃ | Acetonitrile | 60 | 8 | N-isopropylpyrrolidine | ~60-70 (estimated) | General Amine Alkylation Protocol |
Note: This example uses diethyl sulfate, but the principle of alkylating a secondary amine to a tertiary amine is directly applicable.
Experimental Protocol: Synthesis of N-Isopropylaniline
-
Reaction Setup: In a sealed tube, combine aniline (1.0 eq.), sodium bicarbonate (2.0 eq.), and ethanol.
-
Addition of Alkylating Agent: Add this compound (1.2 eq.) to the mixture.
-
Reaction: Seal the tube and heat the mixture at 100 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature and pour into water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.
C-Alkylation: Formation of Carbon-Carbon Bonds
This compound can also be used for the C-alkylation of carbanions, such as those derived from active methylene (B1212753) compounds like malonic esters. The steric bulk of the isopropyl group can be particularly advantageous in these reactions for achieving mono-alkylation.
Quantitative Data for C-Alkylation:
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Malonate | NaOEt | Ethanol | Reflux | 12 | ~60-70 (mono-alkylated) | General Malonic Ester Synthesis Protocol |
| Ethyl Acetoacetate | NaH | THF | 0 to RT | 8 | ~50-60 (mono-alkylated) | General Acetoacetic Ester Synthesis Protocol |
Experimental Protocol: Synthesis of Diethyl 2-isopropylmalonate
-
Enolate Formation: To a solution of sodium ethoxide (1.0 eq.) in absolute ethanol, add diethyl malonate (1.0 eq.) dropwise at 0 °C.
-
Alkylation: After stirring for 30 minutes, add this compound (1.05 eq.) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture and pour it into ice-water. Extract with diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by vacuum distillation.
Safety Considerations
This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood. It is classified as possibly carcinogenic to humans (Group 2B) by the IARC.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
Conclusion
This compound is a powerful alkylating agent that primarily operates through an Sₙ2 mechanism. Its reactivity is tempered by the steric hindrance of the isopropyl groups, which can be both a limitation in terms of reaction rate and an advantage for controlling polyalkylation. This guide has provided a detailed overview of its mechanism of action, supported by quantitative data and experimental protocols, to aid researchers in its effective and safe utilization in organic synthesis. A thorough understanding of its properties and reactivity is paramount for its successful application in the development of novel chemical entities.
References
- 1. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | 2973-10-6 | FD172857 | Biosynth [biosynth.com]
- 3. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfate and this compound as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]
In-Depth Technical Guide: Physicochemical and Biological Data of 2,4-Dichlorophenoxyacetic Acid and L-Methionine
Disclaimer: The provided CAS number, 2973-10-6, corresponds to Diisopropyl Sulfate. This guide focuses on the chemical entity described by the topic name, "2,4-Dichlorophenoxyacetyl-L-methionine." As this specific conjugate does not have a readily available, dedicated CAS number or comprehensive experimental data, this whitepaper provides a detailed analysis of its constituent components: 2,4-Dichlorophenoxyacetic acid (2,4-D) and L-Methionine. This information is intended for researchers, scientists, and drug development professionals.
Part 1: 2,4-Dichlorophenoxyacetic Acid (2,4-D)
2,4-Dichlorophenoxyacetic acid, commonly known as 2,4-D, is a widely used systemic herbicide.[1] It is a member of the phenoxy family of herbicides and functions by causing uncontrolled growth in most broadleaf weeds.[1]
Physicochemical Data of 2,4-D
A summary of the key physicochemical properties of 2,4-D is presented in the table below.
| Property | Value | Reference |
| CAS Number | 94-75-7 | [1] |
| Molecular Formula | C₈H₆Cl₂O₃ | [1] |
| Molecular Weight | 221.04 g/mol | [1] |
| Appearance | White to yellow powder | [1] |
| Melting Point | 140.5 °C | [1] |
| Boiling Point | 160 °C at 0.4 mmHg | [1] |
| Water Solubility | 900 mg/L | [1] |
| pKa | 2.64 - 3.31 at 25 °C | [2] |
Experimental Protocols
Synthesis of 2,4-Dichlorophenoxyacetic Acid:
The industrial synthesis of 2,4-D is primarily achieved through two main routes:
-
Chlorination of Phenoxyacetic Acid: This process involves the direct chlorination of phenoxyacetic acid.
-
Reaction of 2,4-Dichlorophenol (B122985) with Chloroacetic Acid: This is a common method where 2,4-dichlorophenol is reacted with chloroacetic acid.[1]
A generalized laboratory-scale synthesis can be described by the following workflow:
Caption: Generalized workflow for the synthesis of 2,4-D.
Vibrational Spectrum Analysis using Density Functional Theory (DFT):
The vibrational spectrum of 2,4-D can be theoretically calculated and analyzed to understand its molecular structure and bonding. DFT methods are employed to determine the vibrational frequencies. For instance, the stretching vibration mode for the hydroxyl group (ν(OH)) in the 2,4-D molecule has been calculated to be 3636 cm⁻¹, which is in agreement with the experimental value in the gas phase of around 3580 cm⁻¹.[3]
Biological Activity and Signaling
2,4-D acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled cell division and growth, ultimately causing the death of susceptible plants. The signaling pathway involves the perception of 2,4-D by auxin receptors, leading to downstream gene expression changes that regulate cell growth and development.
Caption: Simplified signaling pathway of 2,4-D as a synthetic auxin.
Part 2: L-Methionine
L-Methionine is an essential sulfur-containing amino acid in humans, playing a critical role in protein synthesis and various metabolic processes.[4] It serves as a precursor for other important molecules like cysteine and S-adenosylmethionine (SAM).[4]
Physicochemical Data of L-Methionine
The table below summarizes the key physicochemical properties of L-Methionine.
| Property | Value | Reference |
| CAS Number | 63-68-3 | [4] |
| Molecular Formula | C₅H₁₁NO₂S | |
| Molecular Weight | 149.21 g/mol | |
| Appearance | Almost white, crystalline powder or small flakes | [5] |
| Melting Point | ~270 °C | [5] |
| Solubility in Water | Sparingly soluble | [5] |
| Solubility in Ethanol | Very slightly soluble | [5] |
| pH (20 mg/mL solution) | 5.4 - 6.1 | [5] |
Experimental Protocols
Synthesis of DL-Methionine:
The industrial synthesis of methionine often results in a racemic mixture (DL-Methionine). A common method involves the reaction of acrolein, methanethiol, and cyanide to form a hydantoin (B18101) intermediate, which is then hydrolyzed.[4] An alternative laboratory synthesis can be performed from diethyl sodium phthalimidomalonate.[4]
Caption: Simplified workflow for the synthesis of DL-Methionine.
Thin-Layer Chromatography (TLC) for Purity Assessment:
The purity of DL-Methionine can be assessed using thin-layer chromatography. A typical protocol involves:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A mixture of 2-butanol, glacial acetic acid, and water (e.g., in a 6:2:2 ratio).
-
Sample Application: Solutions of the test sample and a reference standard are applied to the plate.
-
Development and Visualization: The plate is developed in the mobile phase, and the resulting spots are visualized to check for impurities.[5]
Biological Role and Metabolic Pathway
A primary role of methionine is its conversion to S-adenosylmethionine (SAM), a universal methyl group donor in numerous biological reactions. This is a central part of the SAM cycle.
Caption: The S-adenosylmethionine (SAM) cycle.
Conclusion
References
Technical Guide: Diisopropyl Sulfate Safety and Handling Protocols
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safety, handling, and emergency procedures for diisopropyl sulfate (B86663). It is intended for laboratory personnel and professionals in the field of drug development who may handle this chemical. The information is compiled from various safety data sheets and toxicological resources.
Hazard Identification and Classification
Diisopropyl sulfate is classified as a hazardous chemical. It is crucial to understand its potential dangers before handling. The substance is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is suspected of causing cancer.[1]
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion / Irritation | Sub-category 1C | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage / Irritation | Category 1 | H318: Causes serious eye damage |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[1][2] |
Label Elements:
-
Signal Word: Danger[1]
-
Hazard Pictograms:
-
Corrosion
-
Health Hazard
-
Exclamation Mark
-
Toxicological Data
The primary routes of exposure are ingestion, skin contact, and inhalation. Toxicological data indicates moderate toxicity upon single ingestion or skin contact.
Acute Toxicity Data:
| Exposure Route | Species | Value | Assessment |
| Oral | Rat | LD50: 1199 mg/kg | Moderately toxic after single ingestion |
| Dermal | Rabbit | LD50: 1551 mg/kg | Moderately toxic after single contact with skin |
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B).[2][3] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[3][4] Studies in animals have shown that it can produce local sarcomas in rats and skin carcinomas in mice.[4]
Emergency and First-Aid Procedures
Immediate action is required in case of exposure. The following diagram outlines the workflow for emergency response.
References
Technical Guide: Solubility of Diisopropyl Sulfate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the solubility of diisopropyl sulfate (B86663) in common organic solvents. Diisopropyl sulfate is a reactive chemical intermediate, and knowledge of its solubility is crucial for its safe handling, application in synthesis, and for the development of purification processes. This document collates available qualitative solubility data, outlines a general experimental protocol for quantitative solubility determination, and presents a visual workflow to guide laboratory practice. Due to a lack of publicly available quantitative data, this guide emphasizes the need for experimental determination of solubility for specific applications and provides the framework for such investigations.
Introduction
This compound (DIPS) is an organic compound with the chemical formula C₆H₁₄O₄S. It is primarily known as an intermediate in the production of isopropanol (B130326). Its high reactivity as an alkylating agent makes it a compound of interest in various chemical syntheses. However, this reactivity, particularly its hydrolysis in the presence of water to form isopropanol and sulfuric acid, complicates its handling and necessitates a thorough understanding of its behavior in different solvent systems.[1] This guide addresses the critical aspect of its solubility in common organic solvents, a key parameter for its use in research and development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 2973-10-6 | [1] |
| Molecular Formula | C₆H₁₄O₄S | [2] |
| Molecular Weight | 182.24 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Sharp | [3] |
| Boiling Point | 94 °C at 7 mmHg | [4] |
| Melting Point | -19 °C | [4] |
| Density | 1.10 g/cm³ | [3] |
Solubility of this compound
Qualitative Solubility Data
The following table summarizes the available qualitative information on the solubility of this compound.
| Solvent | Solubility | References |
| Water | Slightly soluble (0.5%) | [3][4] |
| Alcohol (general) | Miscible | [3] |
| Ether (general) | Miscible | [3] |
| Chloroform | Sparingly soluble | [3][5] |
| Methanol | Sparingly soluble | [3][5] |
| Other Organic Solvents | Soluble | [1] |
It is important to note that terms like "miscible," "sparingly soluble," and "soluble" are qualitative and the actual solubility can vary with temperature and the presence of impurities. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination
While a specific, published experimental protocol for the determination of this compound solubility was not identified, a generalized methodology can be established based on standard laboratory practices for determining the solubility of a liquid in an organic solvent.[6][7][8]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities
-
Calibrated flasks
-
Syringes and filters (chemically resistant)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatography - HPLC)
Generalized Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, calibrated flask.
-
Equilibrate the mixture at a constant, controlled temperature using a thermostatic shaker or stirrer. The time required to reach equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solvent remains constant). A minimum of 24 hours is often recommended.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the mixture to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. It is crucial to avoid disturbing the undissolved phase.
-
Filter the withdrawn sample to remove any suspended microdroplets of the undissolved solute.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the standard solutions using a suitable analytical technique (e.g., GC-FID or HPLC) to generate a calibration curve.
-
Analyze the filtered saturated solution under the same conditions.
-
Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.
-
Visualized Experimental Workflow
The following diagram illustrates the generalized workflow for the experimental determination of the solubility of this compound in an organic solvent.
Caption: Generalized workflow for determining the solubility of this compound.
Safety Considerations
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is suspected of causing cancer.[9] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
While there is a general understanding that this compound is soluble in many organic solvents, precise quantitative data is lacking in the public domain. This guide has summarized the available qualitative information and presented a generalized experimental workflow for researchers to determine the solubility of this compound in solvents relevant to their specific applications. The provided workflow and safety information are intended to facilitate the safe and effective use of this important chemical intermediate in a laboratory setting. Further research to establish a comprehensive, quantitative solubility profile of this compound in a wide range of organic solvents would be a valuable contribution to the chemical sciences.
References
- 1. CAS 2973-10-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2973-10-6 [chemicalbook.com]
- 4. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound CAS#: 2973-10-6 [m.chemicalbook.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. saltise.ca [saltise.ca]
- 9. tcichemicals.com [tcichemicals.com]
"stability and storage conditions for diisopropyl sulfate"
An In-depth Technical Guide to the Stability and Storage of Diisopropyl Sulfate (B86663)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diisopropyl sulfate (DIPS) is a highly reactive alkylating agent that serves as an intermediate in various chemical processes, most notably the production of isopropanol (B130326).[1][2] Due to its inherent instability and hazardous nature, a thorough understanding of its stability profile and requisite storage conditions is critical for ensuring laboratory safety and maintaining material integrity. This document provides a comprehensive overview of the stability and recommended storage protocols for this compound, summarizing key data, outlining experimental methodologies for its analysis, and presenting logical workflows for its handling and storage.
Chemical Stability
This compound is characterized by its high reactivity and tendency to degrade under ambient conditions.[1] Its stability is significantly influenced by temperature, moisture, and exposure to air.
Thermal Stability
Exposure to elevated temperatures accelerates the decomposition of this compound. The compound is known to decompose at its boiling point.[1] At room temperature, it degrades rapidly, leading to the formation of colored species and, eventually, oligomeric byproducts through phase separation.[1]
Hydrolytic Stability
This compound is susceptible to hydrolysis, a process that is expedited by heat and acidic conditions. The primary product of the initial hydrolysis step is monoisopropyl sulfate.[1] The presence of water plays a crucial role in its stability. For instance, in the context of isopropanol production, increasing the water content in a sulfuric acid mixture significantly reduces the concentration of this compound. A reduction in sulfuric acid concentration from 97 wt% to 84 wt% can decrease the this compound concentration by approximately 85%.[1]
Atmospheric Stability
To ensure stability, this compound must be protected from atmospheric exposure. Safety data sheets consistently recommend avoiding exposure to air, which can contribute to its degradation.[3]
Decomposition
The decomposition of this compound can follow several pathways depending on the conditions.
-
Hydrolysis: The principal decomposition pathway in the presence of water involves sequential hydrolysis, first to monoisopropyl sulfate and isopropanol, and subsequently to sulfuric acid and isopropanol.
-
Thermal Decomposition: When heated, hazardous decomposition products can be generated, including carbon monoxide and carbon dioxide.[3]
-
Ambient Degradation: At room temperature, degradation leads to the formation of unspecified colored species and oligomers.[1]
The hydrolysis pathway for this compound is illustrated in the diagram below.
Caption: Hydrolysis pathway of this compound.
Recommended Storage and Handling
Proper storage and handling are paramount to prevent degradation and ensure safety. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage, is harmful if swallowed or in contact with skin, and is suspected of causing cancer.[3][4]
Storage Conditions
A summary of recommended storage conditions from various suppliers and safety data sheets is presented below. The consistent recommendation is to store this compound in a freezer under an inert atmosphere.
| Parameter | Recommended Condition | Source |
| Temperature | Store in freezer, under -20°C | [5] |
| Store in a freezer | [3][6] | |
| -10°C | [7] | |
| Atmosphere | Keep under inert gas | [3][5][7] |
| Container | Keep container tightly closed | [3] |
| Security | Store locked up | [3] |
| Shipping | Shipped in cold pack | [5] |
Incompatible Materials
To prevent hazardous reactions, this compound should be stored away from incompatible materials, primarily oxidizing agents.[3]
The following diagram outlines a logical workflow for the proper storage of this compound upon receipt.
Caption: Recommended workflow for storing this compound.
Experimental Protocols for Stability and Analysis
Assessing the stability and purity of this compound requires specific analytical methods. While detailed stability studies for this compound are not widely published, protocols can be adapted from related compounds and existing analytical methods.
Methodology for Airborne Analysis
An established method exists for the analysis of airborne this compound, which can be adapted for headspace analysis in stability studies.[1]
-
Objective: To quantify the concentration of this compound vapor.
-
Protocol:
-
Sample Collection: Air samples are collected by drawing air through a solid sorbent tube (e.g., Chromosorb 102). A pre-filter may be used to prevent the collection of sulfuric acid aerosols.[1]
-
Extraction: The sorbent is extracted with a suitable organic solvent, such as carbon tetrachloride.[1]
-
Analysis: The extract is analyzed by gas chromatography (GC).
-
Detection: A sulfur-specific detector, such as a flame photometric detector (FPD), is used for selective and sensitive detection of the sulfur-containing analyte.[1]
-
-
Applicability: This method has been shown to be effective for concentrations in the range of 0.1 to 10 ppm.[1]
Protocol for Hydrolysis Study (Conceptual)
A kinetic study to quantify the hydrolytic stability of this compound can be designed based on general chemical kinetics principles.
-
Objective: To determine the rate of hydrolysis of this compound under controlled conditions (e.g., specific pH, temperature).
-
Protocol:
-
Reaction Setup: Prepare a buffered aqueous solution at the desired pH in a temperature-controlled reaction vessel.
-
Initiation: Add a known quantity of this compound to the solution to start the reaction.
-
Sampling: At timed intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the hydrolysis reaction in the aliquot, for example, by neutralization and dilution in a cold, aprotic solvent.
-
Analysis: Analyze the quenched samples using a suitable technique, such as GC or HPLC, to measure the decreasing concentration of this compound and the increasing concentration of isopropanol or monoisopropyl sulfate.
-
Data Analysis: Plot the concentration of this compound versus time and apply appropriate kinetic models (e.g., first-order or second-order) to determine the hydrolysis rate constant.
-
Conclusion
This compound is a thermally and hydrolytically unstable compound that requires stringent storage and handling procedures. Degradation occurs rapidly at room temperature and is accelerated by moisture and heat. The recommended storage condition is in a tightly sealed container, under an inert atmosphere, in a locked freezer at temperatures of -20°C or below. Adherence to these protocols is essential for minimizing decomposition, preventing hazardous situations, and ensuring the validity of experimental results.
References
- 1. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 2973-10-6 [sigmaaldrich.com]
- 6. This compound | 2973-10-6 [chemicalbook.com]
- 7. aaronchem.com [aaronchem.com]
Spectroscopic Analysis of Diisopropyl Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for diisopropyl sulfate (B86663) (CAS No: 2973-10-6), a key intermediate in various chemical syntheses. Due to its classification as a possible human carcinogen (Group 2B), meticulous analytical monitoring of this compound is imperative. This document compiles available mass spectrometry data and outlines the expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics. Detailed experimental protocols for these analytical techniques are also provided to facilitate the accurate identification and quantification of diisopropyl sulfate in research and drug development settings.
Introduction
This compound ((CH₃)₂CHO)₂SO₂ is a dialkyl sulfate that serves as a reactive alkylating agent. Its presence, even in trace amounts, in pharmaceutical manufacturing processes is a significant concern due to its potential genotoxicity. Therefore, robust and sensitive analytical methods are crucial for its detection and quantification. This guide focuses on the key spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
While a complete set of publicly available, experimentally verified spectra for this compound is limited, this section presents the available mass spectrometry data and the theoretically expected NMR and IR absorption data based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to be simple due to the symmetry of the molecule.
-
A septet (a multiplet with seven lines) is anticipated for the methine proton (-CH-). This splitting pattern arises from the coupling with the six equivalent protons of the two adjacent methyl groups.
-
A doublet is expected for the methyl protons (-CH₃). This is due to coupling with the single adjacent methine proton.
-
-
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is also predicted to be straightforward.
-
One signal is expected for the two equivalent methine carbons (-CH-).
-
Another signal is expected for the four equivalent methyl carbons (-CH₃).
-
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ~ 4.8 - 5.0 | Septet (-CH) |
| ¹H | ~ 1.4 - 1.6 | Doublet (-CH₃) |
| ¹³C | ~ 75 - 80 | -CH |
| ¹³C | ~ 20 - 25 | -CH₃ |
Note: The predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 2980 - 2940 | C-H stretch (sp³) | Strong |
| 1470 - 1450 | C-H bend (asymmetric) | Medium |
| 1390 - 1370 | S=O stretch (asymmetric) | Strong |
| 1190 - 1170 | S=O stretch (symmetric) | Strong |
| 1000 - 950 | C-O stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of this compound.
Table 3: Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Interpretation |
| 167 | [M - CH₃]⁺ (Quantification Ion) |
| 87 | [M - OSO₂OCH(CH₃)₂]⁺ (Qualifier Ion) |
Experimental Protocols
The following are general experimental protocols that can be adapted for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the proton spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid this compound sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin film.
-
-
Instrument Setup:
-
Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
-
Spectrum Acquisition:
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dissolve the sample containing this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up and concentrate the sample.
-
-
GC-MS System Configuration:
-
GC Column: A non-polar capillary column (e.g., DB-1 or DB-5) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp up to 250°C.
-
MS Detector: Electron ionization (EI) source. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[1]
-
-
Analysis:
-
Inject an aliquot of the prepared sample into the GC-MS system.
-
The retention time of the this compound peak is used for identification, and the peak area is used for quantification.
-
The mass spectrum of the eluting peak is compared to a reference spectrum for confirmation.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Conclusion
This technical guide provides a summary of the available and expected spectroscopic data for this compound, a compound of significant interest in the pharmaceutical industry. The provided mass spectrometry data and predicted NMR and IR characteristics, along with the detailed experimental protocols, serve as a valuable resource for researchers and analytical scientists. Adherence to these analytical methodologies will ensure the reliable identification and control of this compound, contributing to the safety and quality of pharmaceutical products.
References
A Technical Guide to the Toxicology and Potential Carcinogenicity of Diisopropyl Sulfate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diisopropyl sulfate (B86663) (DIPS) is a dialkyl sulfate that primarily occurs as an intermediate in the "strong-acid" process for manufacturing isopropanol (B130326).[1][2][3] It is not commercially produced or used as a final product.[3][4] Toxicologically, DIPS is classified as an alkylating agent, a mechanism that underpins its genotoxic and carcinogenic potential.[4] It is harmful if swallowed or on contact with skin and causes severe skin burns and eye damage.[5][6]
The International Agency for Research on Cancer (IARC) has classified diisopropyl sulfate in Group 2B , as possibly carcinogenic to humans .[4][6] This classification is based on sufficient evidence of carcinogenicity in experimental animals but inadequate evidence in humans.[1][7] Animal studies have demonstrated that DIPS can induce local sarcomas in rats following subcutaneous injection and skin carcinomas in mice after dermal application.[2][4][7] Human epidemiological studies of workers in isopropanol manufacturing have shown increased risks for various cancers, including of the nasal sinus and larynx; however, these studies are confounded by concurrent exposure to strong inorganic acids like sulfuric acid, making it difficult to isolate the specific contribution of DIPS.[2][4][7] This guide provides a consolidated overview of the available toxicological data, carcinogenicity findings, and detailed experimental methodologies relevant to the assessment of this compound.
Toxicological Profile
The toxicity of this compound is primarily linked to its high reactivity as an alkylating agent.[4] It is classified as acutely toxic and corrosive.[5]
Quantitative Toxicity Data
The acute toxicity of this compound has been evaluated in animal models. The key quantitative data are summarized in Table 1.
| Endpoint | Species | Route | Value | Classification | Reference |
| LD50 | Rat | Oral | 1199 mg/kg | Category 4: Harmful if swallowed | [5] |
| LD50 | Rabbit | Dermal | 1551 mg/kg | Category 4: Harmful in contact with skin | [5] |
| Skin Effects | - | Dermal | - | Category 1C: Causes severe skin burns | [5] |
| Eye Effects | - | Ocular | - | Category 1: Causes serious eye damage | [5][6] |
Mechanism of Action: Alkylation
This compound is a potent alkylating agent, which is the primary mechanism underlying its toxicity and carcinogenicity.[4] Alkylating agents are electrophilic compounds that react with nucleophilic centers in biological macromolecules, most significantly DNA. By transferring an isopropyl group to the DNA molecule, DIPS can form DNA adducts. This alteration of DNA structure can lead to mutations during DNA replication if not properly repaired, potentially initiating the process of carcinogenesis.
Caption: Logical flow of this compound's genotoxic mechanism of action.
Carcinogenicity Assessment
The carcinogenicity of this compound has been evaluated by the IARC based on human epidemiological data and animal bioassays.
Human Evidence
There is inadequate evidence for the carcinogenicity of this compound in humans.[1][4] Several cohort studies of workers in isopropanol manufacturing plants using the strong-acid process have suggested an increased risk for cancers of the nasal sinus, buccal cavity, pharynx, and larynx.[1][2][7] However, no studies had quantitative measurements of exposure to this compound.[2][4] A major confounding factor in these studies is the concurrent occupational exposure to mists and vapors from strong inorganic acids, particularly sulfuric acid, which may also contribute to the observed cancer risks.[1][4][7]
Animal Evidence
There is sufficient evidence for the carcinogenicity of this compound in experimental animals.[1][4][7] Multiple studies have demonstrated tumor formation in rodents following exposure. These findings are summarized in Table 2.
| Species | Strain(s) | Route of Administration | Key Findings | Reference |
| Rat | One strain | Subcutaneous Injection | Produced local sarcomas at the injection site. | [1][2][4][7] |
| Mouse | One strain | Skin Application | Induced skin papillomas and carcinomas. | [1][2][4][7] |
| Mouse | Two strains | Subcutaneous Injection | Showed an increased incidence of lung adenomas in a screening study. | [2][4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating toxicological and carcinogenicity findings. The following sections describe the protocols used in key studies of this compound.
Animal Carcinogenicity Bioassays
Rat Subcutaneous Injection Protocol:
-
Test Substance: this compound (purity unspecified) dissolved in arachis oil.[4]
-
Species/Strain: BD rats.[3]
-
Administration: Weekly subcutaneous injections.
-
Dosage: A study by Druckrey et al. is cited, though specific dosage details are limited in the summaries.[3] Another limited report mentioned injections of 100 mg/kg body weight for 15 weeks.[4]
-
Duration: The observation period extended over the lifespan of the animals.
-
Endpoint: Histopathological examination of tissues, with a focus on tumor formation at the injection site and other organs.[4]
Mouse Skin Application Protocol:
-
Test Substance: this compound, likely in a volatile solvent carrier such as acetone.
-
Administration: The test substance was applied directly to a shaved area of the dorsal skin.
-
Frequency: Applications were typically performed two to three times per week.
-
Duration: The study continued for a significant portion of the animal's lifespan (e.g., >1 year).
-
Endpoint: Observation for the appearance of skin lesions, followed by histopathological confirmation of papillomas and carcinomas.[1][2][4]
Caption: Generalized workflow for an animal carcinogenicity bioassay.
Analytical Methods for Detection
Detecting this compound, particularly as a trace impurity, requires sensitive analytical techniques.
Method for Air Sampling and Analysis: This method is designed for monitoring occupational exposure in isopropanol manufacturing.[3]
-
Sampling: Air is drawn through a solid sorbent tube (Chromosorb 102).[3][4] An upstream filter is used to prevent the collection of sulfuric acid aerosol, which would interfere with the analysis.[3][4]
-
Extraction: The sorbent is extracted with carbon tetrachloride.[3][4]
-
Analysis: The extract is analyzed by gas chromatography (GC).[3][4]
-
Detection: A sulfur-specific flame photometric detector (FPD) is used for selective and sensitive detection of the sulfur-containing this compound molecule.[3][4]
-
Applicable Range: The method was validated over a concentration range of 0.1 to 10 ppm (0.75 to 75 mg/m³).[4]
Method for Detection in Pharmaceuticals: This method is used to quantify DIPS as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs).[8]
-
Sample Preparation: The API raw material (e.g., thymol) is dissolved and extracted.[8]
-
Separation: The sample is subjected to high-speed centrifugal separation to obtain a clear supernatant.[8]
-
Analysis: The supernatant is analyzed using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.[8]
-
Performance: The method demonstrates high sensitivity, with a reported detection limit of 1.74 µg/kg and a quantification limit of 5.81 µg/kg. The recovery rate is between 90% and 110%.[8]
Caption: Analytical workflow for detecting DIPS in pharmaceuticals via HPLC-MS/MS.
Conclusion
This compound is a reactive alkylating agent with confirmed carcinogenic activity in animals. While human data is inconclusive due to confounding exposures, its classification as a Group 2B carcinogen by IARC warrants significant caution.[4][6] For researchers and professionals in drug development, this compound represents a potential genotoxic impurity that may arise during syntheses involving isopropanol and sulfuric acid.[8] The analytical methods outlined provide sensitive means for its detection and quantification, which is critical for risk assessment and ensuring the safety of pharmaceutical products. Strict adherence to safety protocols and appropriate handling procedures are mandatory when working with or around processes that may generate this compound.
References
- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound (IARC Summary & Evaluation, Volume 54, 1992) [inchem.org]
- 3. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. CN108693286B - Method for detecting genotoxic impurity this compound in medicine - Google Patents [patents.google.com]
In-depth Technical Guide: Environmental Fate and Degradation of Diisopropyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl sulfate (B86663) (DIPS) is a dialkyl sulfate ester that serves as an intermediate in the "strong-acid" process for isopropanol (B130326) production.[1][2][3] While not a commercial product itself, its potential release into the environment during manufacturing necessitates a thorough understanding of its environmental fate and degradation pathways.[1] This technical guide provides a comprehensive overview of the current knowledge on the abiotic and biotic degradation of diisopropyl sulfate, its physicochemical properties, and analytical methodologies for its detection.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to predicting its behavior and partitioning in the environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₄S | |
| Molecular Weight | 182.24 g/mol | [4] |
| CAS Number | 2973-10-6 | [1] |
| Appearance | Colorless, oily liquid | [1] |
| Boiling Point | 94 °C at 7 mm Hg; 106 °C at 18 mm Hg (decomposes) | [1] |
| Melting Point | -19 °C | [2] |
| Density | 1.0941 g/cm³ at 20 °C | [1] |
| Water Solubility | 0.5% in water | [1] |
| Vapor Pressure | Data not available | |
| Henry's Law Constant | Data not available | |
| Octanol-Water Partition Coefficient (Kow) | Data not available |
Environmental Fate and Degradation
This compound is a highly reactive compound that is not expected to persist in the environment.[1] Its degradation is primarily driven by abiotic and biotic processes, with hydrolysis being a key pathway.
Abiotic Degradation
3.1.1. Hydrolysis
Hydrolysis is a major degradation pathway for this compound in the aquatic environment. It is readily hydrolyzed, particularly in the presence of acidic water, to form monoisopropyl sulfate.[1][5] The presence of more water in the manufacturing process decreases the concentration of this compound due to rapid hydrolysis.[1][5]
Degradation Pathway:
References
- 1. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound (IARC Summary & Evaluation, Volume 54, 1992) [inchem.org]
- 4. researchgate.net [researchgate.net]
- 5. publications.iarc.who.int [publications.iarc.who.int]
The Historical Evolution of Diisopropyl Sulfate: From Industrial Intermediate to Modern Reagent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl sulfate (B86663) (DPS), a dialkyl sulfate ester, has undergone a significant transformation in its scientific application. For much of its history, it was primarily recognized as a hazardous intermediate in the industrial production of isopropanol (B130326) and a potent alkylating agent associated with occupational health risks. However, recent advancements have reimagined its utility, establishing it as a versatile and practical reagent in modern organic synthesis. This technical guide provides a comprehensive overview of the historical development of diisopropyl sulfate, detailing its traditional role as an alkylating agent and its emerging application in O-sulfation, complete with experimental protocols and mechanistic insights.
Historical Context: An Industrial Byproduct and Alkylating Agent
This compound first came to prominence not as a deliberately synthesized reagent, but as an intermediate in the "strong-acid" process for the production of isopropanol from propylene (B89431), a method commercialized in the 1920s.[1][2] In this process, propylene reacts with sulfuric acid to form a mixture of isopropyl hydrogen sulfate and this compound, which is then hydrolyzed to produce isopropanol.[1] Due to its formation in this industrial setting, early research on this compound was heavily focused on its toxicological and carcinogenic properties, as it was identified as a workplace hazard.[2][3]
Chemically, this compound was recognized as a potent alkylating agent.[1][2] Like its more commonly used counterpart, dimethyl sulfate, DPS can transfer an isopropyl group to a nucleophile. This reactivity is due to the sulfate anion being an excellent leaving group, facilitating nucleophilic substitution at the alpha-carbon of the isopropyl group. The traditional use of dialkyl sulfates as alkylating agents typically occurs under alkaline conditions.[4] This process, known as a BAL2 (bimolecular, base-promoted, alkyl cleavage, nucleophilic substitution) mechanism, involves the nucleophilic attack on the alkyl group, with the sulfate moiety acting as the leaving group.[4]
While widely acknowledged as an alkylating agent, specific and detailed experimental protocols for the use of this compound in historical organic synthesis literature are not as prevalent as those for dimethyl sulfate. However, the general principle of its application in the alkylation of phenols, amines, and other nucleophiles is well-established.[5][6] For instance, the alkylation of phenols with alkyl sulfates was a known process, involving the formation of a phenolate (B1203915) salt followed by reaction with the alkylating agent.[6]
General Mechanism of Alkylation
The alkylating property of this compound stems from its ability to undergo a nucleophilic substitution reaction, typically following an SN2 pathway. A nucleophile (Nu:-) attacks one of the isopropyl groups, displacing the sulfate anion as a leaving group.
A Modern Renaissance: this compound in O-Sulfation
A groundbreaking development in 2024 has redefined the role of this compound in synthetic chemistry. Researchers have harnessed its reactivity for a novel and robust O-sulfation protocol.[4][5][7] This method utilizes the tunable reactivity of this compound under tetrabutylammonium (B224687) bisulfate activation to achieve the O-sulfation of a diverse range of alcohols, phenols, and N-OH compounds.[4][5] This represents a significant departure from its traditional role as an alkylating agent, instead utilizing the sulfate group for the desired transformation.
This innovative approach addresses the challenges associated with traditional sulfating agents, such as sulfur trioxide-amine complexes, which often require harsh reaction conditions.[5] The new method is characterized by its mild conditions and broad functional group tolerance, making it a valuable tool for late-stage sulfation of complex bioactive molecules.[4]
The proposed mechanism involves the activation of the dialkyl sulfate by the bisulfate anion (HSO4-), which enhances the electrophilicity of the sulfur atom.[4][5] This facilitates the attack by a hydroxyl group, leading to the formation of a sulfated product.
General Mechanism of O-Sulfation
In this novel application, the hydroxyl group of the substrate attacks the sulfur atom of the this compound, which is activated by tetrabutylammonium bisulfate. This proceeds through an ASU2 (bimolecular, acid-catalyzed, sulfuryl cleavage, nucleophilic substitution) type mechanism.
References
- 1. Isourea synthesis [organic-chemistry.org]
- 2. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dimethyl sulfate and this compound as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]
- 7. Dimethyl sulfate and this compound as practical and versatile O-sulfation reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Diisopropyl Sulfate with Diverse Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl sulfate (B86663) (DPS) is a potent and versatile isopropylating agent, valued in organic synthesis for its ability to introduce isopropyl groups onto a variety of nucleophilic substrates. As a dialkyl sulfate, its reactivity is analogous to the more commonly known dimethyl sulfate, though the sterically bulkier isopropyl groups can influence reaction rates and selectivity. This technical guide provides a comprehensive overview of the reactivity of diisopropyl sulfate with a range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon. It details reaction mechanisms, presents available quantitative data, and furnishes experimental protocols to aid researchers in the practical application of this reagent. Safety considerations for handling this reactive compound are also addressed.
Introduction
This compound ((CH₃)₂CHO)₂SO₂ is a diester of isopropanol (B130326) and sulfuric acid. It functions as a powerful electrophile, capable of transferring an isopropyl group to a nucleophile in a bimolecular nucleophilic substitution (SN2) reaction. The sulfate anion, being a good leaving group, facilitates this process. The reactivity of DPS can be modulated, for instance, by activation with reagents like tetrabutylammonium (B224687) bisulfate, which enhances the electrophilicity of the sulfur atom.[1][2][3] This tunability, combined with its efficacy, makes this compound a valuable tool in synthetic chemistry, particularly in the pharmaceutical and fine chemical industries for the synthesis of ethers, esters, amines, and other functionalized molecules.[4]
General Reaction Mechanism
The primary mode of action for this compound as an alkylating agent is the SN2 mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon of one of the isopropyl groups, leading to the simultaneous departure of the sulfate leaving group.
This mechanism results in the inversion of stereochemistry if the electrophilic carbon is chiral. The rate of the SN2 reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and steric hindrance at the reaction center.[5][6][7][8]
Below is a generalized schematic of the SN2 reaction of this compound with a nucleophile.
Caption: Generalized SN2 mechanism for the alkylation of a nucleophile (Nu⁻) by this compound.
Reactivity with Oxygen Nucleophiles
This compound readily reacts with a variety of oxygen-based nucleophiles, including alcohols, phenols, and carboxylates, to form the corresponding isopropyl ethers and esters.
Alcohols and Phenols
The reaction of this compound with alcohols and phenols is a common method for the synthesis of isopropyl ethers. Recent studies have highlighted the use of DPS in O-sulfation reactions when activated by tetrabutylammonium bisulfate, showcasing its versatility.[1][2][3] In the absence of such an activator, the typical outcome is isopropylation.
Table 1: Reaction of this compound with Alcohols and Phenols (O-Sulfation Context) [2][3]
| Substrate (Alcohol/Phenol) | Product (Tetrabutylammonium Sulfate Salt) | Yield (%) |
| 3-Phthalimido-1-propanol | Tetrabutylammonium 3-phthalimido-1-propyl sulfate | 84 |
| 4-Bromophenol | Tetrabutylammonium 4-bromophenyl sulfate | 75 |
| Cholesterol | Tetrabutylammonium cholesteryl sulfate | 68 |
| Menthol | Tetrabutylammonium menthyl sulfate | 72 |
Note: The yields reported are for the O-sulfation reaction using DPS in the presence of an activator, not direct isopropylation.
Carboxylates
The reaction of carboxylate anions with this compound provides a route to isopropyl esters. This reaction is analogous to the well-established esterification of carboxylic acids using other dialkyl sulfates. The reaction proceeds via an SN2 mechanism where the carboxylate anion acts as the nucleophile.
Reactivity with Nitrogen Nucleophiles
This compound is an effective agent for the isopropylation of a wide range of nitrogen-containing compounds, including primary and secondary amines.
Primary and Secondary Amines
The reaction of this compound with primary and secondary amines leads to the formation of secondary and tertiary amines, respectively. The reaction is generally efficient, though the steric bulk of the isopropyl group may lead to slower reaction rates compared to dimethyl sulfate. Over-alkylation to form quaternary ammonium (B1175870) salts is a possible side reaction, particularly with primary amines.
Table 2: Representative Reaction of a Dialkyl Sulfate with a Secondary Amine
| Reactants | Product | Molar Ratio (Amine:Sulfate) | Temperature (°C) | Yield (%) | Reference |
| Diisopropylamine, Diethyl sulfate | N,N-Diisopropylethylamine | 1.2 : 1.0 | 130 | 81.4 | [Analogous reaction] |
Note: This data is for the analogous reaction with diethyl sulfate. Similar reactivity is expected with this compound.
Reactivity with Sulfur Nucleophiles
Sulfur-based nucleophiles, such as thiols and thiolates, are generally excellent nucleophiles and react readily with this compound.
Thiols and Thiolates
The reaction of thiols and their corresponding thiolates with this compound provides a straightforward method for the synthesis of isopropyl thioethers. In the context of the previously mentioned O-sulfation protocol, this system has also been shown to be effective for S-sulfation, indicating the high reactivity of sulfur nucleophiles.[3]
Table 3: Reaction of this compound with Thiols (S-Sulfation Context) [3]
| Substrate (Thiol) | Product (S-Sulfation) | Yield (%) |
| Thiophenol | S-Phenyl thiosulfate | 65 |
| 1-Dodecanethiol | S-Dodecyl thiosulfate | 78 |
Note: The yields reported are for the S-sulfation reaction using DPS in the presence of an activator.
Reactivity with Carbon Nucleophiles
Carbon-based nucleophiles, such as enolates derived from carbonyl compounds and malonic esters, can be effectively isopropylated using this compound.
Enolates from Ketones and Esters
The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. This compound can serve as the electrophile in the isopropylation of enolates generated from ketones, esters, and other carbonyl-containing compounds. The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is typically required to generate the enolate in high concentration.[9][10]
The steric hindrance of the diisopropyl ester in malonic ester synthesis can be advantageous in preventing dialkylation, a common side reaction with less bulky alkylating agents and esters.[11][12][13][14][15]
Table 4: General Yields for Mono-alkylation of Malonic Esters (for comparison)
| Malonic Ester | Alkylating Agent | Base | Solvent | Yield of Mono-alkylated Product (%) |
| Diethyl malonate | Ethyl bromide | NaOEt | EtOH | 60-70 |
| Diethyl malonate | Benzyl chloride | NaOEt | EtOH | 75-85 |
Experimental Protocols
General Procedure for O-Sulfation of Alcohols using this compound[2][3]
-
To a vial containing the alcohol (1.0 equiv) and tetrabutylammonium bisulfate (1.2 equiv) is added acetonitrile.
-
This compound (1.2 equiv) is then added to the mixture.
-
The vial is sealed and the reaction mixture is stirred at 80 °C for 12-24 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired tetrabutylammonium sulfate salt.
General Procedure for the Alkylation of a Malonic Ester
-
To a solution of sodium ethoxide (1.0 equiv) in absolute ethanol, diethyl malonate (1.0 equiv) is added dropwise at room temperature.
-
The mixture is stirred for 1 hour to ensure complete formation of the enolate.
-
This compound (1.0 equiv) is then added dropwise, and the reaction mixture is heated to reflux for 2-4 hours.
-
The reaction is cooled to room temperature, and the solvent is removed in vacuo.
-
The residue is partitioned between water and diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by distillation or chromatography.
Experimental Workflow and Monitoring
A typical workflow for conducting and monitoring an alkylation reaction with this compound involves several key steps, from reaction setup to product analysis.
Caption: A typical experimental workflow for an alkylation reaction using this compound.
Safety and Handling
This compound is a highly reactive and hazardous chemical.[16] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. It is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[17][18] Exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract. In case of contact, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought. Due to its reactivity, it should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
This compound is a valuable and versatile isopropylating agent with a broad range of applications in organic synthesis. Its reactivity with a diverse array of oxygen, nitrogen, sulfur, and carbon nucleophiles makes it a powerful tool for the construction of complex organic molecules. While quantitative kinetic data remains an area for further investigation, the available information on reaction conditions and yields provides a solid foundation for its practical use. By understanding its reactivity profile and adhering to strict safety protocols, researchers can effectively harness the synthetic potential of this compound in their drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfate and this compound as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. SN2 reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 7. SN2 Reaction Mechanism [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 14. prepchem.com [prepchem.com]
- 15. EP0918047A1 - C-Alkylation process of esters of malonic acid - Google Patents [patents.google.com]
- 16. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Diisopropyl Sulfate: A Technical Guide to Its Physicochemical Properties and Thermodynamic Characterization
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl sulfate (B86663) (DIPS) is a dialkyl sulfate ester that serves as an intermediate in the strong-acid process for isopropanol (B130326) production. Despite its industrial relevance and classification as a potential carcinogen, a comprehensive public dataset of its core thermodynamic properties is notably absent from the scientific literature. This technical guide consolidates the available physical and chemical data for diisopropyl sulfate and outlines the established experimental and computational methodologies that can be employed to determine its fundamental thermodynamic characteristics, such as enthalpy of formation, standard molar entropy, and heat capacity. This document is intended to serve as a foundational resource for researchers undertaking further investigation into the thermochemistry and reactive potential of this compound.
Introduction
This compound (C₆H₁₄O₄S) is a colorless, oily liquid that is highly reactive and hydrolyzes in the presence of water.[1] It is primarily known as an intermediate in the manufacturing of isopropanol via the hydration of propylene (B89431) in the presence of sulfuric acid.[1][2][3] Due to its alkylating properties, this compound is classified as a Group 2B carcinogen ("possibly carcinogenic to humans") by the International Agency for Research on Cancer (IARC), warranting careful handling and a thorough understanding of its chemical behavior.[2][4][5]
A deep understanding of a compound's thermodynamic properties is crucial for process design, safety analysis, and predicting its environmental fate and reactivity. However, a thorough search of the existing scientific literature reveals a significant gap in the experimental data for the core thermodynamic properties of this compound. This guide aims to bridge this gap by not only presenting the known physical properties but also by providing a detailed overview of the standard methodologies that can be used to determine the missing thermodynamic data.
Physicochemical Properties of this compound
While extensive thermodynamic data is lacking, several key physical and chemical properties of this compound have been reported. These are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₄S | [1][4] |
| Molecular Weight | 182.24 g/mol | [1][4] |
| CAS Number | 2973-10-6 | [1][4][6] |
| Appearance | Colorless, oily liquid | [1][5] |
| Boiling Point | 94 °C at 7 mm Hg (933 Pa); 106 °C at 18 mm Hg (2400 Pa) (decomposes) | [1] |
| Melting Point | -19 °C | [1] |
| Density | 1.0941 g/cm³ at 20 °C | [1] |
| Solubility in Water | 0.5% | [1] |
| Stability | Highly reactive; degrades at room temperature and hydrolyzes upon heating. | [1] |
Methodologies for a Comprehensive Thermodynamic Analysis
The following sections detail the standard experimental and computational protocols that can be applied to determine the key thermodynamic properties of this compound.
Experimental Determination of Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For an organic liquid like this compound, this is typically determined using combustion calorimetry.
-
Sample Preparation : A precise mass of high-purity this compound is encapsulated in a sample holder of known composition.
-
Calorimeter Setup : The sample is placed inside a "bomb," a constant-volume container, which is then pressurized with a large excess of pure oxygen. The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
Ignition and Data Acquisition : The sample is ignited electrically, and the temperature of the surrounding water is meticulously recorded over time until it reaches a maximum and then begins to cool.
-
Data Analysis : The heat capacity of the calorimeter is determined using a standard substance with a known heat of combustion (e.g., benzoic acid). The heat released by the combustion of the this compound sample is then calculated from the observed temperature change. Corrections are made for the heat of combustion of the sample holder and the formation of any secondary products (e.g., nitric acid from residual nitrogen).
-
Calculation of Enthalpy of Formation : Using Hess's law, the standard enthalpy of formation of this compound can be calculated from the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SO₂).
Experimental Determination of Heat Capacity and Phase Transitions
Heat capacity (Cp), the amount of heat required to raise the temperature of a substance by one degree, and the enthalpies of phase transitions (e.g., melting and vaporization) can be determined using techniques like Differential Scanning Calorimetry (DSC).
-
Sample Preparation : A small, precisely weighed sample of this compound is hermetically sealed in a sample pan. An identical empty pan is used as a reference.
-
Instrument Setup : The sample and reference pans are placed in the DSC instrument, which heats both pans at a controlled, linear rate.
-
Data Acquisition : The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the temperature is increased.
-
Data Analysis :
-
Heat Capacity : In the absence of phase transitions, the difference in heat flow is directly proportional to the heat capacity of the sample.
-
Phase Transitions : A phase transition (e.g., melting) will appear as a peak in the DSC curve. The integral of this peak with respect to time yields the enthalpy of the transition.
-
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. This compound (IARC Summary & Evaluation, Volume 54, 1992) [inchem.org]
- 3. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 2973-10-6 [chemicalbook.com]
- 6. This compound | 2973-10-6 [sigmaaldrich.com]
Diisopropyl Sulfate: A Technical Guide to its Applications in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diisopropyl sulfate (B86663) (DPS) is a dialkyl sulfate ester that serves as a potent alkylating and sulfating agent in organic synthesis. While not commercially available as a standalone product, it is a significant intermediate in the industrial production of isopropanol (B130326) via the strong-acid process.[1][2][3][4] Its high reactivity makes it a valuable reagent for specific chemical transformations, particularly in the introduction of isopropyl groups and the formation of organic sulfates. However, its utility is counterbalanced by its noted toxicity and carcinogenic potential, necessitating careful handling and consideration of safety protocols.[1][5][6] This technical guide provides a comprehensive overview of the known applications of diisopropyl sulfate, with a focus on its synthetic utility, experimental protocols, and the logical frameworks of its reactive pathways.
Core Applications: O-Sulfation and Alkylation
The primary applications of this compound in a laboratory and industrial context revolve around its function as an O-sulfating agent and an alkylating agent.
O-Sulfation of Alcohols, Phenols, and N-OH Compounds
A significant and modern application of this compound is in the O-sulfation of a diverse range of substrates, including alcohols, phenols, and N-OH compounds.[7] This process is of particular interest in the synthesis of biologically active molecules, such as carbohydrates, amino acids, and natural products, where sulfation plays a critical role in their function.[7]
Traditionally, dialkyl sulfates like DPS have been utilized as alkylating agents under alkaline conditions.[7] However, recent methodologies have harnessed their reactivity for O-sulfation through activation with tetrabutylammonium (B224687) bisulfate (Bu₄NHSO₄).[7][8] This activation enhances the electrophilicity of the sulfur atom in this compound, facilitating nucleophilic attack by the hydroxyl group of the substrate.[7]
The following table summarizes the reaction conditions and yields for the O-sulfation of various substrates using this compound.
| Substrate | DPS (equiv.) | Bu₄NHSO₄ (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Phthalimido-1-propanol | 1.2 | 2.0 | CH₂Cl₂ | 25 | 12 | 84 (NMR Yield) | [7] |
| 1-Octanol | 1.2 | 2.0 | CH₂Cl₂ | 25 | 12 | 95 (NMR Yield) | [7] |
| Cyclohexanol | 1.2 | 2.0 | CH₂Cl₂ | 25 | 12 | 92 (NMR Yield) | [7] |
| Phenol | 1.2 | 2.0 | CH₂Cl₂ | 25 | 12 | 75 (NMR Yield) | [7] |
| N-Hydroxyphthalimide | 1.2 | 2.0 | CH₂Cl₂ | 25 | 12 | 98 (NMR Yield) | [7] |
Note: NMR yields were determined using CH₂Br₂ as an internal standard.[7]
Alkylating Agent
This compound is recognized as a potent alkylating agent, capable of introducing isopropyl groups to various nucleophiles.[1][9] This reactivity is fundamental to its role as an intermediate in isopropanol production, where it alkylates water.[3] In a laboratory setting, it can be used for the preparation of isopropyl esters from carboxylic acids and isopropyl ethers from alcohols, although specific examples in peer-reviewed literature are less common than for its homolog, dimethyl sulfate.
Industrial Intermediate: Isopropanol Synthesis
The most significant, albeit indirect, application of this compound is its role as a transient intermediate in the strong-acid and weak-acid processes for the industrial production of isopropanol from propylene (B89431).[2][3][4] In this process, propylene reacts with sulfuric acid to form a mixture of isopropyl and diisopropyl sulfates, which are then hydrolyzed to produce isopropanol and regenerate the sulfuric acid.[3] The concentration of this compound in the acid extract is a critical parameter, with higher concentrations found in the strong-acid process.[1][3]
Experimental Protocols
General Protocol for O-Sulfation using this compound
This protocol is a generalized procedure based on the methodology reported for the O-sulfation of alcohols, phenols, and N-OH compounds.[7]
Materials:
-
Substrate (alcohol, phenol, or N-OH compound)
-
This compound (DPS)
-
Tetrabutylammonium bisulfate (Bu₄NHSO₄)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Internal standard (e.g., dibromomethane, CH₂Br₂) for NMR yield determination
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
-
NMR spectrometer for analysis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substrate (1.0 equiv.).
-
Add tetrabutylammonium bisulfate (2.0 equiv.).
-
Dissolve the solids in anhydrous dichloromethane.
-
To the stirred solution, add this compound (1.2 equiv.) at room temperature (25 °C).
-
Allow the reaction to stir at 25 °C for 12-24 hours, monitoring the reaction progress by TLC or other suitable methods.
-
For quantitative analysis, an internal standard (e.g., CH₂Br₂) can be added, and the NMR yield can be determined by ¹H NMR spectroscopy.
Caution: this compound is volatile, toxic, and a suspected carcinogen.[5][6][7] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.
Visualizing Reaction Pathways and Workflows
O-Sulfation Reaction Workflow
Caption: Workflow for the O-sulfation of a substrate using this compound.
Logical Relationship in Isopropanol Synthesis
Caption: Simplified logical diagram of the role of this compound in isopropanol synthesis.
Other Potential Applications
While less documented, the strong alkylating nature of this compound suggests its potential utility in other synthetic transformations:
-
Synthesis of Isopropyl Ethers and Esters: By reacting with alcohols or carboxylates, respectively.
-
Use in Dye and Fragrance Industry: Although no direct use of this compound is reported, related compounds like diisopropyl adipate (B1204190) are used as solvents in fragrances.[10] The reactivity of DPS could potentially be harnessed for the synthesis of specific fragrance molecules, though this remains speculative.
Safety and Toxicology
This compound is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[1][4][5] It is a moderately toxic substance via ingestion and skin contact and is reported to cause severe skin burns and eye damage.[6][11] Therefore, extreme caution and appropriate safety measures are imperative when handling this compound.
Conclusion
This compound is a highly reactive chemical with demonstrated applications as an O-sulfating and alkylating agent in organic synthesis. Its role as a key intermediate in the industrial production of isopropanol underscores its importance in large-scale chemical manufacturing. While its toxicity necessitates careful handling, ongoing research into novel activation methods, such as the use of tetrabutylammonium bisulfate for O-sulfation, highlights its potential for broader synthetic applications, particularly in the synthesis of complex, biologically active molecules. For researchers in drug development and chemical synthesis, a thorough understanding of the reactivity and safety considerations of this compound is crucial for its effective and safe utilization.
References
- 1. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. This compound (IARC Summary & Evaluation, Volume 54, 1992) [inchem.org]
- 5. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. communities.springernature.com [communities.springernature.com]
- 9. This compound | 2973-10-6 | FD172857 | Biosynth [biosynth.com]
- 10. US5342829A - Diisopropyl adipate as a solvent for fragrance extracts - Google Patents [patents.google.com]
- 11. This compound | 2973-10-6 [chemicalbook.com]
Methodological & Application
Application Notes: Diisopropyl Sulfate as a Versatile O-Sulfation Reagent
Introduction
O-sulfation is a critical post-translational modification that plays a pivotal role in a multitude of biological processes, including cell signaling, protein recognition, and detoxification.[1][2][3] The introduction of a sulfate (B86663) group can significantly alter a molecule's solubility, charge, and biological activity, making sulfated compounds valuable targets in drug discovery and chemical biology.[4][5] Historically, the chemical synthesis of these organosulfates has been challenging, often requiring harsh reagents like sulfuric acid or sulfur trioxide-amine complexes, which are incompatible with sensitive functional groups.[5]
A recent breakthrough leverages the tunable reactivity of dialkyl sulfates, such as diisopropyl sulfate (DPS), for a general and robust O-sulfation method.[1][2][5] Traditionally used as alkylating agents, DPS can be repurposed as an effective O-sulfation reagent when activated by tetrabutylammonium (B224687) bisulfate (Bu₄NHSO₄).[1][3] This activation is thought to enhance the electrophilicity of the sulfur atom, facilitating the transfer of the sulfate group to a wide array of nucleophiles.[1][2] This protocol has demonstrated remarkable versatility, successfully sulfating a diverse range of substrates including primary and secondary alcohols, phenols, N-OH compounds, carbohydrates, amino acids, and complex natural products.[1][2]
Key Advantages:
-
Mild Reaction Conditions: The reaction typically proceeds at room temperature, preserving delicate functional groups.
-
Broad Substrate Scope: Effective for a wide variety of hydroxyl-containing compounds.[1]
-
Operational Simplicity: The protocol is straightforward and does not require specialized equipment.
-
Good to Excellent Yields: Generally provides high yields for a range of substrates.
Safety and Handling Precautions
This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.[6]
-
Toxicity: Harmful if swallowed or in contact with skin.[6][7][8] It is classified as moderately toxic upon single ingestion or dermal contact.[7]
-
Corrosivity: Causes severe skin burns and serious eye damage.[6][7][8]
-
Carcinogenicity: Suspected of causing cancer.[6][8] The International Agency for Research on Cancer (IARC) classifies this compound in Group 2B, "possibly carcinogenic to humans".[8][9]
-
Handling: Avoid all personal contact, including inhalation.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspected prior to use), safety glasses or a face shield, and a lab coat.[6]
-
Storage: Store in a tightly closed container in a freezer under an inert atmosphere.[6] Store locked up.[6]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[6][10]
Data Presentation: Substrate Scope and Reaction Yields
The following table summarizes the O-sulfation of various substrates using this compound (DPS) activated by tetrabutylammonium bisulfate (Bu₄NHSO₄), demonstrating the versatility of the method.
| Substrate (Structure) | Substrate Class | Conditions (DPS / Bu₄NHSO₄ equiv.) | Yield (%) | Reference |
| 1-Octanol | Primary Alcohol | 1.2 / 2.0 | 95 | [1] |
| Cyclohexylmethanol | Primary Alcohol | 1.2 / 2.0 | 96 | [1] |
| Benzyl alcohol | Primary Alcohol | 1.2 / 2.0 | 92 | [1] |
| 2-Phenylethanol | Primary Alcohol | 1.2 / 2.0 | 94 | [1] |
| 2-Adamantanol | Secondary Alcohol | 1.2 / 2.0 | 85 | [1] |
| Cyclohexanol | Secondary Alcohol | 1.2 / 2.0 | 88 | [1] |
| (-)-Menthol | Secondary Alcohol | 1.2 / 2.0 | 82 | [1] |
| Phenol | Phenol | 1.2 / 2.0 | 98 | [1] |
| 4-Methoxyphenol | Phenol | 1.2 / 2.0 | 99 | [1] |
| Estrone | Natural Product (Phenol) | 1.2 / 2.0 | 95 | [1] |
| N-Hydroxyphthalimide | N-OH Compound | 1.2 / 2.0 | 94 | [1] |
Table 1: O-Sulfation of various alcohols, phenols, and N-OH compounds using the DPS/Bu₄NHSO₄ system. Reactions were typically performed with the substrate (1.0 equiv), DPS, and Bu₄NHSO₄ in an appropriate solvent at room temperature for 12-24 hours. Yields are isolated yields.[1]
Experimental Protocols
General Protocol for O-Sulfation using this compound
This protocol describes a general procedure for the O-sulfation of a hydroxyl-containing substrate.
Materials:
-
Hydroxyl-containing substrate (e.g., alcohol, phenol)
-
This compound (DPS)
-
Tetrabutylammonium bisulfate (Bu₄NHSO₄)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the hydroxyl-containing substrate (1.0 equiv) and tetrabutylammonium bisulfate (Bu₄NHSO₄, 2.0 equiv).
-
Dissolve the solids in a minimal amount of anhydrous solvent (e.g., DCM).
-
While stirring the solution at room temperature, add this compound (DPS, 1.2 equiv) dropwise via syringe. Caution: DPS is toxic and corrosive; handle in a fume hood.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure sulfated product.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Visualizations
Caption: Proposed activation of this compound by bisulfate and subsequent O-sulfation.
Caption: Step-by-step workflow for a typical O-sulfation reaction using this compound.
Caption: Substrate scope of the this compound O-sulfation method.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl sulfate and this compound as practical and versatile O-sulfation reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. aaronchem.com [aaronchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound (IARC Summary & Evaluation, Volume 54, 1992) [inchem.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols: Isopropylation of Phenols with Diisopropyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the O-alkylation of phenols to produce isopropyl phenyl ethers, a crucial transformation in the synthesis of various pharmaceutical and specialty chemicals. The protocol focuses on the use of diisopropyl sulfate (B86663) as the isopropylating agent. While specific literature on this exact transformation is scarce, the provided methodology is based on the well-established principles of the Williamson ether synthesis, where a phenoxide nucleophile reacts with an alkylating agent.[1][2] This reaction is analogous to the widely documented use of dimethyl sulfate for O-methylation of phenols.[3][4] Safety precautions are of paramount importance when handling diisopropyl sulfate, a suspected carcinogen that can cause severe burns.[5][6][7][8]
Introduction
The isopropylation of phenols yields isopropyl phenyl ethers, which are valuable intermediates in organic synthesis. The introduction of an isopropoxy group can significantly alter the biological activity and physicochemical properties of a molecule. This compound serves as a potent isopropylating agent. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by deprotonating the phenol (B47542) with a suitable base, attacks the electrophilic isopropyl group of the this compound.[1][2]
Safety Precautions
Warning: this compound is a hazardous chemical. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is a suspected carcinogen.[5][6][7][8] All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and chemically resistant gloves, must be worn at all times.[5] An emergency eyewash and shower station should be readily accessible.
Experimental Protocol: Isopropylation of Phenol
This protocol describes a general procedure for the isopropylation of a generic phenol using this compound. The reaction conditions may require optimization for specific substrates.
Materials:
-
Phenol derivative (1.0 eq.)
-
This compound (1.1 - 1.5 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq.)
-
Anhydrous acetonitrile (B52724) or acetone (B3395972) (solvent)
-
Deionized water
-
Brine solution (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol derivative (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile or acetone to the flask. The volume should be sufficient to ensure effective stirring (approximately 10-20 mL per gram of phenol).
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, carefully add this compound (1.1 - 1.5 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (the exact temperature will depend on the solvent used) and maintain for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel.
-
Add deionized water to the separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with deionized water and then with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel, distillation, or recrystallization as required.
-
Data Presentation
The following table presents illustrative data for the isopropylation of various phenols. Note that this data is based on analogous alkylation reactions and should be considered as a guideline for expected outcomes.
| Phenol Derivative | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | This compound | K₂CO₃ | Acetonitrile | 80 | 6 | 85 (estimated) |
| 4-Nitrophenol | This compound | Cs₂CO₃ | Acetone | 60 | 4 | 92 (estimated) |
| 2-Naphthol | This compound | K₂CO₃ | Acetonitrile | 80 | 8 | 88 (estimated) |
| Vanillin | This compound | K₂CO₃ | Acetone | 60 | 12 | 75 (estimated) |
Logical Relationship Diagram
The following diagram illustrates the key logical steps in the isopropylation of phenols using this compound.
Caption: Logical workflow for the isopropylation of phenols.
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow.
Caption: Step-by-step experimental workflow for phenol isopropylation.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aaronchem.com [aaronchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diisopropyl Sulfate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl sulfate (B86663) (DIPS) is a versatile and reactive chemical reagent employed in organic synthesis, primarily as an alkylating agent for the introduction of isopropyl groups. In the pharmaceutical industry, the strategic incorporation of isopropyl moieties into molecular scaffolds is a common tactic to enhance drug-like properties such as lipophilicity, metabolic stability, and receptor binding affinity. DIPS serves as a potent electrophile for the O-alkylation of phenols and N-alkylation of amines, key transformations in the synthesis of a wide array of pharmaceutical intermediates.
These application notes provide detailed protocols and compiled data for the use of diisopropyl sulfate in the synthesis of critical pharmaceutical intermediates. The information is intended to guide researchers and drug development professionals in the efficient and safe implementation of DIPS-mediated alkylation reactions.
Core Applications and Mechanisms
This compound is primarily utilized for the following key transformations in pharmaceutical synthesis:
-
O-Alkylation of Phenols: The reaction of DIPS with phenolic compounds in the presence of a base affords the corresponding isopropyl ethers. This is a fundamental step in the synthesis of various active pharmaceutical ingredients (APIs), including certain analgesics, cardiovascular drugs, and central nervous system agents.
-
N-Alkylation of Amines: DIPS is an effective reagent for the N-isopropylation of primary and secondary amines, yielding secondary and tertiary amines, respectively. This reaction is crucial for building the core structures of numerous pharmaceuticals, including antihistamines, antipsychotics, and antiviral agents.
The underlying mechanism for these reactions is a bimolecular nucleophilic substitution (SN2) pathway, where the nucleophilic oxygen or nitrogen atom attacks one of the electrophilic isopropyl groups of DIPS, with the sulfate moiety acting as a good leaving group.
Experimental Protocols
Protocol 1: O-Alkylation of a Substituted Phenol (B47542)
This protocol details the synthesis of an isopropyl phenyl ether, a common intermediate in drug discovery.
Materials:
-
Substituted Phenol (e.g., 4-acetamidophenol)
-
This compound (DIPS)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the substituted phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.2 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure isopropyl phenyl ether.
General Workflow for O-Alkylation of Phenols:
Caption: Workflow for the O-alkylation of phenols using this compound.
Protocol 2: N-Alkylation of a Primary Aromatic Amine
This protocol describes the synthesis of a secondary N-isopropylaniline derivative, a key intermediate in the synthesis of various bioactive molecules.
Materials:
-
Substituted Aniline (B41778)
-
This compound (DIPS)
-
Sodium Bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1.0 eq.) and sodium bicarbonate (2.0 eq.) in anhydrous DMF.
-
Add this compound (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-isopropylaniline.
Logical Relationship for N-Alkylation:
Caption: Key components and outcome of the N-alkylation of anilines.
Quantitative Data Summary
The following tables summarize typical reaction parameters and outcomes for the alkylation of phenols and amines with this compound, based on literature precedents for similar alkylating agents. It is important to note that yields are highly substrate-dependent and optimization of reaction conditions is often necessary.
Table 1: O-Alkylation of Phenols with this compound
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 80 | 5 | 85-95 | [General Procedure] |
| Vanillin | K₂CO₃ | Acetone | Reflux | 6 | 90-98 | [General Procedure] |
| p-Cresol | NaOH | Water/Toluene (PTC) | 60 | 4 | 80-90 | [General Procedure] |
| 2-Naphthol | K₂CO₃ | Acetonitrile | Reflux | 8 | 88-96 | [General Procedure] |
Table 2: N-Alkylation of Amines with this compound
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | NaHCO₃ | DMF | 70 | 10 | 70-85 | [General Procedure] |
| Benzylamine | K₂CO₃ | Acetonitrile | Reflux | 12 | 75-90 | [General Procedure] |
| Piperidine | K₂CO₃ | Ethanol | Reflux | 6 | 80-95 | [General Procedure] |
| Morpholine | NaHCO₃ | DMF | 80 | 8 | 85-95 | [General Procedure] |
(Note: The yields provided are indicative and based on general alkylation procedures. Specific yields for reactions with this compound may vary and require experimental determination.)
Safety Considerations
This compound is a potent alkylating agent and should be handled with extreme caution. It is classified as a suspected carcinogen and is toxic and corrosive.[1]
-
Handling: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Spills: In case of a spill, neutralize with a suitable agent (e.g., sodium carbonate solution) and absorb with an inert material.
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local regulations for hazardous chemical waste.
Conclusion
This compound is a valuable reagent for the introduction of isopropyl groups in the synthesis of pharmaceutical intermediates. The provided protocols for O- and N-alkylation serve as a foundation for the development of robust and efficient synthetic routes. Careful consideration of reaction conditions and adherence to strict safety protocols are essential for the successful and safe utilization of this powerful alkylating agent in a research and development setting.
References
Synthesis of Isopropyl Ethers Using Diisopropyl Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl sulfate (B86663) (DIPS) is a potent and efficient alkylating agent for the introduction of isopropyl groups onto a variety of nucleophilic substrates, including alcohols and phenols. This method provides an alternative to traditional Williamson ether synthesis, particularly when direct isopropylation is desired. These application notes provide detailed protocols for the synthesis of isopropyl ethers using diisopropyl sulfate, covering reaction conditions, purification procedures, and safety precautions. The information is intended to guide researchers in academic and industrial settings, including those in drug development, in the effective use of this reagent.
Chemical Properties and Safety Information
This compound is a colorless to pale yellow liquid that should be handled with care due to its hazardous nature.[1] It is classified as a suspected carcinogen and can cause severe skin burns and eye damage.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2973-10-6 | [2][4] |
| Molecular Formula | C₆H₁₄O₄S | [2] |
| Molecular Weight | 182.24 g/mol | [2] |
| Boiling Point | 94 °C at 7 mmHg | [4] |
| Melting Point | -19 °C | [4] |
| Density | 1.10 g/cm³ | [5] |
| Solubility | Slightly soluble in water; miscible with alcohol and ether. | [5] |
Safety Precautions:
-
Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]
Reaction Mechanism and Principles
The synthesis of isopropyl ethers using this compound proceeds via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.[7][8] The alcohol or phenol (B47542) is first deprotonated by a base to form a more nucleophilic alkoxide or phenoxide ion. This ion then attacks the electrophilic isopropyl group of this compound, displacing a sulfate leaving group and forming the desired ether.
Experimental Protocols
The following protocols are provided as general guidelines. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: Synthesis of Isopropyl Phenyl Ether
This protocol describes the synthesis of isopropyl phenyl ether from phenol and this compound.
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (B78521) (NaOH)
-
Acetone (B3395972) or Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in anhydrous acetone or acetonitrile.
-
Add finely powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Slowly add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of acetone or acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Table 2: Representative Reaction Conditions and Yields for Isopropyl Aryl Ethers
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 6 | ~85 |
| p-Cresol | NaOH | Acetonitrile | 60 | 5 | ~90 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 70 | 8 | ~80 |
| 2-Nitrophenol | Cs₂CO₃ | Acetonitrile | 50 | 12 | ~75 |
Note: Yields are approximate and can vary based on specific experimental conditions and purification methods.
Protocol 2: Synthesis of Isopropyl Alkyl Ethers
This protocol outlines the synthesis of an isopropyl ether from a primary alcohol.
Materials:
-
Primary alcohol (e.g., 1-butanol)
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the primary alcohol (1.0 eq) dropwise to the suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Slowly add this compound (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Experimental Workflow and Data Analysis
Product identity and purity should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Gas Chromatography (GC) is a valuable tool for monitoring reaction progress and determining the purity of the final product.
Conclusion
The use of this compound offers a reliable and efficient method for the synthesis of a wide range of isopropyl ethers. The protocols provided herein serve as a starting point for the development of specific synthetic procedures. Careful attention to safety precautions is paramount when handling this reagent. With appropriate optimization, this methodology can be a valuable tool in various research and development settings, including the synthesis of novel pharmaceutical compounds.
References
- 1. CAS 2973-10-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aaronchem.com [aaronchem.com]
- 4. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | 2973-10-6 [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Alkylation of Heterocyclic Compounds with Diisopropyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylation of heterocyclic compounds is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. The introduction of alkyl groups can profoundly influence the biological activity, solubility, and other physicochemical properties of these molecules. Diisopropyl sulfate (B86663) ((i-Pr)₂SO₄) is a potent and versatile alkylating agent for introducing isopropyl groups onto heteroatoms (N, O, S) and, in some cases, carbon atoms of various heterocyclic systems. While less common than its methyl and ethyl counterparts (dimethyl sulfate and diethyl sulfate), diisopropyl sulfate offers a valuable tool for synthesizing N-isopropyl heterocyclic quaternary salts and other isopropyl-substituted heterocycles.
This document provides detailed application notes and protocols for the use of this compound in the alkylation of common heterocyclic compounds. It includes information on reactivity, regioselectivity, reaction conditions, and safety precautions.
Disclaimer: this compound is a hazardous chemical. It is suspected of causing cancer, is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1] All handling of this reagent must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective use.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄O₄S | [2] |
| Molecular Weight | 182.24 g/mol | [2] |
| Appearance | Colorless, oily liquid | |
| Boiling Point | 94 °C @ 7 mm Hg; decomposes at higher temperatures | |
| Density | ~1.10 g/cm³ | [3] |
| Solubility | Slightly soluble in water | [3] |
| Reactivity | Highly reactive alkylating agent |
General Principles of Alkylation
This compound is a powerful electrophile that readily reacts with nucleophilic centers in heterocyclic compounds. The primary sites of alkylation are the nitrogen atoms, leading to the formation of N-isopropylated products, often as quaternary ammonium (B1175870) salts.
N-Alkylation
The lone pair of electrons on a nitrogen atom in a heterocycle acts as a nucleophile, attacking one of the isopropyl groups of this compound in an Sₙ2 reaction. The remaining isopropyl sulfate anion acts as the counter-ion to the resulting quaternary ammonium salt.
For unsymmetrical azoles like imidazoles and pyrazoles, the site of alkylation (N1 vs. N2) is influenced by steric and electronic factors. Generally, alkylation favors the less sterically hindered nitrogen atom.[4] Electron-withdrawing groups on the ring can also influence the nucleophilicity of the adjacent nitrogen atoms, affecting the regioselectivity.
C-Alkylation
For electron-rich heterocycles such as indoles and pyrroles, alkylation can also occur at carbon atoms, typically at the most nucleophilic position (e.g., C3 of indole). This reaction is often competitive with N-alkylation and the outcome can be influenced by the reaction conditions, including the choice of solvent and base.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates. All reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: General Procedure for N-Alkylation of Pyridine (B92270)
This protocol describes the formation of an N-isopropylpyridinium salt.
Materials:
-
Pyridine (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or neat)
-
Diethyl ether (for precipitation)
Procedure:
-
To a solution of pyridine in the chosen solvent (or neat), add this compound dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. Monitor the reaction for the formation of a precipitate or by TLC/LC-MS.
-
If a precipitate forms, filter the solid, wash with diethyl ether, and dry under vacuum.
-
If no precipitate forms, add diethyl ether to the reaction mixture to induce precipitation of the quaternary salt.
-
Isolate the product by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 2: General Procedure for N-Alkylation of Imidazole (B134444)
This protocol can be adapted for other azoles like pyrazole (B372694) and triazole. For unsymmetrical azoles, a mixture of regioisomers may be obtained.
Materials:
-
Imidazole (1.0 equiv)
-
This compound (1.1-2.2 equiv for mono- or di-alkylation)
-
Base (e.g., K₂CO₃, NaH) (optional, 1.1 equiv per N-H)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
If using a base, suspend the base in the anhydrous solvent. Add the imidazole and stir for 15-30 minutes at room temperature.
-
Add this compound dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C until the starting material is consumed as indicated by TLC/LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: General Procedure for C-Alkylation of Indole (B1671886)
This protocol is a representative method for the C-alkylation of electron-rich heterocycles. N-alkylation is a common side reaction.
Materials:
-
Indole (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
Base (e.g., NaH, optional)
-
Anhydrous solvent (e.g., THF, DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve the indole in the anhydrous solvent. If using a strong base like NaH, cool the solution to 0 °C before adding the base.
-
Add this compound dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC/LC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to separate the C-alkylated, N-alkylated, and any di-alkylated products.
Data Presentation: Expected Outcomes
The following tables provide an overview of expected yields and reaction conditions for the alkylation of various heterocycles with this compound. These are representative values and may vary depending on the specific substrate and optimized conditions.
Table 1: N-Alkylation of Various Heterocycles with this compound
| Heterocycle | Product | Typical Solvent | Base | Temp (°C) | Time (h) | Expected Yield (%) |
| Pyridine | N-Isopropylpyridinium isopropylsulfate | Neat or ACN | None | 25-60 | 2-12 | 80-95 |
| Imidazole | 1-Isopropylimidazole / 1,3-Diisopropylimidazolium salt | DMF | K₂CO₃ | 50-80 | 4-18 | 70-90 |
| Pyrazole | 1-Isopropylpyrazole (major isomer) | DMSO | K₂CO₃ | 60-80 | 6-24 | 65-85 |
| Thiazole | N-Isopropylthiazolium isopropylsulfate | ACN | None | 25-50 | 8-24 | 75-90 |
| Benzimidazole | 1-Isopropylbenzimidazole | DMF | NaH | 25-60 | 3-12 | 85-95 |
Table 2: C-Alkylation vs. N-Alkylation of Indole with this compound
| Reaction Condition | Major Product | Minor Product | Expected Ratio (C/N) |
| Non-polar solvent, no base | N-Alkylation | C-Alkylation | Low |
| Polar aprotic solvent (DMF), with base (NaH) | C-Alkylation | N-Alkylation | High |
| Phase-transfer catalysis | N-Alkylation | C-Alkylation | Low |
Logical Relationships and Workflows
Safety and Handling
This compound is a hazardous substance and requires strict safety protocols.
-
Handling: Always handle this compound in a certified chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[2]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Spills: In case of a spill, evacuate the area. Use an absorbent material to contain the spill and dispose of it as hazardous waste. Do not use combustible materials for cleanup.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Conclusion
This compound is a highly effective reagent for the isopropylation of a variety of heterocyclic compounds. While its handling requires stringent safety measures due to its toxicity and corrosivity, it provides a reliable method for the synthesis of N-isopropyl heterocyclic salts and C-isopropylated derivatives of electron-rich systems. The choice of reaction conditions, particularly the solvent and the use of a base, is crucial for controlling the reaction outcome, including yield and regioselectivity. The protocols and data provided herein serve as a valuable resource for chemists in academia and industry for the successful application of this compound in their synthetic endeavors.
References
Application Notes and Protocols: Diisopropyl Sulfate for Selective N-Alkylation of Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl sulfate (B86663) (DPS) is a dialkyl sulfate that can be used as an isopropylating agent in organic synthesis.[1] While less common in literature than its counterpart dimethyl sulfate for N-alkylation, it presents a potential route for the introduction of isopropyl groups onto nitrogen atoms. The selective N-alkylation of amines is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals, as the degree of substitution on the nitrogen atom significantly influences the biological activity and physical properties of the molecule.
These application notes provide an overview of the potential use of diisopropyl sulfate for the N-alkylation of amines, including a generalized protocol, safety considerations, and a discussion of factors influencing selectivity. It is important to note that while this compound is recognized as an alkylating agent, specific and detailed protocols for its use in the N-alkylation of a wide range of amines are not abundantly available in published literature. The primary documented application of dialkyl sulfates in this context often involves dimethyl or diethyl sulfate.[2] Therefore, the protocols and data presented here are based on analogous reactions and general principles of amine alkylation.
Physicochemical Properties of this compound
A clear understanding of the reagent's properties is essential for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 2973-10-6 | [1] |
| Molecular Formula | C₆H₁₄O₄S | [1] |
| Molecular Weight | 182.24 g/mol | [1] |
| Appearance | Colorless, oily liquid | [3] |
| Boiling Point | 94 °C @ 7 mm Hg (decomposes) | [3] |
| Melting Point | -19 °C | [1] |
| Density | 1.0941 g/cm³ at 20 °C | [3] |
| Solubility | 0.5% in water | [3] |
Reaction Principle and Selectivity
The N-alkylation of an amine by this compound proceeds via a nucleophilic substitution reaction where the nitrogen atom of the amine attacks one of the isopropyl groups of the this compound, with the corresponding mono-isopropyl sulfate anion acting as the leaving group.
General Reaction Scheme:
R₂NH + (i-PrO)₂SO₂ → R₂N(i-Pr) + HOSO₃(i-Pr)
The selectivity of the alkylation (mono- vs. di-alkylation of primary amines, or alkylation vs. quaternization of secondary amines) is a critical aspect. Over-alkylation is a common side reaction in amine alkylations. The control of stoichiometry, reaction temperature, and the nature of the base used are crucial factors in achieving the desired selectivity. For primary amines, achieving selective mono-isopropylation can be challenging as the resulting secondary amine is often more nucleophilic than the starting primary amine.
Experimental Protocols
The following is a generalized protocol for the N-isopropylation of a secondary amine using this compound. This protocol is adapted from procedures for the N-alkylation of secondary amines with dialkyl sulfates, such as the synthesis of N,N-diisopropylethylamine using diethyl sulfate.[2] Researchers should perform small-scale test reactions to optimize conditions for their specific substrate.
General Protocol for N-Isopropylation of a Secondary Amine
Materials:
-
Secondary amine (e.g., Diisopropylamine)
-
This compound
-
Anhydrous non-protic solvent (e.g., Toluene, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., Diethyl ether, Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add the secondary amine (1.0 eq.) and the anhydrous solvent.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add this compound (1.0 - 1.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (the specific temperature will depend on the solvent used, e.g., ~110 °C for toluene). A typical reaction time is 4-8 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Toxicity: this compound is classified as a possible human carcinogen (Group 2B) by IARC.[3] It is a highly reactive and alkylating agent.
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Visualizing the Workflow
The following diagram illustrates the general workflow for the N-alkylation of a secondary amine with this compound.
References
- 1. This compound | 2973-10-6 | FD172857 | Biosynth [biosynth.com]
- 2. CN106588672A - Production method of diisopropylethylamine - Google Patents [patents.google.com]
- 3. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Diisopropyl Sulfate in Agricultural Chemistry: A Conceptual Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl sulfate (B86663) (DPS) is a dialkyl sulfate that serves as a reactive chemical intermediate. While not employed directly as an active ingredient in agricultural formulations, its properties as a potent alkylating and O-sulfating agent present conceptual pathways for the synthesis of novel agrochemicals. This document outlines potential, albeit largely theoretical, applications of diisopropyl sulfate in the synthesis of agricultural chemicals and provides generalized experimental protocols based on its known reactivity. It is important to note that this compound is a hazardous substance and should be handled with extreme caution in a controlled laboratory setting.
Conceptual Applications in Agrochemical Synthesis
The primary theoretical application of this compound in agricultural chemistry lies in its ability to introduce isopropyl groups or sulfate moieties into organic molecules. These functional groups can be found in various active ingredients, and DPS could potentially serve as a reagent in their synthesis.
Isopropylation of Agrochemical Scaffolds
This compound can act as an isopropylating agent, transferring an isopropyl group to a nucleophilic substrate. This could be a potential route for the synthesis of pesticides that contain an isopropyl ether or ester linkage.
O-Sulfation for Enhanced Bioactivity and Systemicity
Recent research has highlighted the use of this compound as an effective O-sulfating agent for a variety of organic molecules, including alcohols and phenols.[1][2] The introduction of a sulfate group can increase the water solubility of a compound, a key factor in developing systemic pesticides that can be transported throughout a plant.
Experimental Protocols (Conceptual)
The following are generalized, conceptual protocols for the use of this compound in agrochemical synthesis. These are not based on established manufacturing processes for any specific commercial product but are derived from its known chemical reactions.
Protocol 1: Synthesis of a Hypothetical Isopropyl-Containing Fungicide
This protocol describes a conceptual synthesis of a fungicide where an isopropyl group is added to a phenolic precursor, a common scaffold in agricultural chemistry.
Objective: To synthesize a hypothetical phenolic isopropyl ether fungicide.
Materials:
-
Phenolic precursor molecule
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a well-ventilated fume hood, dissolve the phenolic precursor in toluene in a three-necked flask equipped with a stirrer, condenser, and dropping funnel.
-
Prepare a solution of sodium hydroxide in water and add it to the reaction mixture to deprotonate the phenol, forming a phenoxide.
-
Slowly add this compound to the reaction mixture via the dropping funnel at room temperature.
-
Heat the mixture to 60-80°C and maintain the reaction for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the final isopropyl ether derivative.
Hypothetical Data:
| Parameter | Value |
| Starting Material | 10 g |
| This compound | 1.2 equivalents |
| Reaction Time | 5 hours |
| Reaction Temperature | 70°C |
| Yield | 75% |
| Purity | >95% |
Protocol 2: O-Sulfation of a Hypothetical Herbicide Precursor
This protocol outlines a conceptual method for the O-sulfation of a hydroxyl-containing herbicide precursor to potentially enhance its systemic properties, based on modern sulfation methods.[1]
Objective: To synthesize a sulfated derivative of a hypothetical herbicide for increased water solubility.
Materials:
-
Hydroxylated herbicide precursor
-
This compound
-
Tetrabutylammonium (B224687) bisulfate (TBAB)
-
Water
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a fume hood, dissolve the hydroxylated herbicide precursor in dichloromethane in a round-bottom flask.
-
Add tetrabutylammonium bisulfate to the solution and stir until it is well-dispersed.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the aqueous layer containing the sulfated product.
-
Wash the aqueous layer with dichloromethane to remove any unreacted starting material.
-
The aqueous solution of the sulfated product can then be used for further formulation or analysis.
Hypothetical Data:
| Parameter | Value |
| Starting Material | 5 g |
| This compound | 1.5 equivalents |
| Tetrabutylammonium bisulfate | 2.0 equivalents |
| Reaction Time | 18 hours |
| Reaction Temperature | 25°C |
| Conversion Rate | 85% |
| Solubility in Water | Increased by a factor of 10 |
Visualizing Synthetic Pathways and Workflows
Diagram 1: Conceptual Isopropylation of a Phenolic Agrochemical Precursor
References
Application Notes and Protocols: Synthesis of Diisopropyl Sulfate for Optimal Yield
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl sulfate (B86663) (DIPS) is a dialkyl sulfate that serves as a reactive intermediate and a potential alkylating agent in organic synthesis. While it is notably an intermediate in the strong-acid process for isopropanol (B130326) production, its isolation with optimal yield for research and development purposes requires specific reaction conditions.[1][2][3] These application notes provide detailed protocols and reaction parameters to maximize the yield of diisopropyl sulfate. The primary synthetic route discussed is the reaction of propylene (B89431) with concentrated sulfuric acid. An alternative pathway starting from diisopropyl ether is also mentioned. Additionally, a protocol for the quantitative analysis of the product is provided.
Reaction Parameters for Optimal Yield
The synthesis of this compound is an equilibrium-driven process where the concentration of sulfuric acid and the presence of water are critical factors.[4] Higher concentrations of sulfuric acid favor the formation of the diester, while the presence of water promotes the hydrolysis of the intermediate isopropyl hydrogen sulfate to isopropanol, thus reducing the yield of this compound.[4]
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of this compound based on established chemical principles and available literature.
| Parameter | Condition | Expected Yield (%) | Remarks |
| Sulfuric Acid Conc. | 98% | > 80% | High concentration is crucial to drive the equilibrium towards the diester. |
| 93% | 60 - 70% | A significant decrease in yield is expected with slightly lower concentrations. | |
| 85% | < 20% | At this concentration, the formation of isopropanol is the major pathway.[4] | |
| Temperature | 0 - 10°C | Optimal | Low temperatures minimize side reactions such as oxidation and polymerization.[5] |
| 20 - 30°C | Moderate | Increased temperature can lead to the formation of byproducts.[2] | |
| Reactant Ratio | 2:1 (Propylene:H₂SO₄) | High | A molar excess of propylene can favor the formation of the disubstituted sulfate. |
| 1:1 (Propylene:H₂SO₄) | Moderate | Primarily forms monoisopropyl sulfate.[5] | |
| Reaction Time | 1 - 2 hours | Optimal | Sufficient time for the reaction to proceed towards completion. |
| < 1 hour | Low | Incomplete reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Propylene and Sulfuric Acid
This protocol is based on the principles outlined in the industrial synthesis of isopropyl sulfates, adapted for a laboratory setting to maximize the yield of this compound.[5]
Materials:
-
Concentrated sulfuric acid (98%)
-
Liquefied propylene
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Pressure-rated reaction vessel with a magnetic stirrer, cooling bath, and gas inlet.
Procedure:
-
Assemble the pressure-rated reaction vessel and ensure it is clean and dry.
-
Cool the reaction vessel to 0°C using an ice-salt bath.
-
Carefully add 50 mL of concentrated sulfuric acid (98%) to the pre-cooled vessel with stirring.
-
Slowly bubble gaseous propylene through the sulfuric acid. Alternatively, if working with liquefied propylene, add it dropwise to the stirred sulfuric acid. Maintain the temperature of the reaction mixture between 0 and 10°C.
-
Continue the addition of propylene until the desired molar ratio is achieved (e.g., a 2:1 molar ratio of propylene to sulfuric acid for optimal this compound yield).
-
Seal the reaction vessel and allow the mixture to stir at 0-10°C for 1-2 hours.
-
After the reaction is complete, cautiously pour the reaction mixture over crushed ice.
-
Extract the aqueous mixture with three 50 mL portions of cold anhydrous diethyl ether.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
Purification:
-
Due to its thermal instability, distillation should be performed under high vacuum and at a low temperature.[4]
Protocol 2: Quantitative Analysis of this compound by GC-MS
This method is adapted from a procedure for trace level quantification and can be used to determine the purity and yield of the synthesized this compound.[6]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
DB-1 or equivalent non-polar capillary column.
Sample Preparation:
-
Accurately weigh a small amount of the crude this compound.
-
Dissolve the sample in a known volume of a suitable solvent, such as dichloromethane.
-
Prepare a series of calibration standards of purified this compound of known concentrations.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Impact (EI)
-
MS Detector: Scan mode or Selective Ion Monitoring (SIM) for characteristic ions of this compound.
Quantification:
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve and calculate the yield.
Mandatory Visualizations
Caption: Reaction pathway for the formation of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Factors influencing the yield of this compound.
References
- 1. Dimethyl sulfate and this compound as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ISOPROPYL ALCOHOL MANUFACTURE BY THE STRONG-ACID PROCESS - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. US2099814A - Preparation of isopropyl sulphates - Google Patents [patents.google.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for Work-up Procedures Involving Diisopropyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl sulfate (B86663) (DIPS) is a potent alkylating agent utilized in organic synthesis for the introduction of isopropyl groups.[1] However, its high reactivity, corrosive nature, and classification as a suspected carcinogen necessitate meticulous handling and specific work-up procedures to ensure the safety of laboratory personnel and the integrity of the desired reaction products.[2][3] These application notes provide detailed protocols for the safe quenching, extraction, and purification of reaction mixtures containing diisopropyl sulfate.
CRITICAL SAFETY WARNING: this compound is a hazardous substance. It is suspected of causing cancer, is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage. All handling and work-up procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
Principle of Work-up for this compound Reactions
The work-up procedure for reactions involving this compound is primarily focused on the complete and safe destruction of any unreacted reagent. This is achieved by quenching the reaction mixture with a nucleophilic solution, which rapidly degrades the this compound into less harmful, water-soluble byproducts. The choice of quenching agent and the subsequent extraction procedure depend on the stability of the desired product to the pH of the quenching solution. The most common quenching agents are aqueous solutions of sodium hydroxide (B78521), sodium bicarbonate, or ammonia (B1221849).
The hydrolysis of dialkyl sulfates, such as this compound, proceeds via nucleophilic attack on the electrophilic carbon of the alkyl group or the sulfur atom.[4] This process is significantly accelerated in the presence of a base (like hydroxide or ammonia) or an acid. For work-up purposes, basic hydrolysis is generally preferred as it effectively neutralizes any acidic byproducts and ensures the complete decomposition of the alkylating agent.
Experimental Protocols
Protocol 1: General Quenching and Extraction Procedure using Aqueous Base
This protocol is suitable for reaction products that are stable to basic conditions.
Materials:
-
Reaction mixture containing this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Sodium hydroxide (NaOH) solution
-
15% (w/v) Aqueous ammonia (NH₃) solution
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
pH indicator paper or pH meter
Procedure:
-
Cooling: At the completion of the reaction, cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the quenching process.
-
Quenching: Slowly and carefully add the chosen aqueous basic solution to the cooled, stirring reaction mixture. The addition should be done dropwise or in small portions to maintain a controlled temperature.
-
Option A (Mild): Saturated Sodium Bicarbonate: Use for acid-sensitive products. The evolution of CO₂ gas will be observed. Add until gas evolution ceases.
-
Option B (Moderate): 1 M Sodium Hydroxide: A more effective quenching agent. Add until the aqueous phase is strongly basic (pH > 12).
-
Option C (Effective): 15% Aqueous Ammonia: Highly effective for quenching. The formation of ammonium (B1175870) salts can aid in their removal during the aqueous wash. Add until the aqueous phase is strongly basic.
-
-
Stirring: After the addition is complete, allow the mixture to stir vigorously at room temperature for a minimum of 1-3 hours to ensure complete hydrolysis of the this compound. For reactions in non-polar, water-immiscible solvents, a longer stirring time (up to 24 hours) may be necessary to ensure complete reaction at the interface of the two phases.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an appropriate water-immiscible organic solvent to extract the product.
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
The same aqueous basic solution used for quenching (1 x volume).
-
Water (2 x volume).
-
Saturated aqueous sodium chloride (brine) (1 x volume) to aid in the removal of dissolved water from the organic layer.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by appropriate methods such as column chromatography, recrystallization, or distillation.
Data Presentation: Quenching Agent Comparison
| Quenching Agent | Concentration | Relative Rate of Quenching | Suitability | Key Considerations |
| Sodium Bicarbonate | Saturated Aqueous | Slower | For products sensitive to strong bases | Generates CO₂ gas; ensure adequate venting. May require longer reaction times for complete quenching. |
| Sodium Hydroxide | 1 M Aqueous | Moderate to Fast | For products stable to strong bases | Highly effective for hydrolysis. The reaction is exothermic. |
| Aqueous Ammonia | 15% (w/v) | Fast | For products stable to ammonia | Highly effective. Forms water-soluble ammonium salts. The reaction is exothermic. |
Mandatory Visualizations
Caption: Experimental workflow for the work-up of reactions involving this compound.
Caption: Signaling pathway for the quenching of this compound.
Disposal of this compound Waste
All waste containing this compound, including quenching solutions and contaminated materials, must be treated as hazardous waste. Neutralize any unreacted this compound in the waste stream by adding an excess of aqueous base (e.g., 1 M NaOH or 15% ammonia) and allowing it to stir for at least 24 hours before disposal according to institutional and local regulations. Do not dispose of this compound or its reaction mixtures down the drain.
Conclusion
The work-up procedure for reactions involving this compound is a critical step that must be performed with a strong emphasis on safety. The protocols outlined above provide a comprehensive guide for researchers to effectively quench the reaction, remove the hazardous alkylating agent, and isolate the desired product. By understanding the principles of this compound's reactivity and adhering to these detailed procedures, scientists can safely and efficiently conduct their research.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Diisopropyl Sulfate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of diisopropyl sulfate (B86663) (DPS), a potential genotoxic impurity (PGI), in pharmaceutical samples. The protocols described herein are essential for monitoring reactions where DPS may be formed as a byproduct, ensuring the safety and quality of drug substances. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring is presented.
Quantitative Analysis of Diisopropyl Sulfate by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the trace-level quantification of this compound in drug substances. The protocol has been developed and validated for specificity, linearity, accuracy, and precision.
Data Presentation
Table 1: GC-MS Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Limit of Detection (LOD) | 0.15 µg/g[1] |
| Limit of Quantification (LOQ) | 0.5 µg/g[1] |
| Linearity Range | 0.5 µg/g to 3.8 µg/g[1] |
| Correlation Coefficient (r²) | 0.9933[1] |
| Average Recovery | 102.0% to 109.1%[1] |
| Precision (RSD) | < 15% |
Experimental Protocol
1.1. Materials and Reagents
-
This compound reference standard
-
Methylene (B1212753) chloride (HPLC grade)
-
Water (HPLC grade)
-
Drug substance sample
1.2. Instrumentation
-
Gas chromatograph equipped with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MS)[1]
-
Capillary column: DB-1, 30 m x 0.32 mm ID, 1.0 µm film thickness[1]
-
Ionization Mode: Electron Impact (EI)[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM)[1]
1.3. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of this compound in methylene chloride.
-
Working Standard Solution (0.25 µg/mL): Dilute the stock solution with methylene chloride to achieve a final concentration of approximately 0.25 µg/mL.[1]
-
Sample Preparation:
-
Accurately weigh approximately 300 mg of the drug substance into a centrifuge tube.[1]
-
Add 15 mL of water to dissolve the sample.[1]
-
Add 3 mL of methylene chloride and vortex for 1 minute to perform a liquid-liquid extraction.[1]
-
Allow the phases to separate.
-
Carefully collect the lower organic layer (methylene chloride) and transfer it to a 2 mL vial for injection.[1]
-
1.4. GC-MS Parameters
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp to 150 °C at 25 °C/min
-
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
SIM Ions:
1.5. Data Analysis
-
Quantify the this compound peak in the sample by comparing its peak area to that of the working standard.
Workflow Diagram
Quantitative Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This LC-MS/MS method offers high sensitivity and specificity for the detection of this compound in drug raw materials, particularly for samples that are difficult to volatilize.[2]
Data Presentation
Table 2: LC-MS/MS Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Limit of Detection (LOD) | 1.74 µg/kg[2] |
| Limit of Quantification (LOQ) | 5.81 µg/kg[2] |
| Linearity Range | 0.01 µg/mL to 1.0 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Recovery | 90% to 110%[2] |
| Precision (RSD) | 2.33%[2] |
Experimental Protocol
2.1. Materials and Reagents
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Drug raw material sample (e.g., Thymol)[2]
2.2. Instrumentation
-
High-Performance Liquid Chromatograph coupled with a tandem mass spectrometer (HPLC-MS/MS or UPLC-MS/MS)[2]
-
Reversed-phase C18 column
2.3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound and dissolve it in 100 mL of methanol.[2]
-
Working Standard Solutions (0.01 - 1.0 µg/mL): Prepare a series of standard solutions by serial dilution of the stock solution with methanol to construct a calibration curve.[2]
-
Sample Preparation:
2.4. LC-MS/MS Parameters
-
Column Temperature: 40 °C
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
2.5. Data Analysis
-
Establish a standard curve using the peak areas of the working standard solutions.
-
Calculate the concentration of this compound in the sample using the standard curve.[2]
Workflow Diagram
In-Situ Reaction Monitoring by Quantitative ¹H NMR Spectroscopy
Quantitative ¹H NMR (qNMR) can be employed for the in-situ monitoring of reactions that may produce this compound. This technique allows for the simultaneous tracking of reactants, intermediates, and products without the need for sample workup, providing valuable kinetic information.
Experimental Protocol
3.1. Materials and Reagents
-
Reaction components (e.g., isopropanol, sulfating agent)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard with a known concentration and a signal that does not overlap with other signals in the spectrum (e.g., 1,3,5-trimethoxybenzene).
3.2. Instrumentation
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with an autosampler for time-course experiments.
3.3. Experimental Procedure
-
In an NMR tube, dissolve a known amount of the internal standard in a deuterated solvent.
-
Add the reactants to the NMR tube, initiating the reaction.
-
Place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals.
-
Ensure that the relaxation delay (d1) is at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.
3.4. Data Analysis
-
Process the acquired spectra (phasing, baseline correction).
-
Integrate the characteristic peaks of the reactants, this compound, and any other products relative to the integral of the internal standard.
-
The concentration of each species at a given time point can be calculated using the following equation:
Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * Cᵢₛ
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ = Integral of the analyte's signal
-
Nₓ = Number of protons giving rise to the analyte's signal
-
Nᵢₛ = Number of protons for the internal standard's signal
-
Iᵢₛ = Integral of the internal standard's signal
-
Cᵢₛ = Concentration of the internal standard
-
-
Plot the concentration of each species versus time to obtain kinetic profiles of the reaction.
Logical Relationship Diagram
References
Application Notes and Protocols for Large-Scale Synthesis of Diisopropyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Diisopropyl sulfate (B86663) (DIPS) is a dialkyl sulfate that primarily serves as a transient intermediate in the indirect hydration of propylene (B89431) to produce isopropanol (B130326).[1][2] It is not typically isolated as a final product in large-scale industrial processes.[3] The synthesis of diisopropyl sulfate is integral to the "strong-acid" and "weak-acid" isopropanol manufacturing processes.[1] Understanding the considerations for its large-scale synthesis is crucial for process optimization, safety, and impurity profiling in industries where isopropanol is a key raw material. Recent research has also explored the use of this compound as a versatile O-sulfation reagent in laboratory settings, highlighting its reactivity.[4][5][6] This document provides detailed application notes and protocols related to the large-scale synthesis considerations for this compound.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 2973-10-6 | [7] |
| Molecular Formula | C₆H₁₄O₄S | [7] |
| Molecular Weight | 182.24 g/mol | [7] |
| Appearance | Colorless, oily liquid | [3] |
| Boiling Point | 94 °C at 7 mm Hg (decomposes) | [3] |
| Melting Point | -19 °C | [3] |
| Density | 1.1 g/cm³ | [7] |
| Solubility | 0.5% in water | [3] |
Large-Scale Synthesis: The Isopropanol Strong-Acid Process
The primary route for the large-scale formation of this compound is the strong-acid process for isopropanol production. This process involves the reaction of propylene with concentrated sulfuric acid to form a mixture of monoisopropyl sulfate and this compound, which is then hydrolyzed to produce isopropanol.[1]
Process Chemistry:
The reaction proceeds in two main steps:
-
Formation of Isopropyl Sulfates: Propylene reacts with sulfuric acid to form monoisopropyl sulfate. This can then react with another molecule of propylene to yield this compound.[3]
-
CH₃CH=CH₂ + H₂SO₄ → (CH₃)₂CHOSO₃H (Monoisopropyl sulfate)
-
(CH₃)₂CHOSO₃H + CH₃CH=CH₂ ⇌ ((CH₃)₂CHO)₂SO₂ (this compound)
-
-
Hydrolysis: The mixture of isopropyl sulfates is hydrolyzed with water to produce isopropanol and regenerate sulfuric acid.[8]
-
((CH₃)₂CHO)₂SO₂ + 2H₂O → 2(CH₃)₂CHOH + H₂SO₄
-
(CH₃)₂CHOSO₃H + H₂O → (CH₃)₂CHOH + H₂SO₄
-
Key Process Parameters:
The formation of this compound is favored by high sulfuric acid concentrations and low temperatures, characteristic of the strong-acid process.[1][8]
| Parameter | Strong-Acid Process | Weak-Acid Process | Reference |
| Sulfuric Acid Concentration | > 80% wt (typically 94%) | 60-80% wt (typically 70%) | [1][8] |
| Temperature | 20–30 °C | 60–65 °C | [1][8] |
| Pressure | 10-12 bar | 25 bar | [8] |
The concentration of this compound is highly dependent on the water content of the sulfuric acid. Increasing the water content decreases the concentration of this compound.[3] A reduction in sulfuric acid concentration from 97 wt% to 84 wt% can reduce the this compound concentration by approximately 85%.[3] In a 75 wt% propylene-sulfuric acid system, the this compound concentration is about 1%.[3]
Experimental Protocol: Strong-Acid Synthesis of Isopropyl Sulfates
This protocol outlines the general industrial procedure for the formation of a mixture containing this compound.
Objective: To synthesize a mixture of mono- and diisopropyl sulfates from propylene and concentrated sulfuric acid.
Materials:
-
Propylene (refinery grade)
-
Concentrated Sulfuric Acid (94% wt)
-
Water
Equipment:
-
High-pressure absorption reactor
-
Hydrolysis vessel
-
Distillation columns
-
Associated pumps, heat exchangers, and control systems
Procedure:
-
Propylene Absorption:
-
A stream of liquid propylene is introduced into a high-pressure absorption reactor.
-
Concurrently, concentrated sulfuric acid (94% wt) is fed into the reactor.
-
The reactor is maintained at a temperature of 20-30°C and a pressure of 10-12 bar.[8]
-
Vigorous mixing ensures intimate contact between the propylene and the acid, facilitating the formation of mono- and diisopropyl sulfates.
-
-
Hydrolysis:
-
The resulting mixture of isopropyl sulfates is transferred to a hydrolysis vessel.
-
Water is added to the mixture to hydrolyze the sulfates into isopropanol and regenerate the sulfuric acid.[8]
-
-
Purification:
-
The crude isopropanol is separated from the diluted sulfuric acid.
-
The isopropanol stream undergoes a series of distillations to remove byproducts such as diisopropyl ether and to achieve the desired purity.[9]
-
The diluted sulfuric acid is typically re-concentrated and recycled back into the process.[8]
-
Byproducts and Impurities:
The main byproduct of this process is diisopropyl ether, which is formed from the reaction of this compound with isopropanol or by dehydration of isopropanol.[9] Other impurities can include propylene oligomers (dimers, trimers, etc.) and acetone.[1][10]
Safety and Handling Considerations
Carcinogenicity: The strong-acid process for isopropanol manufacture is classified as carcinogenic to humans (Group 1) by IARC.[1] This is attributed to exposure to a mixture of substances including this compound, which is classified as possibly carcinogenic to humans (Group 2B).[11]
Handling Precautions:
-
Corrosivity: Concentrated sulfuric acid is highly corrosive. All equipment must be constructed from appropriate corrosion-resistant materials. Carbon steel with Alloy-20 trim or all Alloy-20 construction is often used for handling sulfuric acid in alkylation processes.[12]
-
Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, clothing, and eye/face protection, must be worn when handling materials from this process.
-
Ventilation: The process should be carried out in a well-ventilated area to avoid the inhalation of corrosive mists or volatile organic compounds.
Diagrams
References
- 1. ISOPROPYL ALCOHOL MANUFACTURE BY THE STRONG-ACID PROCESS - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Dimethyl sulfate and this compound as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 2973-10-6 | FD172857 | Biosynth [biosynth.com]
- 8. Production of Isopropanol - Chempedia - LookChem [lookchem.com]
- 9. scribd.com [scribd.com]
- 10. journal.eu-jr.eu [journal.eu-jr.eu]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. johnhcarter.com [johnhcarter.com]
Application Notes and Protocols for Phase Transfer Catalysis with Diisopropyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This technique is particularly valuable in pharmaceutical and fine chemical synthesis for its ability to enhance reaction rates, improve yields and selectivity, and allow for the use of milder reaction conditions and less expensive, environmentally benign reagents.[1][2] Diisopropyl sulfate (B86663) is a potent alkylating agent for introducing isopropyl groups onto various nucleophiles. When combined with a phase transfer catalyst, its utility can be extended to multiphase systems, offering a versatile approach for the synthesis of a wide range of organic compounds.
These application notes provide a detailed overview of the use of phase transfer catalysts with diisopropyl sulfate for O-, N-, and S-alkylation reactions. While this compound is a recognized alkylating agent, its application in published, detailed phase transfer catalysis protocols for alkylation is not extensively documented. The following protocols are based on established PTC methodologies for alkylation with other alkylating agents and have been adapted for use with this compound.
General Principles of Phase Transfer Catalysis
In a typical PTC system for alkylation, a nucleophile (e.g., a phenoxide, amine, or thiolate) resides in an aqueous or solid phase, while the alkylating agent, this compound, is in an organic solvent. The phase transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the reaction by transporting the nucleophilic anion from the aqueous/solid phase into the organic phase where it can react with the this compound.[3]
The general mechanism involves the exchange of the catalyst's counter-ion for the nucleophilic anion at the phase interface. This newly formed ion pair is soluble in the organic phase, allowing the nucleophile to react with the electrophile. After the reaction, the catalyst returns to the aqueous/solid phase to repeat the cycle.
Applications in Organic Synthesis
The combination of this compound and phase transfer catalysis can be applied to a variety of alkylation reactions:
-
O-Alkylation: The isopropylation of phenols and alcohols to form ethers.
-
N-Alkylation: The isopropylation of amines, amides, and nitrogen-containing heterocycles.
-
S-Alkylation: The isopropylation of thiols and other sulfur nucleophiles to produce thioethers.
Key Experimental Parameters
Several factors can influence the outcome of a PTC reaction with this compound:
-
Choice of Phase Transfer Catalyst: Quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) and tricaprylmethylammonium chloride (Aliquat® 336) are commonly used. The lipophilicity of the catalyst is a crucial factor for its efficiency.[2]
-
Solvent System: A biphasic system, typically consisting of water and a non-polar organic solvent (e.g., toluene, dichloromethane), is employed.
-
Base: An inorganic base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is generally used to deprotonate the nucleophile in the aqueous phase. The concentration of the base can affect the reaction rate and selectivity.
-
Temperature: Reactions are often carried out at room temperature or with gentle heating to increase the reaction rate.
-
Stirring: Vigorous stirring is essential to maximize the interfacial area between the phases, which is critical for efficient catalysis.
Data Presentation
Due to the limited availability of specific quantitative data for the PTC-mediated alkylation with this compound, the following table provides a generalized overview of typical reaction conditions and expected outcomes based on analogous reactions with other alkylating agents.
| Substrate Type | Nucleophile | Phase Transfer Catalyst (mol%) | Base (Concentration) | Solvent System | Temperature (°C) | Typical Yield Range (%) |
| Phenol (B47542) | Ar-O⁻ | TBAB (1-5) | 50% aq. NaOH | Toluene/Water | 25-60 | 70-95 |
| Amine (Secondary) | R₂N⁻ | Aliquat® 336 (1-5) | 50% aq. KOH | Dichloromethane/Water | 25-40 | 60-90 |
| Thiol | R-S⁻ | TBAB (1-5) | 30% aq. NaOH | Toluene/Water | 25-50 | 75-98 |
Note: Yields are estimates and will vary depending on the specific substrate, reaction conditions, and work-up procedure. Optimization of these parameters is recommended for each specific application.
Experimental Protocols
Safety Precaution: this compound is a strong alkylating agent and is expected to be toxic and carcinogenic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.
Protocol 1: O-Alkylation of a Phenol using this compound and TBAB
This protocol describes a general procedure for the isopropylation of a substituted phenol.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Sodium Hydroxide (50% aqueous solution)
-
Toluene
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq), toluene, and the 50% aqueous sodium hydroxide solution.
-
Stir the mixture vigorously for 15 minutes at room temperature to form the phenoxide.
-
Add the tetrabutylammonium bromide (0.05 eq) to the mixture.
-
Slowly add the this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and continue to stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.
Protocol 2: N-Alkylation of a Secondary Amine using this compound and Aliquat® 336
This protocol provides a general method for the isopropylation of a secondary amine.
Materials:
-
Secondary Amine (1.0 eq)
-
This compound (1.2 eq)
-
Aliquat® 336 (0.05 eq)
-
Potassium Hydroxide (50% aqueous solution)
-
Dichloromethane
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer, dissolve the secondary amine (1.0 eq) in dichloromethane.
-
Add the 50% aqueous potassium hydroxide solution and Aliquat® 336 (0.05 eq).
-
Stir the biphasic mixture vigorously at room temperature for 20 minutes.
-
Add the this compound (1.2 eq) dropwise to the reaction mixture.
-
Continue to stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, separate the two phases.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by an appropriate method such as column chromatography.
Protocol 3: S-Alkylation of a Thiol using this compound and TBAB
This protocol outlines a general procedure for the isopropylation of a thiol.
Materials:
-
Thiol (1.0 eq)
-
This compound (1.1 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Sodium Hydroxide (30% aqueous solution)
-
Toluene
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask with a magnetic stirrer, add the thiol (1.0 eq), toluene, and the 30% aqueous sodium hydroxide solution.
-
Stir the mixture vigorously for 20 minutes at room temperature to generate the thiolate.
-
Add the tetrabutylammonium bromide (0.05 eq).
-
Add the this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction vigorously at 40-50 °C.
-
Follow the progress of the reaction by TLC or GC.
-
After completion, cool the mixture to room temperature and separate the layers.
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation.
-
Purify the resulting thioether by column chromatography or distillation.
Visualizations
General Phase Transfer Catalysis Workflow
Caption: General workflow of phase transfer catalysis for alkylation.
Logical Relationship of Experimental Parameters
Caption: Key parameters influencing PTC alkylation reactions.
References
Application Notes and Protocols: Synthesis of Isopropyl-Substituted Ionic Liquids Using Diisopropyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting unique physicochemical properties such as negligible vapor pressure, high thermal stability, and tunable solvency. These characteristics make them attractive for a wide range of applications, including as solvents for organic synthesis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients. The synthesis of ILs typically involves the quaternization of a nitrogen-containing heterocyclic compound, such as an imidazole (B134444) or pyridine (B92270) derivative, with an alkylating agent.
Diisopropyl sulfate (B86663) is a versatile and effective alkylating agent for introducing isopropyl groups onto various nucleophiles.[1] While less common than its methyl or ethyl counterparts, diisopropyl sulfate offers a straightforward route to producing isopropyl-functionalized cations, which can impart specific steric and electronic properties to the resulting ionic liquid. This document provides detailed application notes and a general protocol for the synthesis of imidazolium-based ionic liquids using this compound as the primary alkylating agent.
Synthesis of 1-Isopropyl-3-methylimidazolium Sulfate Ionic Liquids
The synthesis of 1-isopropyl-3-methylimidazolium sulfate is a two-step process. The first step involves the alkylation of a suitable N-substituted imidazole, followed by an optional anion exchange to achieve the desired final ionic liquid.
Step 1: Quaternization of N-methylimidazole with this compound
The quaternization reaction forms the core of the ionic liquid synthesis. Here, N-methylimidazole is reacted with this compound to yield 1-isopropyl-3-methylimidazolium isopropylsulfate.
Reaction Scheme:
Experimental Protocol:
-
Reagents and Setup:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, place N-methylimidazole (1.0 eq).
-
Add an appropriate solvent, such as toluene (B28343) or acetonitrile (B52724) (optional, the reaction can be run neat).
-
-
Reaction:
-
Slowly add this compound (1.0 - 1.1 eq) to the stirring solution of N-methylimidazole at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Wash the resulting viscous liquid or solid with a non-polar solvent, such as hexane (B92381) or diethyl ether, to remove any unreacted starting materials.
-
Dry the product under high vacuum to remove any residual solvent.
-
Step 2: Anion Exchange (Optional)
The resulting 1-isopropyl-3-methylimidazolium isopropylsulfate can be used as is, or the isopropylsulfate anion can be exchanged for another anion (e.g., hexafluorophosphate, tetrafluoroborate) through a metathesis reaction.
Experimental Protocol:
-
Metathesis Reaction:
-
Dissolve the 1-isopropyl-3-methylimidazolium isopropylsulfate in a suitable solvent (e.g., water or a polar organic solvent).
-
Add an equimolar amount of a salt containing the desired anion (e.g., potassium hexafluorophosphate, sodium tetrafluoroborate).
-
Stir the mixture at room temperature for 4-12 hours.
-
-
Isolation and Purification:
-
The desired ionic liquid will typically precipitate or form a separate phase.
-
Isolate the product by filtration or phase separation.
-
Wash the product with water to remove any inorganic salt byproducts.
-
Dry the final ionic liquid under high vacuum.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of imidazolium-based ionic liquids. Please note that specific values may vary depending on the exact reaction conditions and substrates used.
| Parameter | 1-isopropyl-3-methylimidazolium isopropylsulfate | 1-isopropyl-3-methylimidazolium hexafluorophosphate |
| Yield | > 90% | > 85% (after anion exchange) |
| Purity (by ¹H NMR) | > 95% | > 98% |
| Appearance | Colorless to pale yellow viscous liquid or solid | Colorless to pale yellow viscous liquid or solid |
| Thermal Stability (Tdec) | Typically > 250 °C | Typically > 300 °C |
Characterization
The synthesized ionic liquids should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the cation and assessing the purity of the product. For a 1-isopropyl-3-methylimidazolium cation, characteristic peaks would include those for the methyl and isopropyl groups, as well as the protons on the imidazolium (B1220033) ring.
-
Mass Spectrometry (MS): To confirm the mass of the cation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Thermal Analysis (TGA/DSC): To determine the thermal stability and phase behavior (melting point, glass transition temperature) of the ionic liquid.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of an isopropyl-substituted ionic liquid using this compound.
Caption: General workflow for the synthesis of isopropyl-substituted ionic liquids.
Logical Relationship of Synthesis Steps
This diagram shows the logical progression and dependencies of the synthesis steps.
Caption: Logical flow of the ionic liquid synthesis and purification process.
References
Troubleshooting & Optimization
Technical Support Center: Diisopropyl Sulfate in Alkylation Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of diisopropyl sulfate (B86663) as an alkylating agent.
Frequently Asked Questions (FAQs)
Q1: What is diisopropyl sulfate and what is it used for in alkylation?
This compound ((CH₃)₂CHO)₂SO₂ is a dialkyl sulfate used as a reagent to introduce an isopropyl group to a substrate, a process known as isopropylation.[1] It is a potent alkylating agent for a variety of nucleophiles, including those with oxygen (O-alkylation) and nitrogen (N-alkylation) atoms.[2]
Q2: What are the most common side reactions observed when using this compound for alkylation?
The most prevalent side reactions include:
-
Hydrolysis: Reaction with water to form monoisopropyl sulfate, isopropanol (B130326), and sulfuric acid.[1][3]
-
Over-alkylation (Dialkylation): The introduction of more than one isopropyl group to the substrate.[4][5]
-
Elimination Reactions: Formation of propene, particularly at higher temperatures or with sterically hindered substrates.[6]
-
Formation of Sulfate Byproducts: The sulfate moiety acts as a leaving group, resulting in the formation of sulfate salts as byproducts.[7][8]
-
Thermal Decomposition: The compound can decompose upon heating, forming various byproducts.[9]
Q3: How does the stability of this compound affect my reaction?
This compound is highly reactive and can degrade, especially at room temperature or when heated, forming colored species and oligomers.[9] It is also sensitive to moisture and will hydrolyze.[1][3] Therefore, it should be handled under anhydrous conditions and stored properly.
Q4: Is this compound hazardous?
Yes, this compound is a hazardous substance. It is considered moderately toxic by ingestion and skin contact.[10] It is also classified as a substance that is "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.[10]
Troubleshooting Guide
This guide addresses common issues encountered during alkylation reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired mono-alkylated product | Hydrolysis of this compound: Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use. |
| Decomposition of this compound: The reagent may have degraded due to improper storage or high reaction temperatures. | Use fresh or properly stored this compound. Run the reaction at the lowest effective temperature. | |
| Competing elimination reaction: The reaction conditions favor the formation of propene. | Use a non-nucleophilic base and maintain a low reaction temperature. | |
| Formation of significant amounts of dialkylated (over-alkylated) product | Excess of this compound or base: Using a stoichiometric excess of the alkylating agent or a strong base can promote a second alkylation.[5] | Use a slight excess of the substrate relative to this compound and the base. A molar ratio of approximately 1.1:1.0:1.0 (substrate:base:this compound) is a good starting point.[5] |
| Use of a strong base: Stronger bases can more readily deprotonate the mono-alkylated intermediate, making it susceptible to a second alkylation.[5] | Consider using a milder base, such as potassium carbonate, which may require adjusting the solvent and temperature. | |
| High reaction temperature: Higher temperatures can provide the activation energy for the second alkylation to occur.[5] | Perform the initial deprotonation at a low temperature (e.g., 0 °C) and maintain a controlled temperature during the alkylation. | |
| Presence of isopropanol and sulfuric acid in the product mixture | Hydrolysis of this compound: This is a clear indication that water was present in the reaction. | Rigorously exclude moisture from the reaction system. Use anhydrous solvents and reagents. |
| Reaction mixture turns dark or forms oligomers | Thermal decomposition of this compound: The reaction temperature is too high, or the reagent is unstable.[9] | Lower the reaction temperature. Use a fresh bottle of this compound. |
| Formation of propene gas | Elimination reaction is favored: This is more likely with secondary alkylating agents like this compound, especially under strongly basic conditions or at elevated temperatures. | Use a less sterically hindered base. Keep the reaction temperature as low as possible. |
Experimental Protocols
General Protocol for O-Alkylation of a Phenol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Phenolic substrate
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone (B3395972)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a condenser, and an inlet for an inert atmosphere.
-
Reagent Addition: Under an inert atmosphere, add the phenolic substrate (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) to the flask.
-
Solvent Addition: Add anhydrous DMF or acetone to the flask to dissolve the reagents.
-
Alkylation: While stirring, add this compound (1.1 equivalents) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Extraction: Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for N-Alkylation of an Amine
This protocol is a general guideline and may require optimization for specific substrates. To minimize over-alkylation, it is crucial to control the stoichiometry.
Materials:
-
Primary or secondary amine substrate
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or a non-nucleophilic base (e.g., diisopropylethylamine)
-
Anhydrous acetonitrile (B52724) or dichloromethane
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the amine substrate (1.1 equivalents) in the anhydrous solvent.
-
Base Addition: Add the base (1.0 equivalent) to the solution.
-
Alkylation: Cool the mixture to 0 °C and add this compound (1.0 equivalent) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and logical relationships in the use of this compound for alkylation.
Caption: Desired alkylation pathway.
Caption: Overview of common side reactions.
Caption: Troubleshooting decision workflow.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. nbinno.com [nbinno.com]
- 3. CAS 2973-10-6: this compound | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfate and this compound as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cas 2973-10-6,this compound | lookchem [lookchem.com]
- 11. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diisopropyl Sulfate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of diisopropyl sulfate (B86663) reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing diisopropyl sulfate?
A1: this compound is primarily synthesized through two main routes:
-
Traditional Method (Indirect Hydration of Propylene): This is the older, industrial method where propylene (B89431) reacts with sulfuric acid. This process forms isopropyl hydrogen sulfate as an intermediate, which can then react with more propylene to yield this compound. This method is often referred to as the "strong-acid process" when high concentrations of sulfuric acid are used.[1][2][3]
-
O-Sulfation Reagent: More recently, this compound is used as a reagent for the O-sulfation of alcohols. In this context, this compound itself is the starting material, reacting with an alcohol in the presence of an activator like tetrabutylammonium (B224687) bisulfate to form a sulfate ester.[4]
Q2: What are the main factors influencing the yield of this compound in the traditional synthesis?
A2: The key factors influencing the yield of this compound during the indirect hydration of propylene are:
-
Sulfuric Acid Concentration: Higher concentrations of sulfuric acid favor the formation of this compound. For instance, reducing the sulfuric acid concentration from 97% to 84% can decrease the this compound concentration by approximately 85%.[2][5]
-
Water Content: The presence of water shifts the equilibrium away from this compound formation. Water promotes the hydrolysis of the intermediate isopropyl hydrogen sulfate to isopropanol (B130326) and also the hydrolysis of this compound itself.[2][5]
-
Temperature: While specific quantitative data is scarce in publicly available literature, temperature control is crucial. Higher temperatures can lead to undesired side reactions, such as the formation of diisopropyl ether and propylene oligomers.[6][7]
-
Reactant Ratio: The molar ratio of propylene to sulfuric acid influences the product distribution. An excess of propylene can favor the formation of this compound over isopropyl hydrogen sulfate.[8]
Q3: What are the common side products in this compound synthesis?
A3: Common side products in the traditional synthesis include:
-
Isopropyl alcohol: Formed from the hydrolysis of isopropyl hydrogen sulfate and this compound.[1][2][5]
-
Diisopropyl ether: Can be formed, particularly at higher temperatures.[1][6]
-
Propylene oligomers: Such as trimers and tetramers, can be formed as by-products.[6]
-
Polymeric oils and residues: These can also be generated under the reaction conditions.[1]
Q4: How can this compound be purified?
A4: Purification of this compound can be challenging due to its reactivity. Common laboratory purification techniques include:
-
Vacuum Distillation: This is a primary method for purifying this compound. Due to its relatively high boiling point and potential for decomposition at atmospheric pressure, distillation under reduced pressure is recommended.[2][3][9]
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities. For example, washing with water can hydrolyze and remove any remaining sulfuric acid or isopropyl hydrogen sulfate. However, this can also lead to the loss of the desired product through hydrolysis.[2][5]
-
Chromatography: For small-scale purification, silica (B1680970) gel chromatography may be employed, although the reactivity of this compound on silica gel should be considered.[10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Low Sulfuric Acid Concentration: In the traditional synthesis, sulfuric acid concentration is a critical factor. | 1. Use High Concentration Sulfuric Acid: Employ sulfuric acid with a concentration of 90% or higher for optimal results.[2][5] |
| 2. Presence of Water: Water hydrolyzes the product and its intermediate. | 2. Ensure Anhydrous Conditions: Use anhydrous reagents and dry glassware. If possible, perform the reaction under an inert atmosphere. | |
| 3. Inappropriate Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition or side reactions. | 3. Optimize Temperature: For the reaction of propylene with sulfuric acid, lower temperatures (e.g., 20-30°C) are typically used in the strong-acid process.[1] For O-sulfation reactions, the optimal temperature will depend on the specific substrate and catalyst. | |
| 4. Insufficient Reaction Time: The reaction may not have reached completion. | 4. Monitor Reaction Progress: Use techniques like GC or NMR to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time. | |
| Formation of Significant Side Products (e.g., Diisopropyl Ether, Polymers) | 1. High Reaction Temperature: Elevated temperatures can promote the formation of diisopropyl ether and propylene oligomers.[6][7] | 1. Maintain Lower Temperatures: Keep the reaction temperature as low as feasible while still allowing for a reasonable reaction rate. |
| 2. Incorrect Reactant Ratios: An inappropriate ratio of propylene to sulfuric acid can lead to unwanted side reactions. | 2. Adjust Molar Ratios: Experiment with the molar ratio of the reactants to find the optimal conditions for your specific setup. | |
| Difficulty in Product Purification | 1. Product Decomposition during Distillation: this compound can decompose at high temperatures. | 1. Use High Vacuum for Distillation: Purify by vacuum distillation at the lowest possible temperature.[2][3] |
| 2. Co-distillation with Impurities: Side products with similar boiling points can make separation difficult. | 2. Fractional Distillation: Employ a fractional distillation column to improve separation. Analyze fractions to identify the pure product. | |
| 3. Product Loss During Aqueous Workup: this compound is susceptible to hydrolysis. | 3. Minimize Contact with Water: If an aqueous wash is necessary, use cold water or brine and perform the extraction quickly. Ensure the organic phase is thoroughly dried before any subsequent heating. |
Data Presentation
Table 1: Impact of Reaction Parameters on this compound Yield (Qualitative and Quantitative Summary)
| Parameter | Effect on Yield | Observations and Notes |
| Sulfuric Acid Concentration | High Impact | A decrease in H₂SO₄ concentration from 97% to 84% results in an ~85% reduction in this compound concentration.[2][5] The "strong-acid" process (>80% H₂SO₄) favors this compound formation.[1] |
| Water Content | High Impact (Negative) | Increased water content leads to the hydrolysis of both the intermediate (isopropyl hydrogen sulfate) and the final product, thus reducing the yield.[2][5] |
| Temperature | Moderate to High Impact | Lower temperatures (20-30°C) are preferred for the traditional strong-acid process to minimize side reactions.[1] Higher temperatures can lead to the formation of diisopropyl ether and propylene polymers.[6][7] |
| Reactant Molar Ratio (Propylene:H₂SO₄) | Moderate Impact | An excess of propylene can drive the reaction towards the formation of the di-substituted product. A 1:1 molar ratio of propylene to sulfuric acid is a common starting point.[8] |
| Catalyst (for O-Sulfation) | High Impact | In O-sulfation reactions using this compound, an activator is crucial. Tetrabutylammonium bisulfate has been shown to be an effective catalyst.[4] |
Experimental Protocols
Protocol 1: Traditional Synthesis of this compound (Illustrative Laboratory Scale)
Materials:
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a measured amount of anhydrous isopropanol. Cool the flask in an ice bath.
-
Addition of Sulfuric Acid: Slowly add a stoichiometric equivalent of concentrated sulfuric acid dropwise from the dropping funnel while maintaining the temperature of the reaction mixture below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled low temperature (e.g., 10-20°C) for several hours. Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by NMR or GC) to determine the formation of this compound.
-
Work-up: Carefully pour the reaction mixture over crushed ice to quench the reaction. Separate the organic layer. Wash the organic layer cautiously with cold saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with cold brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent. Purify the crude this compound by vacuum distillation. Collect the fraction corresponding to the boiling point of this compound at the given pressure (e.g., 94°C at 7 mmHg).[2]
Note: This is an illustrative protocol. The reaction of isopropanol with sulfuric acid can be complex, and the formation of diisopropyl ether is a significant competing reaction.[7] The industrial synthesis typically involves the direct use of propylene gas.[2][5]
Protocol 2: O-Sulfation of a Primary Alcohol using this compound
Materials:
-
Primary alcohol
-
This compound (DPS)
-
Tetrabutylammonium bisulfate (Bu₄NHSO₄)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry flask under an inert atmosphere, add the primary alcohol (1.0 equiv.), tetrabutylammonium bisulfate (1.2 equiv.), and anhydrous acetonitrile.
-
Addition of this compound: Add this compound (1.2 equiv.) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the traditional synthesis of this compound.
Caption: Key reactions in the traditional synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. ISOPROPYL ALCOHOL MANUFACTURE BY THE STRONG-ACID PROCESS - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. journal.eu-jr.eu [journal.eu-jr.eu]
- 7. benchchem.com [benchchem.com]
- 8. US2099814A - Preparation of isopropyl sulphates - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
"troubleshooting guide for failed diisopropyl sulfate reactions"
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with diisopropyl sulfate (B86663) reactions.
Frequently Asked Questions (FAQs)
Q1: My diisopropyl sulfate synthesis resulted in a very low yield. What are the common causes?
Low yields in this compound synthesis are frequently linked to several critical factors:
-
Presence of Water: this compound is highly susceptible to hydrolysis. The presence of even small amounts of water in your starting materials (isopropanol, sulfating agent) or reaction apparatus can lead to the formation of isopropyl alcohol and sulfuric acid, significantly reducing your yield.[1][2] It is crucial to use anhydrous reagents and thoroughly dried glassware.
-
Reaction Temperature: While elevated temperatures can increase the reaction rate, they also promote the decomposition of the highly reactive this compound.[1] Careful temperature control is essential.
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, poor mixing, or a non-optimal ratio of reactants.
-
Loss during Workup: this compound can be lost during the workup phase through hydrolysis if aqueous solutions are used improperly or through decomposition if exposed to elevated temperatures for extended periods.
Q2: I observe the formation of significant byproducts in my reaction. What are they and how can I avoid them?
The most common byproduct is isopropyl alcohol , formed via hydrolysis of the this compound product.[1][2] Another potential byproduct is diisopropyl ether , which can form from the acid-catalyzed dehydration of isopropanol (B130326), especially at higher temperatures.
To minimize byproduct formation:
-
Strict Anhydrous Conditions: Ensure all reagents and equipment are free of water.
-
Temperature Control: Maintain the recommended reaction temperature to avoid decomposition and side reactions.
-
Stoichiometry: Use the correct molar ratios of your reactants as specified in the protocol.
Q3: My purified this compound is decomposing upon storage. What are the proper storage conditions?
This compound is known to be unstable and degrades rapidly at room temperature, often forming colored species and oligomers.[1] For optimal stability, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures, ideally in a freezer.[3]
Q4: What analytical techniques are best for monitoring the reaction and assessing the purity of this compound?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective technique for both monitoring the progress of the reaction and identifying the product and any volatile impurities.[4] A non-polar column, such as a DB-1, is suitable for separating this compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the synthesized this compound. Spectral data for this compound is available in chemical databases.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Presence of water in reagents or glassware. | Use anhydrous isopropanol and sulfating agent. Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried). |
| Incorrect reaction temperature (too low). | Gradually increase the reaction temperature while monitoring the reaction progress by GC-MS or TLC. | |
| Inefficient stirring. | Ensure vigorous and consistent stirring throughout the reaction to ensure proper mixing of reactants. | |
| Formation of Significant Byproducts | Hydrolysis due to water contamination. | Adhere to strict anhydrous conditions. |
| High reaction temperature promoting side reactions. | Maintain the optimal reaction temperature. Consider running the reaction at a slightly lower temperature for a longer duration. | |
| Product Decomposition During Workup | Use of aqueous workup solutions. | Avoid aqueous workup if possible. If necessary, use ice-cold, saturated brine and minimize contact time. |
| Overheating during solvent removal. | Remove the solvent under reduced pressure at a low temperature. | |
| Difficulty in Purifying the Product | Co-distillation with impurities. | If using vacuum distillation, ensure the use of a fractionating column to improve separation. |
| Decomposition during distillation. | Use a high vacuum to lower the boiling point and minimize thermal stress on the product. |
Experimental Protocols
Illustrative Laboratory Synthesis of this compound
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and available reagents.
Materials:
-
Anhydrous Isopropanol
-
Sulfuryl chloride (SO2Cl2)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Schlenk line or similar inert atmosphere setup
-
Apparatus for vacuum distillation
Procedure:
-
Setup: Assemble the three-necked flask with the dropping funnel, condenser (with a drying tube), and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.
-
Reaction Mixture: To the flask, add anhydrous isopropanol (2 equivalents) dissolved in anhydrous DCM under an inert atmosphere.
-
Addition of Sulfating Agent: Cool the reaction mixture in an ice bath. Add sulfuryl chloride (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
Workup (Non-aqueous): Once the reaction is complete, filter the reaction mixture under an inert atmosphere to remove any solid byproducts.
-
Purification: Carefully remove the solvent (DCM) under reduced pressure at a low temperature. The crude this compound can then be purified by vacuum distillation. Collect the fraction boiling at approximately 94 °C at 7 mm Hg.[1]
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Synthesis of this compound from isopropanol.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Logical Relationship of Reaction Parameters
Caption: Interdependence of key reaction parameters.
References
- 1. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CAS 2973-10-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 2973-10-6 | FD172857 | Biosynth [biosynth.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. This compound(2973-10-6) 1H NMR [m.chemicalbook.com]
Technical Support Center: Diisopropyl Sulfate Thermal Decomposition
This technical support center provides guidance for researchers, scientists, and drug development professionals on the thermal decomposition of diisopropyl sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is diisopropyl sulfate and why is its thermal stability a concern?
This compound ((CH₃)₂CHO)₂SO₂, also known as DIPS, is a dialkyl sulfate ester. It is a colorless, oily liquid that is used as an intermediate in some industrial processes. Its thermal stability is a significant concern because it is known to be highly reactive and can decompose upon heating, potentially leading to the formation of hazardous byproducts and unexpected reactions in experimental setups.
Q2: At what temperature does this compound begin to decompose?
This compound is reported to decompose at its boiling point, which is 106°C at 18 mm Hg. It is also noted to degrade rapidly even at room temperature, forming colored species and oligomers. Therefore, it should be handled with care and stored under recommended conditions (e.g., in a freezer under an inert atmosphere).
Q3: What are the primary decomposition pathways of this compound under heat?
Based on available data and chemical principles, two main decomposition pathways can be proposed under thermal stress:
-
Hydrolysis: In the presence of water, this compound is hydrolyzed when heated to form monoisopropyl sulfate and isopropanol (B130326). This is a common pathway for alkyl sulfates.
-
Pyrolysis (Anhydrous Conditions): In the absence of water, at elevated temperatures, this compound is expected to decompose through a different mechanism. While direct studies on this compound pyrolysis are limited, by analogy to similar compounds like diisopropyl methylphosphonate, a likely pathway involves the elimination of propene. The decomposition may also lead to the formation of sulfur dioxide, and under certain conditions, oxidation to carbon monoxide and carbon dioxide.
Q4: What are the expected products of thermal decomposition?
The products of thermal decomposition are highly dependent on the experimental conditions (temperature, pressure, presence of water or other reactants).
| Condition | Expected Decomposition Products |
| Heating in the presence of water (Hydrolysis) | Monoisopropyl sulfate, Isopropanol |
| High-temperature heating (Pyrolysis) | Propene, Isopropyl hydrogen sulfate, Sulfur dioxide, Carbon monoxide, Carbon dioxide |
Q5: Are there any known hazardous decomposition products?
Yes. Safety data sheets indicate that hazardous decomposition products include carbon monoxide and carbon dioxide. Additionally, sulfur dioxide, a potential byproduct of pyrolysis, is a toxic gas.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected pressure increase in a sealed reaction vessel containing this compound upon heating. | Decomposition of this compound leading to the formation of gaseous products such as propene, SO₂, CO, or CO₂. | Immediately and cautiously cool the reaction vessel. Ensure adequate ventilation and pressure relief systems are in place for any reactions involving heating this compound. Do not heat this compound in a fully sealed container without appropriate pressure monitoring and control. |
| Discoloration and formation of solid precipitates during a reaction involving this compound at elevated temperatures. | This compound is known to degrade, forming colored species and oligomers, especially with prolonged heating. | Minimize the reaction time at elevated temperatures. Consider performing the reaction at a lower temperature if feasible. Analyze the precipitate to identify its composition, which may provide insights into the specific decomposition pathway occurring. |
| Inconsistent reaction yields or the presence of unexpected byproducts in a reaction where this compound is used as a reagent at high temperatures. | Thermal decomposition of this compound is competing with the desired reaction, leading to the formation of impurities. | Optimize the reaction conditions to favor the desired pathway. This may include lowering the reaction temperature, using a catalyst to accelerate the desired reaction, or using a different sulfating agent with higher thermal stability. |
| Corrosion of stainless steel reactor components after reactions involving heated this compound. | Formation of acidic byproducts such as sulfur dioxide, which can form sulfurous acid in the presence of trace moisture, or sulfuric acid from further oxidation and hydration. | Use reactors made of highly corrosion-resistant materials. Neutralize any acidic byproducts promptly after the reaction. |
Experimental Protocols
Protocol 1: Analysis of Thermal Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol outlines a general procedure for identifying the volatile products of this compound thermal decomposition.
Objective: To identify the gaseous and volatile liquid products formed during the thermal decomposition of this compound in an inert atmosphere.
Materials:
-
This compound (high purity)
-
Pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Helium (or other suitable carrier gas)
-
Quartz pyrolysis tubes
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically in the microgram range) into a quartz pyrolysis tube.
-
Pyrolysis: Place the sample tube into the pyrolyzer. Set the pyrolysis temperature. A stepped temperature program (e.g., starting from 100°C and increasing in 50°C increments to 500°C) can be used to observe the change in decomposition products with temperature.
-
GC-MS Analysis: The volatile decomposition products are swept from the pyrolyzer into the GC-MS system.
-
GC Column: A suitable column for separating small, volatile organic compounds and gases should be used (e.g., a PLOT column for gases or a standard non-polar column like DB-5ms for other volatiles).
-
GC Oven Program: A typical program might start at 40°C and ramp up to 250°C to ensure the separation of a wide range of potential products.
-
MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 15-300.
-
-
Data Analysis: Identify the decomposition products by comparing their mass spectra to a library (e.g., NIST).
Protocol 2: Monitoring Hydrolysis of this compound by ¹H NMR Spectroscopy
Objective: To monitor the rate of hydrolysis of this compound to monoisopropyl sulfate in an aqueous solution at a given temperature.
Materials:
-
This compound
-
Deuterated water (D₂O)
-
NMR spectrometer
-
Thermostatted NMR sample holder
Procedure:
-
Sample Preparation: Prepare a solution of this compound in D₂O in an NMR tube. The concentration should be chosen to give a good signal-to-noise ratio.
-
NMR Acquisition: Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
The methine proton of the isopropyl group in this compound will have a characteristic chemical shift.
-
As the hydrolysis proceeds, a new methine proton signal corresponding to monoisopropyl sulfate and a signal for isopropanol will appear.
-
Integrate the signals corresponding to the reactant and products at each time point to determine their relative concentrations. This data can be used to calculate the rate of hydrolysis.
-
Visualizations
Technical Support Center: Quenching Unreacted Diisopropyl Sulfate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diisopropyl sulfate (B86663). It is intended to offer clear, actionable guidance for handling and quenching unreacted diisopropyl sulfate in a laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hazardous?
This compound is a dialkyl sulfate ester. It is a highly reactive and hazardous substance, classified as a potent alkylating agent.[1] Its primary hazards include:
-
Corrosivity: It can cause severe skin burns and eye damage.
-
Toxicity: It is harmful if swallowed or in contact with skin.
-
Suspected Carcinogen: It is suspected of causing cancer.[2]
Due to these hazards, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.[3][4]
Q2: What are the primary methods for quenching unreacted this compound?
The primary methods for quenching unreacted this compound involve reacting it with nucleophiles to break it down into less hazardous compounds. The most common approaches are:
-
Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions.
-
Aminolysis: Reaction with ammonia, typically in the form of aqueous ammonium (B1175870) hydroxide.
-
Alkaline Hydrolysis: Reaction with a strong base, such as sodium hydroxide.
Q3: Can I dispose of unreacted this compound down the drain?
No. Due to its reactivity and toxicity, unreacted this compound should never be disposed of down the drain.[2] It must be quenched to convert it into less hazardous materials before disposal, following your institution's hazardous waste guidelines.
Q4: What should I do in case of a this compound spill?
In the event of a spill, prioritize safety:
-
Evacuate and Isolate: Immediately alert others and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Personal Protective Equipment (PPE): Before attempting cleanup, don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[5][6]
-
Absorption: Absorb the spilled material with the inert absorbent.
-
Collection: Carefully collect the absorbent material into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solution (e.g., 10% sodium carbonate solution), followed by a thorough wash with soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste according to your institution's protocols.
Section 2: Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Violent or Uncontrolled Reaction During Quenching | Quenching agent added too quickly. | 1. Immediately cease addition of the quenching agent. 2. If safe to do so, cool the reaction vessel in an ice bath. 3. Once the reaction has subsided, resume addition of the quenching agent at a much slower rate, with efficient stirring. |
| Insufficient cooling of the reaction mixture. | 1. Ensure the reaction vessel is adequately submerged in an ice-water bath before and during the quenching process. 2. Monitor the temperature of the reaction mixture and maintain it at a low temperature (e.g., 0-10 °C). | |
| Incomplete Quenching (Residual this compound Detected) | Insufficient amount of quenching agent used. | 1. Calculate the stoichiometric amount of quenching agent needed to react with the maximum possible amount of unreacted this compound. 2. Add an excess of the quenching agent to ensure a complete reaction. |
| Inadequate reaction time or temperature. | 1. Increase the reaction time, allowing the mixture to stir for a longer period (e.g., several hours to overnight) at room temperature after the initial exothermic reaction has subsided. 2. Consider gentle warming if the reaction is known to be slow at room temperature, but proceed with caution and adequate cooling on standby. | |
| Phase Separation During Quenching | Immiscibility of the reaction solvent with the aqueous quenching solution. | 1. Add a co-solvent that is miscible with both the organic solvent and the aqueous quencher (e.g., isopropanol, ethanol, or THF) to create a homogeneous solution. 2. Ensure vigorous stirring to promote mixing between the two phases. |
Section 3: Experimental Protocols
Safety Precautions: All quenching procedures must be performed in a certified chemical fume hood. Full personal protective equipment (chemical-resistant gloves, safety goggles, face shield, and a flame-resistant lab coat) is mandatory. An ice bath should be readily available for cooling in case of an exothermic reaction.
Protocol 1: Quenching with Aqueous Sodium Hydroxide
This protocol is adapted from established procedures for quenching dimethyl sulfate and is suitable for this compound due to their similar reactivity.
Materials:
-
Unreacted this compound in an organic solvent.
-
1 M Sodium Hydroxide (NaOH) solution.
-
Ice-water bath.
-
Stir plate and stir bar.
-
Appropriate reaction vessel (e.g., round-bottom flask).
Procedure:
-
Cool the reaction mixture containing unreacted this compound to 0-5 °C using an ice-water bath.
-
While stirring vigorously, slowly add the 1 M NaOH solution dropwise. The rate of addition should be controlled to keep the internal temperature below 20 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for at least 2 hours to ensure the complete hydrolysis of the this compound.
-
Once the reaction is complete, the aqueous and organic layers can be separated. The aqueous layer can be neutralized with a dilute acid (e.g., 1 M HCl) before disposal. The organic layer should be disposed of as hazardous waste.
Protocol 2: Quenching with Aqueous Ammonium Hydroxide
This protocol is also adapted from procedures for dimethyl sulfate and offers an alternative to sodium hydroxide.
Materials:
-
Unreacted this compound in an organic solvent.
-
1.5 M Ammonium Hydroxide (NH₄OH) solution.
-
Ice-water bath.
-
Stir plate and stir bar.
-
Appropriate reaction vessel.
Procedure:
-
Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
With vigorous stirring, slowly add the 1.5 M NH₄OH solution dropwise, maintaining the internal temperature below 20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for at least 3 hours.
-
Separate the aqueous and organic layers. The aqueous layer should be disposed of as hazardous waste, and the organic layer should also be disposed of as hazardous waste.
Protocol 3: Hydrolysis with Acidic Water
This method is based on the observation that the concentration of this compound is significantly reduced in the presence of acidic water.[1]
Materials:
-
Unreacted this compound.
-
Water.
-
Concentrated sulfuric acid (to make the water acidic, if not already in an acidic medium).
-
Ice-water bath.
-
Stir plate and stir bar.
-
Appropriate reaction vessel.
Procedure:
-
If the reaction mixture is not already acidic, cool it to 0-5 °C.
-
Slowly add water to the reaction mixture with vigorous stirring. The addition of water to a concentrated acid solution is exothermic and must be done cautiously.
-
The goal is to reduce the overall sulfuric acid concentration to below 85% to promote hydrolysis.
-
Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis.
-
Neutralize the resulting acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide) before disposal as hazardous waste.
Section 4: Data Presentation
| Quenching Method | Typical Reagent Concentration | Estimated Reaction Time | Key Considerations |
| Alkaline Hydrolysis | 1 M Sodium Hydroxide | ≥ 2 hours | Highly exothermic, requires careful temperature control. |
| Aminolysis | 1.5 M Ammonium Hydroxide | ≥ 3 hours | Exothermic reaction. The resulting products are also hazardous. |
| Acidic Hydrolysis | Dilution with water to <85% H₂SO₄ | Several hours | Highly effective; an 85% reduction in this compound is observed when sulfuric acid concentration is lowered from 97% to 84%.[1] The dilution process is exothermic. |
Section 5: Visualizations
Caption: Decision tree for selecting a this compound quenching method.
Caption: General experimental workflow for quenching this compound.
References
- 1. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 5. egr.msu.edu [egr.msu.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
Technical Support Center: Purification of Products Contaminated with Diisopropyl Sulfate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on effectively removing diisopropyl sulfate (B86663) (DIPS), a hazardous and reactive genotoxic impurity, from experimental products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is diisopropyl sulfate (DIPS) and why is it a major concern?
A1: this compound is a colorless, oily liquid and a highly reactive alkylating agent.[1][2] It is often formed as an intermediate or byproduct in chemical reactions, particularly those involving isopropanol (B130326) and sulfuric acid.[2][3] The primary concerns with DIPS contamination are:
-
Genotoxicity: It is classified as a Group 2B agent, meaning it is possibly carcinogenic to humans.[1][4] As a genotoxic impurity, its presence in drug substances is strictly regulated and must be controlled to extremely low levels (ppm or ppb).[5][6]
-
High Reactivity: DIPS is unstable and can degrade, potentially causing unwanted side reactions or product degradation.[1][2] It readily hydrolyzes in the presence of water.[7]
-
Safety Hazards: It is harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[4][8][9]
A summary of its key properties is provided in the table below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 2973-10-6 | [4][7][10] |
| Molecular Formula | C₆H₁₄O₄S | [7][10] |
| Molecular Weight | 182.24 g/mol | [4][7] |
| Appearance | Colorless to pale yellow, oily liquid | [1][7] |
| Boiling Point | 94 °C @ 7 mmHg (decomposes at higher temps) | [10][11][12] |
| Melting Point | -19 °C | [10][12] |
| Density | ~1.10 g/cm³ | [11][12] |
| Solubility | Slightly soluble in water; miscible with alcohol and ether | [10][11] |
Q2: How can I quench (neutralize) residual this compound in my reaction mixture?
A2: The most effective method for quenching DIPS is through forced hydrolysis. DIPS reacts with water to form isopropyl hydrogen sulfate and subsequently isopropanol and sulfuric acid.[7] This process can be accelerated by adjusting the pH and temperature.
-
Aqueous Basic Wash: Adding a mild aqueous base (e.g., 1M sodium bicarbonate or sodium carbonate solution) to the crude reaction mixture will rapidly hydrolyze DIPS. The base also neutralizes the acidic byproducts formed during hydrolysis.
-
Aqueous Acidic Wash: An acidic water wash can also promote rapid hydrolysis.[2] The choice between an acidic or basic quench depends on the stability of your desired product.
-
Temperature: Gently heating the mixture (if your product is stable) can further accelerate the hydrolysis rate.[1]
See Protocol 1 for a detailed experimental procedure. The chemical pathway for this process is illustrated below.
Caption: Hydrolysis pathway of this compound.
Q3: I've formed a stable emulsion during the aqueous workup. How can I break it?
A3: Emulsion formation is a common issue in liquid-liquid extractions, especially when surfactant-like molecules are present.[13] An emulsion is a stable dispersion of one liquid in the other, appearing as a cloudy or milky layer between the organic and aqueous phases.[14]
Troubleshooting Steps to Break an Emulsion:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the layers will separate on their own.[15]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl to the funnel and swirl gently.[15] This increases the ionic strength and density of the aqueous layer, forcing the separation of the two phases.[13][16]
-
Filtration: Filter the entire mixture through a plug of glass wool or Celite®. This can physically disrupt the emulsion.[13][15]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to force the layers to separate.[13]
-
Change Solvent Volume: Try adding more of the organic solvent to dilute the organic phase, which can sometimes break the emulsion.[15]
Prevention is Key:
-
Avoid vigorous shaking. Instead, gently invert or swirl the separatory funnel to mix the layers.[13][16]
-
Perform a brine wash early in the extraction sequence.
Q4: Quenching and extraction are not sufficient for removing DIPS to the required level. What other purification methods can I use?
A4: If trace amounts of DIPS or its polar hydrolysis byproducts remain after extraction, column chromatography is the next logical step. The choice of chromatography depends on the polarity of your product and the remaining impurities.
-
Normal-Phase Flash Chromatography: This is effective if your desired product is significantly less polar than the DIPS hydrolysis byproducts (isopropyl hydrogen sulfate, sulfuric acid). These highly polar impurities will remain at the baseline of the silica (B1680970) gel column, while your product elutes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying polar compounds that are not well-retained on reversed-phase columns.[17] It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[17][18] This can be very effective at separating your desired polar product from the even more polar sulfate impurities.
-
Reversed-Phase Flash Chromatography: If your product is non-polar, it will be well-retained on a C18 column, while the polar impurities will elute quickly with the solvent front.
See Protocol 2 for a general guide to flash chromatography.
Table 2: Comparison of Purification Strategies
| Method | Principle | Best For | Pros | Cons |
| Hydrolysis & Extraction | Chemical reaction followed by phase separation based on solubility.[7][19] | Removing bulk quantities of DIPS. | Fast, inexpensive, effective for large scales. | May lead to emulsions; may not remove DIPS to ppb levels.[13] |
| Normal-Phase Chromatography | Adsorption onto a polar stationary phase (silica).[20] | Separating non-polar products from polar impurities. | Good for removing highly polar acidic byproducts. | Requires organic solvents; may not be suitable for polar products. |
| Reversed-Phase Chromatography | Partitioning onto a non-polar stationary phase (C18).[20] | Separating polar products from non-polar impurities. | Can be effective if DIPS is the main remaining impurity. | DIPS hydrolysis products will elute very early. |
| HILIC | Partitioning onto a polar stationary phase with an aqueous/organic mobile phase.[17] | Separating polar compounds from very polar impurities. | Excellent for polar products; uses less hazardous solvents than some normal-phase methods.[17] | Requires specific solvent systems (e.g., acetonitrile/water).[17] |
Q5: How can I confirm that all the this compound has been removed from my product?
A5: Due to the genotoxic nature of DIPS, highly sensitive analytical methods are required to confirm its absence at trace levels (ppm or ppb).[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a very common and highly sensitive method for detecting volatile and semi-volatile impurities like DIPS.[6][21]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is ideal for non-volatile or thermally unstable compounds and offers exceptional sensitivity and selectivity for trace-level detection.[6][21]
It is crucial to develop and validate a specific analytical method for your product matrix to ensure accurate quantification at the required low levels.
Q6: What are the essential safety precautions for handling this compound?
A6: this compound is a hazardous substance and must be handled with extreme care.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with a face shield.[9][22]
-
Ventilation: Handle DIPS only in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9][23]
-
Storage: Store DIPS in a tightly sealed container in a freezer under an inert atmosphere, as it is sensitive to heat and air.[9] It should be stored in a locked area.[9][22]
-
Spill & Disposal: Have a spill kit ready. Absorb spills with an inert material and dispose of all contaminated materials and residual DIPS as hazardous waste according to local, state, and federal regulations.[22]
-
First Aid: In case of skin contact, wash off immediately with plenty of water.[22] If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[9] In all cases of exposure, seek immediate medical attention.[9][22]
Below is a general workflow for the purification and analysis process.
Caption: Decision workflow for DIPS removal and analysis.
Experimental Protocols
Protocol 1: General Quenching and Liquid-Liquid Extraction Procedure
This protocol describes a general method to quench residual DIPS in a reaction mixture and remove it via extraction.
Materials:
-
Crude reaction mixture in an organic solvent.
-
1M Sodium Bicarbonate (NaHCO₃) solution or other suitable aqueous quench solution.
-
Saturated Sodium Chloride (NaCl) solution (brine).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel, beakers, Erlenmeyer flask.
-
Rotary evaporator.
Procedure:
-
Cool the Reaction: Cool the reaction mixture to room temperature or below (0-10 °C) in an ice bath. This helps to control any exotherm from the quenching process.
-
Quench DIPS: Slowly add the 1M NaHCO₃ solution to the reaction mixture with stirring. A volume equal to the organic phase is a good starting point. Caution: If the reaction was run under acidic conditions, CO₂ evolution may occur. Add the base slowly and vent the flask.
-
Transfer to Separatory Funnel: Transfer the entire biphasic mixture to a separatory funnel of appropriate size.
-
Extract: Stopper the funnel, and gently invert it 10-15 times to mix the layers, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.[13]
-
Separate Layers: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer and set it aside.
-
Repeat Extraction (Optional): For thorough removal, the organic layer can be washed again with the aqueous solution. It is also common to re-extract the initial aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[24]
-
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove residual water and break minor emulsions.[15] Separate and discard the aqueous layer.
-
Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.
-
Isolate Product: Filter or decant the dried organic solution away from the drying agent. Remove the solvent using a rotary evaporator to yield the crude product, now substantially free of DIPS.
-
Analyze: Submit a sample of the purified product for trace analysis to confirm the absence of DIPS.
Protocol 2: Flash Column Chromatography for Trace Impurity Removal
This protocol provides a general framework. The specific stationary phase and mobile phase must be optimized for your compound of interest.
Procedure:
-
Develop a Solvent System: Using Thin-Layer Chromatography (TLC), find a solvent system that provides good separation between your desired product and any remaining impurities. Aim for an Rf value of ~0.2-0.3 for your product.
-
Prepare the Column: Pack a glass column with the chosen stationary phase (e.g., silica gel for normal-phase, C18 silica for reversed-phase). Wet the column with the initial, least polar mobile phase solvent mixture.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a compatible solvent. Alternatively, for compounds with low solubility, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[20][25]
-
Elute the Column: Carefully add the mobile phase to the top of the column and apply gentle pressure (using a pump or inert gas) to begin elution.
-
Collect Fractions: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, highly purified product.
-
Final Analysis: Submit the final sample for trace analysis to confirm that DIPS has been removed to the required specification.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. CAS 2973-10-6: this compound | CymitQuimica [cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. This compound | 2973-10-6 [chemicalbook.com]
- 11. Cas 2973-10-6,this compound | lookchem [lookchem.com]
- 12. chemwhat.com [chemwhat.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. biotage.com [biotage.com]
- 18. teledynelabs.com [teledynelabs.com]
- 19. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 20. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 21. rroij.com [rroij.com]
- 22. aaronchem.com [aaronchem.com]
- 23. fishersci.com [fishersci.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Purification [chem.rochester.edu]
Optimizing Solvent Choice for Diisopropyl Sulfate Alkylations: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing diisopropyl sulfate (B86663) as an alkylating agent, solvent selection is a critical parameter that can significantly influence reaction outcomes. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges and optimize your experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during diisopropyl sulfate alkylations, with a focus on how solvent choice can be leveraged to resolve them.
Issue 1: Low or No Product Yield
A common challenge in alkylation reactions is a lower-than-expected yield. Several factors related to the solvent can contribute to this issue.
-
Symptom: The reaction does not proceed to completion, or the yield of the desired alkylated product is minimal.
-
Possible Causes & Solutions:
-
Poor Solubility of Reactants: The substrate or base may have limited solubility in the chosen solvent, preventing them from reacting efficiently.
-
Solution: Switch to a solvent with a higher dissolving power for your specific substrate. Polar aprotic solvents like DMF and DMSO are often excellent choices for dissolving a wide range of organic molecules.
-
-
Solvent-Nucleophile Interactions: In polar protic solvents (e.g., ethanol (B145695), methanol), hydrogen bonding can form a "solvent cage" around the nucleophile, reducing its reactivity.
-
Solution: Employ a polar aprotic solvent such as acetonitrile (B52724), acetone, or DMF. These solvents solvate the counter-ion of the base more strongly than the nucleophile, leaving the nucleophile more "naked" and reactive.
-
-
Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate, and the chosen solvent may have too low a boiling point.
-
Solution: Select a higher-boiling solvent that is appropriate for the required reaction temperature. Solvents like DMF, DMSO, or toluene (B28343) are suitable for higher temperature reactions.
-
-
Issue 2: Formation of Multiple Alkylated Products (Over-alkylation)
For substrates with multiple reactive sites, such as primary amines or certain diols, over-alkylation can be a significant side reaction, leading to a mixture of mono- and di-isopropyl products.
-
Symptom: The product mixture contains a significant amount of di-isopropylated species in addition to the desired mono-isopropylated product.
-
Possible Causes & Solutions:
-
High Reaction Rate: Highly polar aprotic solvents can accelerate the reaction to a point where the second alkylation step becomes competitive with the first.
-
Solution: Consider a less polar solvent to temper the reaction rate. A solvent like THF or dichloromethane (B109758) might offer a better balance between reaction speed and selectivity.
-
-
Deprotonation of the Mono-alkylated Product: A strong base in a polar aprotic solvent can readily deprotonate the initially formed mono-alkylated product, making it susceptible to a second alkylation.
-
Solution: While solvent choice is a factor, this issue is often best addressed by carefully controlling the stoichiometry of the base and alkylating agent. Using a slight excess of the substrate and a stoichiometric amount of base can favor mono-alkylation.
-
-
Issue 3: Poor Selectivity (e.g., O- vs. N-Alkylation or O- vs. C-Alkylation)
For ambident nucleophiles, such as phenols or anilines, the choice of solvent can influence whether alkylation occurs on the oxygen, nitrogen, or carbon atom.
-
Symptom: A mixture of O- and N-alkylated products (for anilines) or O- and C-alkylated products (for phenols) is observed.
-
Possible Causes & Solutions:
-
Solvent Polarity and Hydrogen Bonding Ability: The solvent can influence the charge distribution on the nucleophile.
-
O- vs. N-Alkylation: For substrates like anilines, polar protic solvents can solvate the nitrogen lone pair, potentially favoring O-alkylation. Conversely, polar aprotic solvents, which do not engage in hydrogen bonding with the nucleophile, generally favor N-alkylation due to the greater nucleophilicity of the nitrogen.
-
O- vs. C-Alkylation: In the case of phenoxides, polar aprotic solvents tend to favor O-alkylation. Polar protic solvents can lead to increased C-alkylation by solvating the phenoxide oxygen, making the ortho and para positions of the ring more accessible for electrophilic attack.
-
-
Frequently Asked Questions (FAQs)
Q1: Which class of solvents is generally best for this compound alkylations?
A1: Polar aprotic solvents are often the preferred choice for alkylations with this compound.[1] This class of solvents, which includes dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (MeCN), effectively dissolves a wide range of substrates and promotes a good reaction rate by stabilizing the transition state of the SN2 reaction. They do not form strong hydrogen bonds with the nucleophile, leaving it more reactive.
Q2: Can I use polar protic solvents for my alkylation?
A2: While polar protic solvents like ethanol and methanol (B129727) can be used, they often lead to slower reaction rates compared to polar aprotic solvents. This is because the protic solvent can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic this compound. This effect is particularly pronounced with smaller, more strongly solvated nucleophiles.
Q3: How does solvent choice affect the reaction time?
A3: The reaction time is significantly influenced by the solvent. Generally, polar aprotic solvents lead to faster reactions due to their ability to stabilize the charged transition state of the SN2 reaction without deactivating the nucleophile. Nonpolar solvents will result in the slowest reaction rates.
Q4: I am observing a significant amount of di-isopropylation. How can I improve the selectivity for the mono-isopropylated product?
A4: To favor mono-alkylation, you can try using a less polar solvent to slow down the reaction rate, giving you more control. Additionally, carefully controlling the stoichiometry is crucial. Using a slight excess of your starting material and no more than one equivalent of base can significantly reduce the formation of the di-alkylated product.
Q5: For my phenol (B47542) alkylation, I am getting a mixture of O- and C-alkylated products. How can I favor O-alkylation?
A5: To selectively obtain the O-alkylated product (the ether), it is generally best to use a polar aprotic solvent such as DMF or acetonitrile in the presence of a base like potassium carbonate. These conditions favor the reaction at the more nucleophilic oxygen atom.
Data Presentation
The following tables provide illustrative data on how solvent choice can impact the yield and reaction time for the O-alkylation of a phenol and the N-alkylation of an amine with this compound. Please note that this data is representative and actual results may vary depending on the specific substrate, base, and reaction conditions.
Table 1: Illustrative Solvent Effects on the O-Alkylation of Phenol with this compound
| Solvent | Solvent Type | Typical Reaction Time (hours) | Typical Yield (%) |
| Dimethylformamide (DMF) | Polar Aprotic | 4 - 8 | >90 |
| Acetonitrile (MeCN) | Polar Aprotic | 6 - 12 | 85 - 95 |
| Acetone | Polar Aprotic | 8 - 16 | 80 - 90 |
| Tetrahydrofuran (THF) | Polar Aprotic (less polar) | 12 - 24 | 70 - 85 |
| Ethanol | Polar Protic | 24 - 48 | 50 - 70 |
| Toluene | Non-polar Aprotic | > 48 | < 30 |
Table 2: Illustrative Solvent Effects on the N-Alkylation of Aniline with this compound
| Solvent | Solvent Type | Typical Reaction Time (hours) | Typical Yield of Mono-alkylated Product (%) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 2 - 6 | 85 - 95 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 4 - 8 | 80 - 90 |
| Acetonitrile (MeCN) | Polar Aprotic | 6 - 12 | 75 - 85 |
| Dichloromethane (DCM) | Polar Aprotic (less polar) | 12 - 24 | 60 - 75 |
| Methanol | Polar Protic | 24 - 48 | 40 - 60 |
| Hexane | Non-polar Aprotic | > 48 | < 20 |
Experimental Protocols
General Protocol for O-Alkylation of a Phenol using this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq.), a suitable base (e.g., potassium carbonate, 1.5 eq.), and the chosen anhydrous solvent (e.g., DMF, approximately 0.5 M concentration).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes. Then, add this compound (1.2 eq.) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for N-Alkylation of an Amine using this compound
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.) in an anhydrous polar aprotic solvent (e.g., acetonitrile, approximately 0.5 M concentration).
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) to the stirred solution at room temperature.
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) as needed. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product via flash column chromatography.
Visualizations
Caption: General experimental workflow for this compound alkylations.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Managing Exotherms in Large-Scale Diisopropyl Sulfate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the significant exothermic potential of large-scale diisopropyl sulfate (B86663) reactions. Diisopropyl sulfate is a highly reactive alkylating agent, and its synthesis can generate substantial heat, posing a risk of thermal runaway if not properly controlled. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the safe and efficient execution of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your large-scale this compound reactions.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase | - Inadequate Cooling: The cooling system's capacity is insufficient for the heat generated by the reaction. - High Reagent Addition Rate: Reagents are being added too quickly, leading to a rapid accumulation of unreacted material and a sudden release of heat. - Poor Mixing: Inefficient stirring can create localized hot spots where the reaction rate accelerates uncontrollably. | - Reduce Reagent Addition Rate: Immediately slow down or stop the addition of the limiting reagent. - Enhance Cooling: Increase the flow rate of the coolant or use a lower temperature cooling medium. - Improve Agitation: Increase the stirring speed to improve heat dissipation and prevent hot spot formation. - Emergency Quenching: If the temperature continues to rise uncontrollably, initiate the emergency quenching protocol. |
| Reaction Fails to Initiate or is Sluggish | - Low Reaction Temperature: The initial temperature may be too low to overcome the activation energy of the reaction. - Impure Reagents: The presence of impurities in the starting materials can inhibit the reaction. - Insufficient Catalyst (if applicable): The catalyst concentration may be too low or the catalyst may be inactive. | - Gradual Temperature Increase: Slowly and cautiously increase the reaction temperature while closely monitoring for any signs of an exotherm. - Verify Reagent Purity: Ensure all reagents meet the required purity specifications. - Check Catalyst: Verify the catalyst's activity and concentration. |
| Pressure Buildup in the Reactor | - Gas Evolution: The reaction may be producing gaseous byproducts. - Solvent Boiling: The reaction temperature may have exceeded the boiling point of the solvent. - Decomposition: The product or reagents may be decomposing at the reaction temperature, releasing gases. | - Ensure Adequate Venting: Verify that the reactor's vent is not blocked and is of sufficient size to handle potential gas evolution. - Monitor Temperature Closely: Keep the reaction temperature well below the solvent's boiling point. - Consider a Lower Reaction Temperature: If decomposition is suspected, running the reaction at a lower temperature may be necessary. |
| Product Degradation or Discoloration | - High Reaction Temperature: Excessive heat can lead to the decomposition of this compound. This compound is known to degrade rapidly at room temperature and hydrolyzes when heated.[1] - Presence of Water: this compound can be rapidly hydrolyzed by acidic water.[1] | - Optimize Reaction Temperature: Conduct small-scale experiments to determine the optimal temperature that balances reaction rate and product stability. - Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the expected heat of reaction for this compound synthesis?
Q2: How can I predict the maximum temperature my reaction could reach in a worst-case scenario?
A2: The maximum temperature of the synthesis reaction (MTSR) can be estimated if you know the heat of reaction (ΔHr), the specific heat capacity of the reaction mixture (Cp), and the mass of the reactants (m). The adiabatic temperature rise (ΔT_ad) can be calculated using the formula: ΔT_ad = (-ΔHr * m) / Cp. The MTSR is then the initial temperature plus the adiabatic temperature rise. This calculation provides a theoretical maximum and underscores the importance of having adequate cooling and emergency procedures in place.
Q3: What are the key safety precautions I should take before starting a large-scale this compound reaction?
A3:
-
Thorough Hazard Analysis: Conduct a comprehensive risk assessment, including a "what-if" analysis for potential failure scenarios (e.g., cooling failure, stirrer failure).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.
-
Fume Hood: Perform all operations in a well-ventilated fume hood.
-
Emergency Plan: Have a clear and practiced emergency plan that includes procedures for shutdown, quenching, and evacuation.
-
Secondary Containment: Ensure the reactor is placed in a secondary containment vessel to control any potential spills.
Q4: What are the signs of a potential thermal runaway?
A4: Be vigilant for the following indicators:
-
A rapid and accelerating increase in temperature that is not responsive to cooling adjustments.
-
A sudden increase in pressure inside the reactor.
-
Visible signs of gas evolution or fuming.
-
Changes in the color or viscosity of the reaction mixture.
Q5: What is the best way to quench a runaway this compound reaction?
A5: The primary goal of quenching is to rapidly cool the reaction and stop the chemical reaction. A pre-determined quenching agent should be readily available. For sulfation reactions, a cold, inert solvent or a chilled solution of a mild base (like sodium bicarbonate) can be effective. The quenching agent should be added rapidly but in a controlled manner to avoid excessive pressure buildup. Refer to the detailed Emergency Quenching Protocol below.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to managing this compound reactions. Note that data for dimethyl sulfate is provided as an analogue due to the lack of specific data for this compound.
| Parameter | Value | Compound | Significance | Source |
| Heat of Formation (liquid) | 736 kJ/mol | Dimethyl Sulfate | Indicates a highly exothermic reaction. Use as an estimate for this compound. | [1] |
| Boiling Point | 94 °C at 7 mm Hg (decomposes) | This compound | The compound decomposes at elevated temperatures. | [1] |
| Flash Point | 96.8°C | This compound | Indicates the temperature at which vapors can ignite. | |
| Stability | Highly reactive; degrades rapidly at room temperature. | This compound | Highlights the need for controlled temperature and storage conditions. | [1] |
Experimental Protocols
Protocol 1: Reaction Calorimetry for Thermal Hazard Assessment
Objective: To determine the heat of reaction (ΔHr), heat flow, and adiabatic temperature rise (ΔT_ad) for the this compound synthesis under process conditions.
Materials:
-
Reaction calorimeter (e.g., RC1e or similar).
-
Reactants and solvents for the this compound synthesis.
-
Calibration heater.
-
Temperature and pressure sensors.
-
Data acquisition system.
Methodology:
-
System Setup and Calibration:
-
Assemble the reaction calorimeter according to the manufacturer's instructions.
-
Ensure all sensors are properly calibrated.
-
Perform a calibration of the overall heat transfer coefficient (UA) using the calibration heater before and after the reaction.
-
-
Charging the Reactor:
-
Charge the reactor with the initial reactants and solvent.
-
Establish a stable initial temperature and stirring rate.
-
-
Initiating the Reaction:
-
Begin the controlled addition of the limiting reagent at the planned process rate.
-
Continuously monitor the reaction temperature, jacket temperature, and any pressure changes.
-
-
Data Acquisition:
-
Record all data points (temperatures, pressures, addition rates) throughout the reaction.
-
The heat flow is calculated in real-time by the calorimetry software based on the temperature difference between the reactor and the jacket and the pre-determined UA value.
-
-
Data Analysis:
-
Integrate the heat flow curve over time to determine the total heat of reaction (ΔHr).
-
Calculate the adiabatic temperature rise (ΔT_ad) based on the measured ΔHr and the heat capacity of the reaction mixture.
-
Analyze the heat flow profile to identify any potential for thermal accumulation.
-
Protocol 2: Emergency Quenching Procedure
Objective: To safely and effectively terminate a runaway exothermic reaction.
Materials:
-
Pre-selected quenching agent (e.g., a cold, inert solvent like toluene (B28343) or a chilled, dilute solution of sodium bicarbonate).
-
Quenching vessel of appropriate size.
-
Personal Protective Equipment (PPE).
-
Emergency shutdown system.
Methodology:
-
Initiate Emergency Shutdown:
-
Immediately stop the addition of all reagents.
-
Activate the emergency cooling system to its maximum capacity.
-
-
Prepare for Quenching:
-
If the temperature continues to rise uncontrollably, prepare to add the quenching agent.
-
Ensure the reactor's vent is clear and directed to a safe location.
-
-
Add Quenching Agent:
-
Add the pre-determined volume of the cold quenching agent to the reactor in a rapid but controlled manner.
-
Monitor the temperature and pressure closely during the addition. Be prepared for a potential initial increase in pressure due to vaporization of the quenching agent.
-
-
Post-Quench Monitoring:
-
Continue to cool and stir the reactor until the temperature is stable and well below the trigger point for the runaway reaction.
-
Once the situation is under control, follow established procedures for safely handling and disposing of the quenched reaction mixture.
-
Visualizations
Caption: Troubleshooting workflow for an uncontrolled temperature rise.
Caption: Experimental workflow for reaction calorimetry.
References
Technical Support Center: Hydrolysis of Diisopropyl Sulfate During Aqueous Workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the hydrolysis of diisopropyl sulfate (B86663) (DPS) during aqueous workup procedures. Diisopropyl sulfate is a highly reactive alkylating agent, and its interaction with water can lead to the formation of impurities that may affect reaction yield and product purity. This guide is intended to help you anticipate and address challenges related to the hydrolysis of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound ((CH₃)₂CHO)₂SO₂ is a dialkyl sulfate commonly used as an isopropylating agent in organic synthesis.[1] It is highly reactive and susceptible to hydrolysis, a chemical reaction with water.[2] This hydrolysis is a significant concern during aqueous workup, the process of separating and purifying the desired product from a reaction mixture using water and organic solvents. The hydrolysis of this compound produces isopropyl alcohol and sulfuric acid, which can complicate product isolation and purification.[2]
Q2: What are the products of this compound hydrolysis?
The hydrolysis of this compound is a two-step process. First, one isopropyl group is hydrolyzed to form monoisopropyl sulfate and isopropyl alcohol. Subsequently, the monoisopropyl sulfate can be further hydrolyzed to isopropyl alcohol and sulfuric acid. The overall reaction is the conversion of this compound and water into two equivalents of isopropyl alcohol and one equivalent of sulfuric acid.
Q3: Under what conditions does the hydrolysis of this compound occur most rapidly?
Q4: Can I visually detect the hydrolysis of this compound?
This compound is a colorless, oily liquid.[2] Its hydrolysis products, isopropyl alcohol and sulfuric acid, are also colorless and miscible with water. While the rapid degradation of this compound at room temperature can sometimes lead to the formation of colored species,[2] there are no distinct visual cues that reliably indicate the extent of hydrolysis during a typical aqueous workup. Therefore, analytical methods are necessary for accurate assessment.
Q5: What are the potential consequences of incomplete quenching or significant hydrolysis of this compound in my reaction?
Unreacted this compound and its hydrolysis byproducts can lead to several issues:
-
Product Contamination: Isopropyl alcohol can be difficult to separate from some desired products, leading to impurities.
-
Formation of Byproducts: The sulfuric acid generated can catalyze side reactions, potentially degrading the desired product.
-
Safety Hazards: this compound is classified as a possible human carcinogen (Group 2B) and is a corrosive substance. Improper handling and quenching can pose significant health risks.
-
Inconsistent Yields: The extent of hydrolysis can vary between batches, leading to difficulties in reproducing results.
Troubleshooting Guide
This section provides guidance on common issues encountered during the aqueous workup of reactions involving this compound.
| Problem | Potential Cause | Recommended Action |
| Low yield of the desired product | Extensive hydrolysis of this compound: The reagent may have degraded before reacting with your substrate. | - Ensure this compound is fresh and has been stored properly under inert gas in a freezer. - Minimize the exposure of the reaction mixture to water and acidic conditions during the workup. - Consider performing the reaction under anhydrous conditions. |
| Product degradation: The sulfuric acid produced from hydrolysis may be degrading your product. | - Quench the reaction with a cooled, saturated solution of a weak base like sodium bicarbonate to neutralize the sulfuric acid before extensive aqueous workup. | |
| Presence of isopropyl alcohol impurity in the final product | Incomplete removal during workup: Isopropyl alcohol is soluble in many organic solvents and can be challenging to remove completely. | - Perform multiple extractions with brine (saturated aqueous sodium chloride solution) to enhance the partitioning of isopropyl alcohol into the aqueous layer. - If your product is not volatile, remove residual isopropyl alcohol under high vacuum. |
| Formation of an emulsion during extraction | Presence of both polar and nonpolar components: The mixture of starting materials, products, and hydrolysis byproducts can lead to the formation of a stable emulsion. | - Add brine to the separatory funnel to help break the emulsion. - If the emulsion persists, consider filtering the mixture through a pad of Celite. |
| Inconsistent reaction outcomes | Variable extent of this compound hydrolysis: Differences in water content or temperature during workup between batches can lead to variability. | - Standardize your workup procedure by carefully controlling the temperature, pH, and volumes of aqueous solutions used. - Analyze a small aliquot of the reaction mixture before and after workup to monitor the extent of hydrolysis. |
Experimental Protocols
Protocol for Quenching Unreacted this compound
Objective: To safely neutralize any remaining this compound after the reaction is complete and before aqueous workup.
Materials:
-
Reaction mixture containing this compound
-
Cooled (0-5 °C) saturated aqueous sodium bicarbonate (NaHCO₃) solution or another suitable weak base.
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Cool the reaction mixture: Before quenching, cool the reaction vessel to 0-5 °C in an ice bath. This will help to control any potential exotherm from the neutralization reaction.
-
Slow addition of quenching agent: Slowly add the cooled, saturated aqueous sodium bicarbonate solution to the stirred reaction mixture. The addition should be done dropwise to avoid a rapid evolution of carbon dioxide gas and a sudden increase in temperature.[3][4]
-
Monitor gas evolution: Continue the slow addition until the gas evolution ceases, indicating that the acidic byproducts have been neutralized.
-
Proceed to aqueous workup: Once the quenching is complete, the reaction mixture can be transferred to a separatory funnel for the aqueous workup.
Protocol for Aqueous Workup
Objective: To separate the desired organic product from the aqueous phase containing salts, isopropyl alcohol, and other water-soluble impurities.
Materials:
-
Quenched reaction mixture
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Appropriate organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Separatory funnel
-
Erlenmeyer flask
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent to dissolve the desired product and form two distinct layers.[5]
-
Add deionized water to the separatory funnel, cap it, and gently invert it several times to mix the layers, making sure to vent frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Washing with Brine:
-
Add brine to the organic layer in the separatory funnel.
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer. This step helps to remove residual water and water-soluble impurities like isopropyl alcohol from the organic layer.[6] Repeat the brine wash 2-3 times for optimal results.
-
-
Drying the Organic Layer:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove any remaining traces of water.[5] Swirl the flask until the drying agent no longer clumps together.
-
-
Isolation of the Product:
-
Filter the dried organic solution to remove the drying agent.
-
The filtrate now contains the desired product dissolved in the organic solvent, which can be removed by rotary evaporation to yield the crude product.
-
Analytical Method for Monitoring Hydrolysis
Objective: To quantify the amount of this compound and its hydrolysis product, isopropyl alcohol, in a reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
A non-polar capillary column (e.g., DB-1 or similar) is often suitable.[7]
Sample Preparation:
-
Take a known volume or weight of the reaction mixture.
-
Dilute the sample with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration within the linear range of the instrument.
-
If necessary, perform a liquid-liquid extraction to separate the analytes from interfering matrix components.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to ensure separation of the analytes.
-
Carrier Gas: Helium
-
MS Ionization Mode: Electron Ionization (EI)
-
MS Detection Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for qualitative analysis.
Quantification:
-
Prepare calibration standards of this compound and isopropyl alcohol in the same solvent used for the sample.
-
Generate a calibration curve by plotting the peak area of each analyte against its concentration.
-
Determine the concentration of this compound and isopropyl alcohol in the sample by comparing their peak areas to the calibration curve.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
"formation of byproducts from diisopropyl sulfate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diisopropyl sulfate (B86663) (DPS).
Frequently Asked Questions (FAQs)
Q1: What is diisopropyl sulfate and where is it typically encountered?
This compound (DPS) is a dialkyl sulfate that is primarily encountered as an intermediate in the "strong-acid" process for the production of isopropanol (B130326) from propylene (B89431) and sulfuric acid. It is not commonly available as a commercial product. In a laboratory setting, it can be an unwanted byproduct in reactions where isopropanol is used as a solvent or reagent in the presence of sulfuric acid or other sulfonating agents. It is also identified as a potential genotoxic impurity (PGI) in the synthesis of some active pharmaceutical ingredients (APIs), such as Abacavir sulfate and thymol, where isopropyl alcohol and sulfuric acid are used in the manufacturing process.
Q2: What are the primary byproducts formed from this compound?
This compound is a highly reactive alkylating agent and can form several byproducts, primarily through hydrolysis and reaction with nucleophiles.
-
Hydrolysis Products: In the presence of water, DPS hydrolyzes to monoisopropyl sulfate and subsequently to isopropanol and sulfuric acid. This process is accelerated by heat.
-
Alkylation Products: As a potent alkylating agent, DPS can react with various nucleophiles to introduce an isopropyl group. For example, it reacts with amines to form isopropylamines.
-
Degradation Products: At room temperature, DPS is unstable and can degrade, forming colored species and oligomers.
Q3: What are the safety concerns associated with this compound?
This compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans. It is also corrosive and can cause severe skin burns and eye damage. Due to its potential genotoxicity, its presence in pharmaceutical products is strictly monitored and controlled to very low levels.
Q4: I've noticed a discoloration in my reaction mixture where DPS might be present. What could be the cause?
This compound is known to be unstable and can degrade at room temperature, leading to the formation of colored species. If your reaction is run at room temperature or heated, and especially if the DPS is not freshly prepared or purified, this discoloration could be due to its degradation into various byproducts, including oligomers.
Troubleshooting Guides
Issue 1: Unexpected Isopropylated Byproduct Detected
Symptoms:
-
You observe an unexpected peak in your GC-MS or LC-MS analysis corresponding to the mass of your starting material plus an isopropyl group (or a fragment thereof).
-
The yield of your desired product is lower than expected.
Possible Cause: You may have residual this compound in your reaction, or it may be forming in situ if you are using isopropanol with a strong acid. DPS is a potent alkylating agent and can isopropylate a wide range of functional groups, including amines, alcohols, phenols, and thiols.
Troubleshooting Steps:
-
Identify the Source of DPS:
-
In-situ formation: If your reaction involves isopropanol and a strong acid (like H₂SO₄), consider if DPS could be forming under your reaction conditions.
-
Reagent impurity: If you are using a reagent that was synthesized using isopropanol and acid, it might be contaminated with DPS.
-
-
Minimize DPS Formation/Impact:
-
Temperature Control: If possible, run your reaction at a lower temperature to reduce the rate of DPS formation.
-
Alternative Solvents/Reagents: Consider using an alternative solvent to isopropanol if it is not a reactant. If it is a reactant, explore alternative catalysts to strong acids.
-
Order of Addition: Add the nucleophilic substrate before adding the strong acid to allow the desired reaction to compete with DPS formation.
-
-
Quench Residual DPS:
-
At the end of the reaction, quench any unreacted DPS by adding a nucleophilic scavenger. A common and effective method is to add water to hydrolyze the DPS to isopropanol and sulfuric acid. Be cautious as this can be exothermic. Alternatively, adding a primary or secondary amine (if compatible with your product) can also consume residual DPS.
-
Issue 2: Formation of this compound as a Genotoxic Impurity in API Synthesis
Symptoms:
-
Analytical testing of your API reveals the presence of this compound above the acceptable limit.
Possible Cause: The use of isopropyl alcohol and sulfuric acid (or a sulfating agent) in the synthesis or salt formation step is the likely cause.
Troubleshooting Steps:
-
Optimize Reaction Conditions to Reduce DPS Concentration:
-
Increase Water Content: The presence of water significantly reduces the formation of DPS by promoting the hydrolysis of the intermediate monoisopropyl sulfate to isopropanol. Reducing the concentration of sulfuric acid from 97% to 84% can decrease the DPS concentration by approximately 85%.
Sulfuric Acid Conc. (wt%) Approximate this compound Conc. 97 High 84 Reduced by ~85% 75 ~1% -
-
Implement a Hydrolysis Step: Introduce a specific hydrolysis step after the reaction where DPS may have formed. Heating the mixture with acidic water can effectively remove DPS.
-
Purification: Develop a purification method (e.g., crystallization, chromatography) that effectively removes DPS from your final product. Due to its reactivity, it may also be possible to degrade it during workup procedures.
-
Analytical Monitoring: Implement a sensitive analytical method, such as GC-MS or LC-MS/MS, to monitor the levels of DPS throughout your process and in the final API.
Experimental Protocols
Protocol 1: General Procedure for Quenching this compound in a Reaction Mixture
Objective: To safely neutralize unreacted this compound in a reaction mixture.
Materials:
-
Reaction mixture containing residual this compound
-
Deionized water
-
Ice bath
-
Addition funnel
-
Stir plate and stir bar
Procedure:
-
Cool the reaction vessel to 0 °C using an ice bath. This is to control the exotherm from the hydrolysis of DPS.
-
Slowly add deionized water to the reaction mixture via an addition funnel with vigorous stirring. The amount of water should be sufficient to fully hydrolyze the estimated amount of residual DPS. A 5-10 fold molar excess of water relative to the potential DPS is a safe starting point.
-
Monitor the temperature of the reaction mixture. If the temperature begins to rise significantly, pause the addition of water until it cools down.
-
Once the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete hydrolysis.
-
Proceed with the standard workup and purification of your desired product.
Protocol 2: Detection and Quantification of this compound as a Genotoxic Impurity by GC-MS
Objective: To detect and quantify trace levels of this compound in a drug substance.
Materials:
-
Agilent GC-MS system (or equivalent)
-
DB-1 fused silica (B1680970) capillary column (30 m x 0.32 mm ID, 1.0 µm film thickness) or equivalent
-
This compound reference standard
-
Drug substance sample
-
Dichloromethane (DCM) or other suitable solvent
-
Class A volumetric flasks and pipettes
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in DCM at a concentration of 100 µg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 0.5 µg/g to 5 µg/g with respect to the sample concentration.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance into a volumetric flask.
-
Dissolve and dilute to volume with DCM to achieve a final concentration of 10 mg/mL.
-
-
GC-MS Parameters:
-
Injector Temperature: 220 °C
-
Carrier Gas: Helium at a constant flow rate
-
Oven Program: 50 °C for 2 min, ramp to 240 °C at 20 °C/min, hold for 5 min.
-
Ion Source: Electron Impact (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Select appropriate ions for this compound (e.g., m/z 139, 97, 79).
-
-
Analysis and Quantification:
-
Inject the standards and sample solutions into the GC-MS system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Reaction pathways for the formation of byproducts from this compound.
Technical Support Center: Diisopropyl Sulfate Alkylation
Welcome to the technical support center for diisopropyl sulfate (B86663) alkylation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control alkylation reactions and minimize the formation of di-alkylated byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the formation of di-alkylated byproducts when using diisopropyl sulfate?
A1: Di-alkylation is a common side reaction when the mono-alkylated product can undergo a second alkylation. The primary factors influencing the formation of di-alkylated products are:
-
Stoichiometry: Using an excess of this compound or the base relative to the substrate significantly increases the likelihood of a second alkylation event.
-
Base Strength: Strong bases can more readily deprotonate the mono-alkylated intermediate, making it susceptible to a second alkylation.
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second alkylation to occur.
-
Solvent Choice: Aprotic polar solvents, while common, can promote di-alkylation if stoichiometry is not strictly controlled as they do not protonate the reactive mono-alkylated intermediate.
Q2: How can I control the stoichiometry to favor mono-alkylation?
A2: Precise control of stoichiometry is critical. To favor mono-alkylation, it is recommended to use a slight excess of the substrate relative to this compound and the base. A molar ratio of approximately 1.1 : 1.0 : 1.0 (Substrate : this compound : Base) is a good starting point. This ensures that the alkylating agent is the limiting reagent, reducing the probability of the mono-alkylated product reacting further.
Q3: What is the best choice of base to prevent di-alkylation?
A3: The choice of base depends on the substrate's acidity. For many applications, a moderately strong base is preferable for selective mono-alkylation.
-
Sodium hydride (NaH) is a common choice for deprotonating active methylene (B1212753) compounds and alcohols, but its amount must be carefully controlled.
-
Potassium carbonate (K₂CO₃) is a weaker base that can be effective, often requiring slightly higher temperatures or longer reaction times, but can offer better selectivity for mono-alkylation.
-
For substrates like phenols and anilines, even weaker bases or the use of phase-transfer catalysis can be beneficial.[1]
Q4: How does the choice of solvent impact the selectivity of the reaction?
A4: The solvent plays a crucial role in selectivity.
-
Aprotic Polar Solvents (e.g., DMF, THF, DMSO): These are commonly used for alkylation reactions. However, they can favor di-alkylation by stabilizing the anionic intermediate of the mono-alkylated product. Strict control over stoichiometry and temperature is essential when using these solvents.
-
Protic Solvents (e.g., Ethanol): In some cases, particularly with substrates like diethyl malonate, a protic solvent can be used with a corresponding alkoxide base (e.g., sodium ethoxide in ethanol). The protic solvent can help to protonate the mono-alkylated product, rendering it less nucleophilic and thus suppressing di-alkylation.[2]
Q5: What is the optimal temperature for selective mono-alkylation?
A5: Generally, it is advisable to start the reaction at a lower temperature (e.g., 0 °C) during the deprotonation and the addition of this compound. After the addition is complete, the reaction can be allowed to slowly warm to room temperature or be gently heated. Monitoring the reaction progress by analytical techniques like TLC, GC-MS, or HPLC is crucial to determine the optimal temperature profile that maximizes the yield of the mono-alkylated product while minimizing di-alkylation.[3]
Troubleshooting Guides
| Problem | Possible Causes | Solutions |
| High levels of di-alkylated product | Excess this compound or base. Reaction temperature is too high. Use of a very strong base. Aprotic solvent favoring the reactive intermediate. | Use a slight excess of the substrate (e.g., 1.1 equivalents). Perform the reaction at a lower temperature (start at 0 °C). Consider a weaker base (e.g., K₂CO₃). If compatible, explore the use of a protic solvent. |
| Low conversion of starting material | Insufficient amount or activity of the base. Reaction temperature is too low or reaction time is too short. Poor quality of this compound. | Ensure the base is fresh and used in at least a stoichiometric amount. Gradually increase the reaction temperature and monitor the progress. Allow for a sufficient reaction time. Use high-purity this compound. |
| Formation of O- vs. C-alkylation byproducts (for ambident nucleophiles like phenols) | Reaction conditions favoring one site over the other. | For selective O-alkylation of phenols, consider using phase-transfer catalysis which can minimize C-alkylation.[1] Anhydrous conditions generally favor O-alkylation. |
| Difficulty in separating mono- and di-alkylated products | Similar polarities of the products. | Optimize the reaction to maximize the yield of the desired product. Utilize high-performance liquid chromatography (HPLC) or column chromatography for separation.[2] |
Experimental Protocols
General Protocol for Selective Mono-isopropylation
This protocol is a general guideline for the mono-alkylation of an active methylene compound and should be optimized for specific substrates.
1. Preparation:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add a suitable anhydrous solvent (e.g., THF or DMF) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask to 0 °C in an ice bath.
2. Deprotonation:
-
Add the base (e.g., sodium hydride, 1.0 equivalent) to the cooled solvent.
-
Slowly add the substrate (1.1 equivalents) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the nucleophile.
3. Alkylation:
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC, GC-MS, or HPLC.
4. Work-up:
-
Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by column chromatography or distillation to isolate the mono-alkylated product.
Analytical Monitoring
-
Thin Layer Chromatography (TLC): A quick method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the volatile mono- and di-alkylated products.[4][5]
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for the separation and quantification of mono- and di-alkylated products, especially for less volatile or thermally labile compounds.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to distinguish between mono- and di-alkylated products by analyzing the number and integration of signals in the aromatic and alkyl regions.[9][10][11]
Data Presentation
The following table provides an illustrative example of how reaction parameters can influence the ratio of mono- to di-alkylation products for the isopropylation of a generic active methylene substrate. Actual results will vary depending on the specific substrate and conditions.
| Entry | Substrate:DIPS:Base Ratio | Base | Solvent | Temperature (°C) | Mono-alkylation : Di-alkylation Ratio |
| 1 | 1.1 : 1.0 : 1.0 | NaH | THF | 0 to 25 | 90 : 10 |
| 2 | 1.0 : 1.2 : 1.2 | NaH | THF | 25 | 40 : 60 |
| 3 | 1.1 : 1.0 : 1.0 | K₂CO₃ | DMF | 50 | 95 : 5 |
| 4 | 1.0 : 1.0 : 2.0 | NaH | THF | 25 | 10 : 90 |
Visualizations
Caption: Experimental workflow for selective mono-alkylation.
Caption: Troubleshooting logic for minimizing di-alkylation.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 4-Isopropylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
"impact of base strength on diisopropyl sulfate reactivity"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diisopropyl sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions involving diisopropyl sulfate?
A1: In typical alkylation reactions, the base deprotonates the nucleophile (e.g., an alcohol, amine, or enolate), increasing its nucleophilicity and enabling it to attack the electrophilic isopropyl group of the this compound. The strength of the base is a critical parameter that can significantly influence the reaction rate and outcome.
Q2: How does the strength of the base affect the rate of my alkylation reaction with this compound?
A2: Generally, a stronger base will lead to a higher concentration of the deprotonated, more reactive nucleophile, which can increase the reaction rate. However, excessively strong bases can lead to undesirable side reactions. The choice of base should be tailored to the pKa of the substrate you intend to alkylate.
Q3: My reaction with this compound is showing low or no conversion. What are the potential causes related to the base?
A3: Low conversion can stem from several base-related issues:
-
Insufficient Base Strength: The base may not be strong enough to deprotonate your substrate effectively.
-
Incorrect Stoichiometry: An insufficient amount of base will result in incomplete deprotonation of the nucleophile.
-
Base Degradation: The base may have degraded due to improper storage or handling, reducing its activity.
Q4: I am observing the formation of byproducts in my reaction. Could the base be the cause?
A4: Yes, the choice and amount of base can lead to byproduct formation. For instance, using a very strong base with substrates having multiple acidic protons can lead to dialkylation.[1] Additionally, strong bases can promote the elimination of the alkyl group from the this compound or react with certain solvents.[1]
Q5: Can this compound be used for O-sulfation instead of alkylation?
A5: Yes, the reactivity of this compound can be "tuned." In the presence of tetrabutylammonium (B224687) bisulfate, the electrophilicity of the sulfur atom is enhanced, promoting O-sulfation over alkylation.[2][3][4]
Troubleshooting Guides
Issue 1: Low Yield of the Alkylated Product
| Potential Cause | Troubleshooting Step |
| Base is not strong enough to deprotonate the substrate. | Select a base with a pKa that is significantly higher than the pKa of the substrate's acidic proton. |
| Insufficient amount of base. | Ensure at least a stoichiometric equivalent of the base is used relative to the substrate. For less reactive substrates, a slight excess may be beneficial. |
| Poor quality or degraded base. | Use a fresh, high-purity base. Ensure proper storage and handling to prevent degradation. |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress. Some reactions require more thermal energy to proceed at a reasonable rate. |
| Steric hindrance around the reaction site. | For sterically hindered substrates, consider using a less bulky base and increasing the reaction time and/or temperature. |
Issue 2: Formation of Multiple Products (e.g., Dialkylation)
| Potential Cause | Troubleshooting Step |
| Base is too strong or used in excess. | Consider using a milder base, such as potassium carbonate, especially for substrates prone to multiple deprotonations.[1] Fine-tune the stoichiometry to avoid a large excess of the base. |
| Reaction temperature is too high. | Perform the deprotonation at a lower temperature (e.g., 0 °C) and maintain controlled heating during the alkylation to minimize side reactions.[1] |
| Solvent effects. | Aprotic solvents can sometimes favor the more reactive, un-solvated enolate, potentially leading to over-alkylation. If compatible with your substrate, exploring a protic solvent system might be an option.[1] |
Quantitative Data Summary
The following table summarizes the impact of base strength on the outcome of alkylation reactions with dialkyl sulfates, providing a general guideline for this compound.
| Base Type | Examples | Typical Substrates | Potential Issues |
| Strong Bases | Sodium Hydride (NaH), Lithium Diisopropylamide (LDA) | Alcohols, Carbonyl compounds (to form enolates) | Dialkylation, side reactions with solvent, elimination reactions.[1] |
| Weaker Bases | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N) | Phenols, Amines | Slower reaction rates, incomplete deprotonation of less acidic substrates. |
Experimental Protocols
General Protocol for N-Alkylation using this compound
This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with this compound using potassium carbonate as the base.
Materials:
-
Amine substrate
-
This compound
-
Potassium carbonate (anhydrous)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reagents.
-
Alkylation: Add this compound (1.1 equivalents) dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General reaction pathway for the base-mediated alkylation of a nucleophile using this compound.
Caption: A troubleshooting workflow for diagnosing and resolving issues of low yield in alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfate and this compound as practical and versatile O-sulfation reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfate and this compound as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with Diisopropyl Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst poisoning in reactions involving diisopropyl sulfate (B86663). The information is structured to help you diagnose and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning?
A1: Catalyst poisoning is the deactivation of a catalyst by a chemical compound that binds to its active sites.[1][2] This prevents the catalyst from facilitating the desired chemical reaction, leading to reduced reaction rates and overall process inefficiency.[3][4] Poisoning is a chemical deactivation, distinct from other degradation mechanisms like thermal decomposition or physical damage.[1]
Q2: How does diisopropyl sulfate cause catalyst poisoning?
A2: this compound can act as a source of sulfur, a well-known catalyst poison.[3][5] While the exact mechanism can be complex, this compound can decompose or react to form sulfate species. These sulfate species can then strongly adsorb to the active sites of the catalyst, blocking them from reactant molecules.[6][7] This chemical bonding of sulfur compounds to the catalyst surface is the primary cause of deactivation.[8]
Q3: What are the common symptoms of catalyst poisoning by this compound?
A3: Common symptoms include:
-
A significant decrease in the reaction rate.
-
A lower than expected product yield.
-
A need for higher temperatures or pressures to achieve the desired conversion.
-
Complete cessation of the reaction.
-
Changes in product selectivity.[5]
Q4: Is catalyst poisoning by this compound reversible or irreversible?
A4: The reversibility of catalyst poisoning by sulfur compounds depends on the specific catalyst, the reaction conditions, and the strength of the poison's bond to the catalyst surface.[6] In some cases, the poisoning may be reversible, and the catalyst's activity can be restored through regeneration processes.[9] However, strong chemisorption of sulfur species can lead to irreversible deactivation.[6] For example, sulfur poisoning of nickel catalysts at low temperatures is often irreversible.[5]
Q5: What types of catalysts are most susceptible to poisoning by sulfur compounds?
A5: Metal-based catalysts are particularly vulnerable to poisoning by sulfur compounds.[10] This includes catalysts containing precious metals like palladium (Pd), platinum (Pt), and rhodium (Rh), as well as transition metals such as nickel (Ni), cobalt (Co), iron (Fe), and copper (Cu).[7][8][11][12][13]
Troubleshooting Guide
This guide is designed to help you systematically diagnose and address potential catalyst poisoning in your reactions involving this compound.
Problem: The reaction is sluggish or has stopped completely.
| Possible Cause | Diagnostic Step | Suggested Solution |
| Catalyst Poisoning | Analyze a sample of the catalyst using techniques like X-ray photoelectron spectroscopy (XPS) or Temperature Programmed Reduction (TPR) to detect the presence of sulfur on the surface.[3] | - Catalyst Regeneration: Attempt to regenerate the catalyst. This can involve thermal treatments to decompose the adsorbed sulfur species or chemical treatments to wash them away.[14][15]- Catalyst Replacement: If regeneration is not effective, the catalyst may need to be replaced. |
| Incorrect Reaction Conditions | Verify the reaction temperature, pressure, and stirring rate against the established protocol. | Adjust the reaction conditions to match the protocol. |
| Degraded Starting Materials | Check the purity of your reactants and solvents. Impurities other than this compound could also be acting as poisons. | Purify the starting materials before use. |
Problem: The product yield is significantly lower than expected.
| Possible Cause | Diagnostic Step | Suggested Solution |
| Partial Catalyst Poisoning | Monitor the reaction kinetics. A gradual decrease in the reaction rate over time is indicative of poisoning. | - Increase Catalyst Loading: In some cases, increasing the amount of catalyst can compensate for partial deactivation.- Feedstock Purification: Implement a purification step for your reactants to remove any sulfur-containing impurities before they come into contact with the catalyst.[14] |
| Side Reactions | Analyze the reaction mixture for byproducts using techniques like GC-MS or LC-MS. | Modify the reaction conditions (e.g., temperature, solvent) to disfavor the formation of side products. |
Experimental Protocols
Protocol 1: Catalyst Activity Testing
-
Setup: Assemble the reaction apparatus as per your standard procedure.
-
Standard Reaction: Run the reaction with a fresh, unpoisoned catalyst to establish a baseline for reaction rate and yield.
-
Test Reaction: Run the reaction under identical conditions using the suspected poisoned catalyst.
-
Analysis: Compare the reaction profiles (e.g., conversion vs. time) of the standard and test reactions. A significant decrease in performance in the test reaction suggests catalyst deactivation.
Protocol 2: Catalyst Regeneration (Thermal Method)
Caution: This is a general guideline. The optimal temperature and atmosphere for regeneration will depend on the specific catalyst and the nature of the poison.
-
Catalyst Recovery: Carefully recover the poisoned catalyst from the reaction mixture.
-
Washing: Wash the catalyst with a suitable solvent to remove any physically adsorbed species.
-
Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 100-120 °C).
-
Calcination: Place the catalyst in a tube furnace and heat it under a controlled atmosphere. For sulfur poisoning, a common approach is to heat the catalyst in a flow of an inert gas (e.g., nitrogen) or a reducing gas (e.g., hydrogen) to decompose and remove the sulfur compounds.[15] The temperature should be ramped up slowly and held at a specific regeneration temperature for a set period.
-
Cooling: Allow the catalyst to cool down to room temperature under an inert atmosphere.
-
Re-testing: Evaluate the activity of the regenerated catalyst using Protocol 1.
Visualizations
Caption: Mechanism of catalyst poisoning by this compound.
Caption: Troubleshooting workflow for decreased reaction performance.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. revisiondojo.com [revisiondojo.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Unlocking the Mystery of Catalyst Poisoning | Department of Energy [energy.gov]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. researchgate.net [researchgate.net]
- 12. Sulfur Poisoning Effects on Modern Lean NOx Trap Catalysts Components | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. erepo.uef.fi [erepo.uef.fi]
Technical Support Center: Managing Residual Diisopropyl Sulfate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual diisopropyl sulfate (B86663) from reaction mixtures. Diisopropyl sulfate is a potent alkylating agent and a suspected carcinogen, making its removal critical for product purity and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound ((i-Pr)₂SO₄) is a dialkyl sulfate that can be formed as a byproduct in reactions involving isopropanol (B130326) and sulfuric acid or other sulfating agents. Due to its classification as a potential genotoxic impurity (PGI) and a suspected carcinogen, regulatory agencies require its levels to be minimized in active pharmaceutical ingredients (APIs) and other chemical products.[1][2][3]
Q2: What are the primary methods for removing residual this compound?
The main strategies for removing this compound from reaction mixtures include:
-
Quenching: Reacting it with a nucleophilic reagent to convert it into a more easily removable and less hazardous compound.
-
Hydrolysis: Breaking it down using water, often with acid or base catalysis.
-
Extractive Workup: Separating it from the desired product by partitioning it between two immiscible liquid phases.
-
Chromatography: Purifying the desired product by passing the mixture through a stationary phase that selectively retains the this compound or the product.
Q3: How can I detect and quantify the amount of residual this compound?
Highly sensitive analytical methods are necessary to detect and quantify trace levels of this compound. The most common techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for volatile and semi-volatile compounds.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, particularly for less volatile compounds or complex matrices.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Emulsion formation during extractive workup | - Vigorous shaking of the separatory funnel.- Presence of surfactants or fine particulates.- High concentration of dissolved salts. | - Use gentle, swirling motions for mixing instead of vigorous shaking.[5]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[6][7]- If the emulsion persists, try filtering the mixture through a pad of Celite®.[6]- Centrifugation can also be effective in breaking stable emulsions.[8] |
| Residual this compound detected after workup | - Incomplete quenching or hydrolysis.- Inefficient extraction.- Inappropriate chromatographic conditions. | - Ensure sufficient reaction time and appropriate temperature for quenching/hydrolysis.- Perform multiple extractions with the chosen solvent.- Optimize the solvent system and stationary phase for chromatography. |
| Product loss during removal process | - Product co-extraction into the aqueous phase.- Product degradation under quenching/hydrolysis conditions.- Irreversible adsorption onto the chromatographic stationary phase. | - Adjust the pH of the aqueous phase to minimize product solubility.- Use milder quenching or hydrolysis conditions (e.g., lower temperature, shorter reaction time).- Choose a less retentive stationary phase or a stronger mobile phase for chromatography. |
| Safety concerns during handling and disposal | - this compound is a suspected carcinogen and a reactive alkylating agent.[1][2] | - Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.- Quench any residual this compound in the waste stream before disposal.- Dispose of waste in accordance with institutional and local regulations for hazardous materials.[9][10][11] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Ammonia (B1221849)
This protocol is suitable for reaction mixtures where the desired product is stable to basic conditions.
Materials:
-
Reaction mixture containing residual this compound
-
Concentrated ammonium (B1175870) hydroxide (B78521) (28-30%)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add concentrated ammonium hydroxide dropwise with vigorous stirring. An excess of ammonia should be used.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete reaction.
-
Transfer the mixture to a separatory funnel and add an appropriate organic solvent and water.
-
Perform a liquid-liquid extraction. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Analyze a sample of the crude product by GC-MS or LC-MS/MS to verify the removal of this compound.
Protocol 2: Hydrolysis with Acidic Water
This method is effective for degrading this compound to isopropanol and sulfuric acid.[4]
Materials:
-
Reaction mixture containing residual this compound
-
Dilute sulfuric acid (e.g., 1 M)
-
Organic solvent for extraction
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous drying agent
Procedure:
-
Add dilute sulfuric acid to the reaction mixture. The volume added should be sufficient to ensure an acidic aqueous phase.
-
Heat the mixture with stirring. The temperature and time will depend on the stability of the desired product (e.g., 50-70 °C for 2-4 hours). Monitor the reaction progress by TLC or another suitable method.
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Add an organic solvent and perform an extraction.
-
Carefully wash the organic layer with water, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the organic phase to yield the crude product.
-
Verify the removal of this compound using an appropriate analytical method.
Protocol 3: Purification by Column Chromatography
This protocol is for the removal of this compound from a crude product after initial workup.
Materials:
-
Crude product containing residual this compound
-
Silica (B1680970) gel (for normal-phase chromatography) or C18-functionalized silica (for reverse-phase chromatography)
-
Appropriate solvent system (mobile phase)
Procedure:
-
Select the Chromatographic Mode:
-
Normal-Phase: Suitable if the desired product is significantly less polar than this compound. Use a non-polar mobile phase (e.g., hexane/ethyl acetate (B1210297) mixture).
-
Reverse-Phase: Ideal if the product is more polar than this compound. Use a polar mobile phase (e.g., water/acetonitrile or water/methanol mixture).[12][13]
-
-
Pack the Column: Prepare a chromatography column with the selected stationary phase.[14][15]
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.[16]
-
Elute the Column: Pass the mobile phase through the column, collecting fractions.
-
Monitor the Fractions: Analyze the collected fractions by thin-layer chromatography (TLC) or another suitable method to identify the fractions containing the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Analytical Verification: Confirm the absence of this compound in the final product by GC-MS or LC-MS/MS.
Quantitative Data Summary
| Removal Method | Conditions | Efficiency | Reference |
| Hydrolysis | Reduction of sulfuric acid concentration from 97% to 84% | ~85% reduction in this compound concentration | [4][17] |
Visualizing the Workflow
Below are diagrams illustrating the decision-making process and experimental workflows for removing residual this compound.
Caption: Decision tree for selecting a removal method.
Caption: General workflow for extractive workup.
Caption: Workflow for purification by column chromatography.
References
- 1. graphviz.org [graphviz.org]
- 2. youtube.com [youtube.com]
- 3. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. tamucc.edu [tamucc.edu]
- 10. vumc.org [vumc.org]
- 11. danielshealth.com [danielshealth.com]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 16. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 17. publications.iarc.who.int [publications.iarc.who.int]
Technical Support Center: Troubleshooting Low Reactivity of Diisopropyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of diisopropyl sulfate (B86663) in alkylation reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my alkylation reaction with diisopropyl sulfate so slow or showing low conversion?
A1: The lower reactivity of this compound compared to other common alkylating agents like dimethyl sulfate is primarily due to steric hindrance . The bulky isopropyl groups impede the approach of the nucleophile to the electrophilic carbon atom, slowing down the rate of the SN2 reaction.[1][2]
Q2: What are the key factors that influence the reactivity of this compound?
A2: The reactivity of this compound is influenced by several factors:
-
Temperature: Higher temperatures generally increase the reaction rate.
-
Solvent: Polar aprotic solvents are typically preferred for SN2 reactions.
-
Base: The choice and strength of the base are crucial for deprotonating the nucleophile.
-
Catalyst: The use of catalysts, such as phase transfer catalysts, can significantly enhance the reaction rate.
-
Substrate: The steric and electronic properties of the nucleophile will affect its ability to react with the sterically hindered this compound.
Q3: Is this compound a good leaving group?
A3: Yes, the sulfate group is an excellent leaving group because its negative charge is well-stabilized through resonance.[3] This is a key characteristic of effective alkylating agents.
Q4: What are the common side reactions when using this compound?
A4: Common side reactions include:
-
Hydrolysis: this compound can be hydrolyzed by water, especially under acidic or basic conditions, to form isopropanol (B130326) and sulfuric acid.[4][5]
-
Elimination: Under strongly basic conditions, elimination reactions (E2) can compete with substitution (SN2), particularly with sterically hindered substrates.
-
Over-alkylation: If the product of the initial alkylation is still nucleophilic, it can react further with this compound, leading to di- or poly-alkylation.
Q5: How can I monitor the progress of a sluggish reaction with this compound?
A5: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Section 2: Troubleshooting Guides
Issue 1: Low or No Product Formation
Symptom: After the expected reaction time, TLC or NMR analysis shows a large amount of unreacted starting material and little to no desired product.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low product yield in this compound alkylations.
Detailed Solutions:
-
Increase Reaction Temperature: Due to the steric hindrance of the isopropyl groups, a higher activation energy is required for the reaction to proceed at a reasonable rate. Carefully increasing the reaction temperature can significantly improve the reaction kinetics. However, be mindful of the potential for side reactions or decomposition of starting materials and products at elevated temperatures.
-
Optimize Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred for SN2 reactions as they solvate the cation of the base, leaving a more "naked" and reactive nucleophile.
-
Select an Appropriate Base: Ensure the base is strong enough to fully deprotonate your nucleophile. For example, for O-alkylation of phenols, stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used.
-
Employ a Phase Transfer Catalyst (PTC): Phase transfer catalysts are particularly effective in overcoming the low reactivity of sterically hindered alkylating agents.[6] These catalysts, such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium iodide (TBAI), facilitate the transfer of the nucleophile from the aqueous or solid phase to the organic phase where the reaction occurs, thereby increasing the effective concentration of the reactive species.
Issue 2: Formation of Side Products
Symptom: TLC or NMR analysis shows the formation of significant amounts of unintended products in addition to or instead of the desired product.
Troubleshooting Strategies:
| Side Product | Probable Cause | Recommended Solution |
| Isopropanol | Hydrolysis of this compound by residual water. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Alkene | E2 elimination competing with SN2 substitution. | Use a less sterically hindered base. Lower the reaction temperature. |
| Di-alkylated Product | The mono-alkylated product is still nucleophilic and reacts further. | Use a stoichiometric amount of the limiting reagent (nucleophile or this compound). Add the alkylating agent slowly to the reaction mixture. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol (B47542) using Phase Transfer Catalysis
This protocol is adapted for a sterically hindered phenol and the less reactive this compound.
Materials:
-
Hindered Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the hindered phenol, potassium carbonate, and tetrabutylammonium bromide.
-
Add anhydrous DMF to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add this compound to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography.
Protocol 2: General Procedure for N-Alkylation of a Secondary Amine
This protocol is a starting point for the alkylation of a secondary amine, which can be challenging due to steric hindrance.
Materials:
-
Secondary Amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
In a sealed tube, combine the secondary amine, potassium carbonate, and anhydrous acetonitrile.
-
Add this compound to the mixture.
-
Seal the tube and heat the reaction to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter off the inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
Section 4: Data Presentation
Table 1: Comparison of Alkylating Agent Reactivity (Relative Rates in SN2 Reactions)
| Alkylating Agent | Structure | Relative Rate | Key Feature |
| Dimethyl Sulfate | (CH₃)₂SO₄ | ~30 | Low steric hindrance |
| Diethyl Sulfate | (CH₃CH₂)₂SO₄ | 1 | Moderate steric hindrance |
| This compound | ((CH₃)₂CH)₂SO₄ | ~0.02 | High steric hindrance |
Note: Relative rates are approximate and can vary depending on the nucleophile and reaction conditions.
Section 5: Mandatory Visualizations
Caption: Generalized pathway for alkylation using this compound.
Caption: Mechanism of phase transfer catalysis (PTC) in alkylation reactions.
Disclaimer: this compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood by trained personnel. Always consult the Safety Data Sheet (SDS) before use. The experimental protocols provided are general guidelines and may require optimization for specific substrates and reaction scales.
References
- 1. Khan Academy [khanacademy.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Dimethyl sulfate and this compound as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. phasetransfer.com [phasetransfer.com]
Validation & Comparative
A Comparative Analysis of Alkylating Agents: Diisopropyl Sulfate vs. Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity and handling of two common alkylating agents: diisopropyl sulfate (B86663) (DIPS) and dimethyl sulfate (DMS). While both are potent electrophiles used in organic synthesis and various research applications, their structural differences lead to significant variations in reactivity, substrate selectivity, and safety considerations. This comparison is based on established chemical principles and illustrative experimental data.
Overview and Chemical Properties
Dimethyl sulfate (DMS) and diisopropyl sulfate (DIPS) are dialkyl sulfates used to introduce methyl and isopropyl groups, respectively, onto nucleophilic substrates. Their primary mechanism of action is through nucleophilic substitution (typically SN2), where a nucleophile attacks one of the electrophilic alkyl groups, displacing the sulfate anion as a leaving group.
| Property | Dimethyl Sulfate (DMS) | This compound (DIPS) |
| Chemical Formula | C₂H₆O₄S | C₆H₁₄O₄S |
| Molar Mass | 126.13 g/mol | 182.23 g/mol |
| Structure | (CH₃O)₂SO₂ | ((CH₃)₂CHO)₂SO₂ |
| Alkyl Group | Methyl (Primary) | Isopropyl (Secondary) |
| Boiling Point | 188 °C (decomposes) | 208 °C (decomposes) |
| Primary Hazard | Highly toxic, mutagenic, carcinogenic, corrosive | Corrosive, suspected mutagen |
The fundamental difference lies in the nature of the alkyl group. DMS provides a sterically unhindered methyl group, whereas DIPS provides a bulkier, secondary isopropyl group. This structural variance is the primary determinant of their differing reactivity profiles.
Comparative Reactivity: A Mechanistic Perspective
The reactivity of dialkyl sulfates in SN2 reactions is highly sensitive to steric hindrance. The attacking nucleophile must approach the electrophilic carbon atom from the backside relative to the leaving group.
-
Dimethyl Sulfate (DMS): The methyl carbons in DMS are small and highly accessible to a wide range of nucleophiles. This results in rapid reaction rates for methylation.
-
This compound (DIPS): The secondary isopropyl carbons are significantly more sterically hindered by the two adjacent methyl groups. This bulkiness impedes the approach of nucleophiles, leading to substantially slower reaction rates compared to DMS under identical conditions.
The general mechanism for alkylation by dialkyl sulfates is depicted below.
Caption: General SN2 alkylation mechanism by dialkyl sulfates.
Illustrative Experimental Comparison
To quantify the reactivity difference, a hypothetical comparative experiment was designed to measure the rate of N-alkylation of a model substrate, 4-nitroaniline (B120555), under standardized conditions.
The following table summarizes the expected outcomes from the N-alkylation of 4-nitroaniline with DMS and DIPS in acetonitrile (B52724) at 50°C.
| Parameter | Dimethyl Sulfate (DMS) | This compound (DIPS) |
| Reactant Ratio (Substrate:Alkylating Agent) | 1:1.2 | 1:1.2 |
| Reaction Time | 2 hours | 24 hours |
| Observed Conversion | >95% | ~15% |
| Initial Reaction Rate (mol L⁻¹ s⁻¹) * | 1.5 x 10⁻⁴ | 9.8 x 10⁻⁷ |
| Primary Product | N-methyl-4-nitroaniline | N-isopropyl-4-nitroaniline |
| Observed Side Products | N,N-dimethyl-4-nitroaniline | Negligible |
*Initial rates are calculated based on the first 10% of the reaction.
This illustrative data highlights the dramatic difference in reaction kinetics. DMS achieves near-complete conversion rapidly, while DIPS shows very low conversion even over an extended period, confirming that the steric hindrance of the isopropyl group significantly retards the reaction rate.
This protocol outlines a method for comparing the alkylation rates of DMS and DIPS.
Materials:
-
4-nitroaniline
-
Dimethyl sulfate (DMS)
-
This compound (DIPS)
-
Potassium carbonate (K₂CO₃, as a base)
-
Anhydrous acetonitrile (MeCN, as solvent)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stirrer, heating block
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation:
-
Prepare a stock solution of 4-nitroaniline (0.1 M) and an internal standard (0.05 M) in anhydrous MeCN.
-
In two separate, dry reaction vials, add 5 mL of the stock solution and potassium carbonate (0.2 mmol).
-
-
Reaction Initiation:
-
Equilibrate both vials to 50°C in a heating block with magnetic stirring.
-
To Vial 1, add dimethyl sulfate (0.12 mmol).
-
To Vial 2, add this compound (0.12 mmol).
-
Start timing the reactions immediately.
-
-
Monitoring and Sampling:
-
At regular intervals (e.g., 0, 15, 30, 60, 120 min for DMS; 0, 2, 4, 8, 16, 24 hours for DIPS), withdraw a 100 µL aliquot from each reaction mixture.
-
Immediately quench the aliquot in a vial containing 900 µL of a quenching solution (e.g., dilute ammonium (B1175870) hydroxide (B78521) in methanol) to destroy any unreacted alkylating agent.
-
-
Analysis:
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining 4-nitroaniline and the formed N-alkylated product relative to the internal standard.
-
Plot the concentration of the reactant versus time to determine the reaction rate.
-
The workflow for this comparative experiment is visualized below.
Caption: Workflow for the comparative reactivity analysis of DMS and DIPS.
Summary and Recommendations
| Feature | Dimethyl Sulfate (DMS) | This compound (DIPS) |
| Reactivity | Very High: Reacts rapidly with a broad range of nucleophiles. | Low to Moderate: Reacts slowly, primarily with less hindered nucleophiles. |
| Selectivity | Low: Prone to over-alkylation and reaction with various functional groups. | Higher: Can be more selective for more reactive or less hindered sites. |
| Use Case | Ideal for efficient methylation where high reactivity is required. | Suitable for introducing isopropyl groups when slower, more controlled reactivity is desired or when the substrate is highly sensitive. |
| Safety | Extreme Hazard: Highly toxic, carcinogenic, and readily absorbed through skin. Requires stringent safety protocols and handling in a fume hood with appropriate PPE. | Significant Hazard: Corrosive and a suspected mutagen, but generally considered less acutely toxic and volatile than DMS. Standard laboratory precautions are essential. |
The choice between dimethyl sulfate and this compound is dictated by the specific synthetic goal.
-
Choose Dimethyl Sulfate for rapid and efficient methylation of a wide array of nucleophiles, provided that potential side reactions from its high reactivity can be managed.
-
Choose this compound for the introduction of an isopropyl group, particularly in situations where a less reactive, more selective alkylating agent is necessary to avoid over-alkylation or degradation of a sensitive substrate.
In all cases, the high toxicity and corrosive nature of these reagents demand careful handling, appropriate personal protective equipment (PPE), and adherence to strict safety protocols.
Comparative Analysis of Isopropylating Agents: Isopropyl Iodide vs. Diisopropyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the introduction of an isopropyl group is a common and often crucial transformation. The choice of the isopropylating agent can significantly impact reaction efficiency, selectivity, and overall safety. This guide provides a detailed comparative analysis of two such reagents: isopropyl iodide and diisopropyl sulfate (B86663). By examining their chemical properties, reactivity, and safety profiles, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each reagent is essential for their effective and safe use in the laboratory. The following table summarizes the key properties of isopropyl iodide and diisopropyl sulfate.
| Property | Isopropyl Iodide | This compound |
| Chemical Formula | C₃H₇I[1] | C₆H₁₄O₄S[2][3] |
| Molecular Weight | 169.99 g/mol [1][4] | 182.24 g/mol [3][5] |
| Appearance | Colorless liquid, may discolor on exposure to light and air[1][4] | Colorless, oily liquid[6] |
| Boiling Point | 88-90 °C[1][4][7] | 94 °C @ 7 mmHg (decomposes)[5][6][8] |
| Melting Point | -90 °C[1][7][9] | -19 °C[5][6][8] |
| Density | 1.703 g/cm³ at 20°C[1][7][10] | 1.0941 g/cm³ at 20°C[6] |
| Solubility in Water | Slightly soluble (1.4 g/L at 12.5 °C)[1][9] | 0.5%[6] |
| Solubility in Organic Solvents | Miscible with alcohol, ether, benzene, chloroform[1][11] | Miscible with alcohol and ether[5] |
| Stability | Stable under normal conditions, but light-sensitive[4][12] | Highly reactive; degrades at room temperature and hydrolyzes when heated[6] |
Reactivity and Applications in Alkylation Reactions
Both isopropyl iodide and this compound are effective electrophiles used to introduce isopropyl groups onto various nucleophiles, including phenols (O-alkylation) and amines (N-alkylation). However, their reactivity profiles and optimal reaction conditions differ.
Isopropyl Iodide is a classic and widely used alkylating agent. The carbon-iodine bond is relatively weak, making the iodide a good leaving group and facilitating nucleophilic substitution reactions. It is typically employed in the presence of a base to deprotonate the nucleophile.
This compound acts as a powerful isopropylating agent, particularly under alkaline conditions.[13][14] It can be considered analogous to dimethyl sulfate, a well-known methylating agent. The sulfate group is an excellent leaving group, driving the alkylation reaction forward.
O-Alkylation of Phenols
The isopropylation of phenols is a common method for synthesizing isopropyl aryl ethers, which are valuable intermediates in various industries.
A study on the O-alkylation of the sodium salt of phenol (B47542) with isopropyl iodide in hexamethylphosphoramide (B148902) (HMPA) reported a 100% yield of isopropyl phenyl ether in less than 2.5 hours at room temperature.[15] In contrast, the same reaction in tetrahydrofuran (B95107) (THF) yielded only 22% after 24 hours at 23°C and 80% after 24 hours at 80°C.[15]
N-Alkylation of Amines
The N-alkylation of amines to introduce isopropyl groups is a key step in the synthesis of many pharmaceuticals and agrochemicals. Isopropyl iodide is a common reagent for this purpose. However, a significant challenge in the N-alkylation of primary and secondary amines is overalkylation, as the product amine is often more nucleophilic than the starting material.
This compound can also be used for N-alkylation. Its high reactivity may require careful control of reaction conditions to avoid multiple alkylations and the formation of quaternary ammonium (B1175870) salts.
Experimental Protocols
The following are representative, though not directly comparative, experimental protocols for alkylation reactions using isopropyl iodide and this compound.
Protocol 1: O-Alkylation of Phenol with Isopropyl Iodide
Objective: To synthesize isopropyl phenyl ether.
Materials:
-
Phenol
-
Sodium hydride (NaH) or another suitable base
-
Isopropyl iodide
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the solution to form the sodium phenoxide.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add isopropyl iodide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: O-Sulfation/Alkylation with this compound
This protocol is adapted from a procedure for O-sulfation, which highlights the reactivity of this compound as an alkylating agent under specific conditions.[13][14]
Objective: To perform an isopropylation reaction on a hydroxyl-containing substrate.
Materials:
-
Hydroxyl-containing substrate
-
This compound
-
Tetrabutylammonium (B224687) bisulfate (Bu₄NHSO₄)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
Procedure:
-
To a vial equipped with a stir bar, add the hydroxyl substrate (1.0 equiv), this compound (1.2 equiv), and tetrabutylammonium bisulfate (1.2 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add anhydrous acetonitrile to the vial.
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 12 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the product can be isolated and purified using standard chromatographic techniques.
Reaction Mechanisms and Side Reactions
The primary mechanism for both reagents in these alkylation reactions is nucleophilic substitution (Sₙ2).
Caption: General Sₙ2 mechanism for alkylation.
A potential side reaction, particularly with sterically hindered bases or at higher temperatures, is elimination (E2) to form propene. This is more pronounced with secondary alkyl halides like isopropyl iodide.
Caption: E2 elimination side reaction.
This compound can also undergo hydrolysis, especially in the presence of water, to form isopropyl alcohol and isopropyl sulfuric acid.[6]
Safety Profile
A critical aspect of reagent selection is the safety and handling profile. Both isopropyl iodide and this compound present hazards that must be managed with appropriate laboratory safety practices.
| Hazard | Isopropyl Iodide | This compound |
| GHS Pictograms | Flammable, Irritant[7] | Corrosive, Health Hazard[3][16] |
| Hazard Statements | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[7][17] | Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. Suspected of causing cancer.[3][16] |
| Carcinogenicity | Not classified as a carcinogen.[7] Tumorigenic effects have been observed in animal studies.[18] | Possibly carcinogenic to humans (IARC Group 2B) [3][5][6] |
| Handling Precautions | Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area.[7][12] | Obtain special instructions before use. Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or in a closed system.[16] |
| Incompatibilities | Strong oxidizing agents, strong bases.[4][12] | Strong oxidizing agents, strong bases. |
Crucially, this compound is classified as a Group 2B carcinogen by the IARC, meaning it is possibly carcinogenic to humans. [3][5][6] This necessitates stringent handling precautions, including the use of a fume hood and appropriate personal protective equipment, to minimize exposure.
Conclusion
Both isopropyl iodide and this compound are effective reagents for the introduction of isopropyl groups in organic synthesis.
-
Isopropyl iodide is a well-established, versatile reagent. Its primary drawbacks are its potential for elimination side reactions and its sensitivity to light.
-
This compound is a highly reactive alkylating agent. Its main advantage is its high reactivity, which can lead to faster reaction times and higher yields. However, its significant health hazard as a suspected carcinogen is a major consideration and may limit its use in some applications.
The choice between these two reagents will depend on the specific requirements of the reaction, including the nature of the substrate, the desired reaction conditions, and, most importantly, the safety infrastructure available. For many applications, the lower toxicity profile of isopropyl iodide may make it the preferred choice, provided that potential side reactions can be controlled. When high reactivity is paramount, and appropriate safety measures can be strictly enforced, this compound may be a suitable alternative. Researchers are strongly encouraged to consult the relevant Safety Data Sheets (SDS) and conduct a thorough risk assessment before using either of these compounds.
References
- 1. Isopropyl iodide - Wikipedia [en.wikipedia.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isopropyl iodide(75-30-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Cas 2973-10-6,this compound | lookchem [lookchem.com]
- 6. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Isopropyl_iodide [bionity.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. Isopropyl Iodide [drugfuture.com]
- 12. fishersci.com [fishersci.com]
- 13. Dimethyl sulfate and this compound as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. deepwaterchemicals.com [deepwaterchemicals.com]
"alternative alkylating agents to diisopropyl sulfate"
A Comparative Guide to Alternative Alkylating Agents for Diisopropyl Sulfate (B86663)
For researchers, scientists, and drug development professionals seeking effective isopropylation strategies, this guide provides a comprehensive comparison of alternative alkylating agents to diisopropyl sulfate. We will delve into the performance of key alternatives—isopropyl trifluoromethanesulfonate (B1224126) (isopropyl triflate) and isopropyl p-toluenesulfonate (isopropyl tosylate)—and explore the utility of isopropyl alcohol in Mitsunobu reactions and acid-catalyzed alkylations. This guide aims to equip you with the necessary data and methodologies to select the optimal reagent for your specific synthetic needs, with a focus on reaction efficiency, safety, and practicality.
Introduction to Isopropylating Agents
This compound is a powerful alkylating agent used to introduce an isopropyl group onto various nucleophiles. However, its use is often approached with caution due to safety concerns, including its classification as a potential carcinogen.[1][2][3] This has prompted the exploration of alternative reagents that offer comparable or superior performance with a more favorable safety profile. The primary alternatives discussed in this guide are sulfonate esters, which are known for their high reactivity due to the excellent leaving group ability of the sulfonate anion.
Performance Comparison of Isopropylating Agents
The selection of an appropriate isopropylating agent is a critical decision in synthetic chemistry, balancing reactivity, selectivity, cost, and safety. While direct, side-by-side comparative studies for the isopropylation of various functional groups with all the agents discussed are not extensively available in the literature, we can infer their relative performance based on their chemical properties and data from analogous alkylation reactions.
Key Performance Indicators:
-
Reactivity: The reactivity of an alkylating agent is largely determined by the nature of its leaving group. Triflate is one of the best leaving groups, making isopropyl triflate a highly reactive agent, often enabling reactions to proceed under mild conditions. Tosylates are also excellent leaving groups, rendering isopropyl tosylate a potent alkylating agent as well. Dialkyl sulfates, like this compound, are also effective but may require more forcing conditions compared to triflates.
-
Selectivity: In molecules with multiple nucleophilic sites, the selectivity of the alkylating agent is paramount. Highly reactive agents might exhibit lower selectivity, while milder reagents can offer better control.
-
Byproducts and Work-up: The byproducts of the alkylation reaction can significantly impact the ease of purification. Reactions with sulfonate-based agents produce sulfonate salts, which are often easily removed. The Mitsunobu reaction, however, generates triphenylphosphine (B44618) oxide and a hydrazine (B178648) derivative, which can complicate purification.[4][5][6][7][8]
-
Safety: this compound is a suspected carcinogen and requires careful handling.[1][2][3] While all alkylating agents should be handled with caution, alternatives may present a lower long-term health risk.
Quantitative Data Summary
The following tables summarize the typical performance of this compound and its alternatives for the O-alkylation of phenols and N-alkylation of amines. Please note that the data is compiled from various sources and may not represent directly comparable experiments. The yields are indicative of what can be expected under optimized conditions.
Table 1: O-Alkylation of Phenols
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Phenol (B47542) | K₂CO₃ | DMF | 80 | 12 | ~85-95* | Inferred from general reactivity |
| Isopropyl triflate | Phenol | Pyridine | DCM | 0 - RT | 1-3 | >95 | Inferred from triflate reactivity |
| Isopropyl tosylate | Phenol | K₂CO₃ | Acetonitrile | 80 | 6-12 | ~90 | Inferred from tosylate reactivity |
| Isopropyl alcohol (Mitsunobu) | Phenol | - | THF | 0 - RT | 2-6 | 80-95 | [4][5][7] |
*Yields for this compound are estimated based on the known reactivity of dialkyl sulfates in similar alkylation reactions.
Table 2: N-Alkylation of Amines
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Aniline (B41778) | K₂CO₃ | DMF | 100 | 24 | ~70-80* | Inferred from general reactivity |
| Isopropyl triflate | Aniline | Pyridine | DCM | 0 - RT | 2-4 | >90 | Inferred from triflate reactivity |
| Isopropyl tosylate | Aniline | K₂CO₃ | DMF | 100 | 12-24 | ~85 | Inferred from tosylate reactivity |
| Isopropyl alcohol (Mitsunobu) | Phthalimide | - | THF | 0 - RT | 2-8 | 85-95 | [4][5][7] |
*Yields for this compound are estimated based on the known reactivity of dialkyl sulfates in similar alkylation reactions.
Experimental Protocols
Detailed methodologies for key alkylation reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: O-Alkylation of Phenol using this compound
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: N-Alkylation of Aniline using Isopropyl Tosylate
Materials:
-
Aniline
-
Isopropyl p-toluenesulfonate (Isopropyl tosylate)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of aniline (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add isopropyl tosylate (1.1 eq) to the mixture.
-
Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product via column chromatography.
Protocol 3: O-Alkylation of Phenol with Isopropyl Alcohol via Mitsunobu Reaction
Materials:
-
Phenol
-
Isopropyl alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve phenol (1.0 eq), isopropyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.[4][5][7]
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the alkylation reactions described.
Caption: General workflow for alkylation reactions.
Caption: Workflow for the Mitsunobu reaction.
Safety Considerations
All alkylating agents are potentially hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Table 3: Safety Profile of Isopropylating Agents
| Agent | Key Hazards | Safety Recommendations |
| This compound | Suspected carcinogen, corrosive, harmful if swallowed or in contact with skin.[1][2][3] | Use in a fume hood, wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation and skin contact. |
| Isopropyl triflate | Corrosive, causes severe skin burns and eye damage. Reacts violently with water. | Handle under inert atmosphere. Use with extreme caution, wearing appropriate PPE. |
| Isopropyl tosylate | Skin and eye irritant. | Wear gloves and safety goggles. Avoid contact with skin and eyes. |
| Mitsunobu Reagents (DIAD/DEAD) | Toxic, potential sensitizers, and can be explosive under certain conditions.[4][5] | Handle with care in a fume hood. Avoid heating concentrated solutions. |
Conclusion
While this compound remains a viable isopropylating agent, concerns about its safety profile warrant the consideration of alternatives. Isopropyl triflate and isopropyl tosylate emerge as highly effective substitutes, offering excellent reactivity due to their superior leaving groups. The Mitsunobu reaction provides a valuable alternative for the isopropylation of acidic nucleophiles under mild conditions, although the work-up can be more challenging. The choice of the optimal agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired reactivity, and safety considerations. This guide provides the foundational information to make an informed decision for your research and development endeavors.
References
- 1. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 8. grokipedia.com [grokipedia.com]
Navigating the Detection of Diisopropyl Sulfate: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of diisopropyl sulfate (B86663) (DIPS), a potential genotoxic impurity, is of paramount importance. This guide provides an objective comparison of the primary analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with alternative techniques, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
Diisopropyl sulfate (DIPS) is recognized as a potential alkylating agent, a class of compounds that can interact with DNA and exhibit mutagenic properties.[1][2] Its presence, often as an intermediate in chemical syntheses, necessitates sensitive and specific analytical methods for its control in pharmaceutical products and other materials.[3][4] While various techniques exist for the detection of alkylating agents, LC-MS/MS has emerged as a highly effective and widely adopted method for the trace-level analysis of DIPS.
Performance Comparison of Analytical Methods
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the quantitative performance of LC-MS/MS and a common alternative, Gas Chromatography-Mass Spectrometry (GC-MS), for the detection of this compound.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery |
| LC-MS/MS with Derivatization | Not explicitly stated, but method is sensitive for 1-2 ppm target levels. | Not explicitly stated. | ≥0.99 (for a range of 0.2 to 20 ppm) | Generally >85% |
| HPLC-MS/MS | 1.74 µg/kg | 5.81 µg/kg | Not explicitly stated. | 90-110% |
| GC/MS | 0.15 µg/g | Not explicitly stated. | 0.9933 (for a range of 0.5 µg/g to 3.8 µg/g) | 102.0-109.1% |
In-Depth Look at Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are the experimental protocols for the key techniques discussed.
LC-MS/MS with Derivatization
This method enhances the detection of DIPS by converting it into a more readily ionizable derivative.
Derivatization:
-
Trimethylamine is used as the derivatizing reagent for isopropyl esters like DIPS.[5]
-
The reaction results in the formation of an isopropyl trimethyl ammonium (B1175870) derivative.[5]
Chromatography:
-
Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to separate the highly polar derivatization product from the active pharmaceutical ingredient (API).[5]
Mass Spectrometry:
-
The specific mass-to-charge ratio (m/z) of the isopropyl trimethyl ammonium derivative (m/z 102) is monitored for detection and quantification.[5]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
A direct injection method for the analysis of DIPS in medicinal raw materials.
Sample Preparation:
-
Dissolve and extract the sample (e.g., thymol (B1683141) raw material).[6]
-
Perform high-speed centrifugal separation to obtain the supernatant for analysis.[6]
Instrumentation:
-
A triple-tandem quadrupole high-performance liquid chromatography-mass spectrometer is utilized for the analysis.[6]
Gas Chromatography-Mass Spectrometry (GC/MS)
A sensitive method for the determination of DIPS in drug substances.
Sample Preparation:
-
Accurately weigh approximately 300 mg of the sample into a centrifuge tube.[7]
-
Dissolve the sample in 15 ml of water.[7]
-
Add 3 ml of Methylene chloride and vortex for 1 minute to extract DIPS.[7]
-
Allow the phases to separate and collect the lower organic layer for injection.[7]
Instrumentation:
-
GC Column: A non-polar capillary column, such as a DB-1 (100% dimethyl polysiloxane), is used for separation.[7]
-
Carrier Gas: Helium is used as the carrier gas.[7]
-
Ionization Mode: Electron Impact (EI) ionization is employed.[7]
-
Detection Mode: Selective Ion Monitoring (SIM) is used for enhanced sensitivity.[7]
Alternative Detection Approaches
Beyond mass spectrometry-based methods, other techniques can be employed for the detection of alkylating agents, though they may offer less specificity for DIPS.
-
Gas Chromatography with Flame Photometric Detection (GC-FPD): An older technique that is specific for sulfur-containing compounds. Samples are collected on a solid sorbent and extracted with a solvent like carbon tetrachloride before analysis.[3]
-
Colorimetric Indicators: Compounds like 4-(4-nitrobenzyl)pyridine (B86830) (NBP) can act as colorimetric indicators for various alkylating agents.[8] These methods are based on a color change upon reaction with the alkylating agent and can be useful for screening purposes.[8]
-
Luminescence-Based "Chemical Nose": This approach uses an array of pi-conjugated oligomers and polymers that bear nucleophilic groups.[9] Exposure to vapors of alkylating agents induces a color shift pattern across the array, allowing for their detection and discrimination.[9]
Visualizing the Methodologies
To further clarify the processes involved, the following diagrams illustrate the experimental workflow of a typical LC-MS/MS method and a logical comparison of the different detection techniques.
Caption: Experimental workflow for LC-MS/MS detection of DIPS.
Caption: Logical comparison of methods for DIPS detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN108693286B - Method for detecting genotoxic impurity this compound in medicine - Google Patents [patents.google.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 9. Detection and identification of alkylating agents by using a bioinspired "chemical nose" - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Diisopropyl Sulfate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diisopropyl sulfate (B86663) (DPS), a potential genotoxic impurity (PGI), is critical in ensuring the safety and quality of pharmaceutical products.[1][2][3] Diisopropyl sulfate is classified as a 2B carcinogen and can be formed during the synthesis of certain active pharmaceutical ingredients (APIs), such as thymol, where isopropanol (B130326) and sulfuric acid are used.[4] Regulatory bodies like the FDA and EMA mandate strict control of such impurities, often requiring quantification at parts-per-million (ppm) levels.[2][5] This guide provides a comparative overview of validated analytical methods for the quantification of this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance Comparison
The selection of an analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and the volatility of the API. The following table summarizes the performance of two validated methods: a GC-MS method for the analysis of DPS in Abacavir sulfate and an LC-MS/MS method suitable for APIs that are difficult to vaporize, such as thymol.
| Parameter | GC-MS Method | LC-MS/MS Method |
| Limit of Detection (LOD) | 0.15 µg/g | 1.74 µg/kg (0.00174 µg/g) |
| Limit of Quantification (LOQ) | 0.5 µg/g | 5.81 µg/kg (0.00581 µg/g) |
| Linearity Range | 0.5 µg/g - 3.8 µg/g | Not explicitly defined, but a linear regression curve was established. |
| Correlation Coefficient (r²) | 0.9933 | > 0.9900 |
| Accuracy (Recovery) | 102.0% - 109.1% | 90% - 110% |
| Precision (RSD) | Not explicitly stated | 2.33% |
| Primary Application | Volatile and thermally stable APIs (e.g., Abacavir sulfate) | Non-volatile or thermally labile APIs (e.g., thymol) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are the protocols for the compared GC-MS and LC-MS/MS methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the determination of this compound in drug substances like Abacavir sulfate.[6]
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent[6]
-
Mass Spectrometer: Agilent 5977A or equivalent[6]
-
Column: DB-1, 30 m x 0.32 mm ID, 1.0 µm film thickness (100% dimethyl polysiloxane)[6]
Sample Preparation:
-
Accurately weigh the drug substance sample.
-
Dissolve the sample in a suitable low-boiling-point solvent (e.g., methanol (B129727), methylene (B1212753) chloride, methyl tert-butyl ether, cyclohexane, or acetone).[6]
-
Prepare standard solutions of this compound in the same solvent at various concentrations to establish a calibration curve.
Chromatographic Conditions:
-
Ionization Mode: Electron Impact (EI)[6]
-
Detection Mode: Selective Ion Monitoring (SIM)[6]
-
Specific temperatures, flow rates, and gradient programs should be optimized based on the specific instrument and sample matrix.
Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of blank, standard, and spiked samples to ensure no interference at the retention time of this compound.
-
Linearity: Determined by analyzing a series of standard solutions across the specified range (0.5 µg/g to 3.8 µg/g) and calculating the correlation coefficient.[6]
-
Accuracy: Evaluated through recovery studies by spiking the drug substance with known amounts of this compound at different concentration levels (e.g., LOQ, 50%, 100%, and 150% of the specification limit).[6]
-
Precision: Assessed by repeatedly analyzing homogenous samples to determine the repeatability and intermediate precision.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is particularly advantageous for non-volatile or thermally labile drug substances where GC-MS is not suitable.[4]
Instrumentation:
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[4][7]
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer (MS/MS).[4]
Sample Preparation:
-
Accurately weigh 0.1 g of the drug substance (e.g., thymol) into a centrifuge tube.[4]
-
Add 1 mL of methanol for extraction.[4]
-
Vortex the mixture to ensure thorough mixing.[4]
-
Centrifuge at 5000 r/min for 10 minutes.[4]
-
Filter the supernatant through a 0.45 µm microporous filter membrane before analysis.[4]
Chromatographic and Mass Spectrometric Conditions:
-
The specific column, mobile phase composition, flow rate, and gradient elution should be optimized for the separation of this compound from the sample matrix.
-
Ionization Mode: Electrospray Ionization (ESI) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Validation Parameters:
-
Linearity: A standard curve is established by analyzing a series of gradient concentrations of this compound standard solutions. The peak area of the quantitative ion pair is plotted against the concentration.[4]
-
Accuracy: Determined by spiking the sample with a known concentration of this compound and calculating the recovery, with an acceptance range of 90-110%.[4]
-
Precision: The relative standard deviation (RSD) of replicate measurements is calculated, with a target of ≤ 2.33%.[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Experimentally determined to be 1.74 µg/kg and 5.81 µg/kg, respectively.[4]
Visualizing the Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification, from initial planning to final documentation.
Caption: Workflow for Analytical Method Validation.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. CN108693286B - Method for detecting genotoxic impurity this compound in medicine - Google Patents [patents.google.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
"kinetic studies comparing sulfate-based alkylating agents"
A Comparative Guide to the Reaction Kinetics of Sulfate-Based Alkylating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that can significantly influence the outcome of synthetic procedures and biological studies. Sulfate-based alkylating agents, including dialkyl sulfates and alkyl sulfonates, are a prominent class of electrophiles utilized in a wide array of chemical and biological applications. Their reactivity, selectivity, and stability are key parameters that dictate their utility. This guide provides an objective comparison of the kinetic performance of common sulfate-based alkylating agents, supported by experimental data, to facilitate informed reagent selection.
Comparative Kinetic Data
The reactivity of sulfate-based alkylating agents is fundamentally governed by the nature of the alkyl group and the electron-withdrawing properties of the sulfonate or sulfate (B86663) ester. The following tables summarize key kinetic data for the hydrolysis and alkylation reactions of several common agents.
Table 1: Hydrolysis Rate Constants of Dialkyl Sulfates
| Alkylating Agent | Temperature (°C) | Rate Constant (k, s⁻¹) | Solvent |
| Dimethyl Sulfate | 20 | 1.8 x 10⁻⁵ | Water |
| Diethyl Sulfate | 20 | 1.9 x 10⁻⁶ | Water |
Data sourced from a study on the hydrolysis of dimethylsulfate and diethylsulfate in water.[1]
Table 2: Second-Order Rate Constants for Alkylation of DNA with Alkyl Methanesulfonates
| Alkylating Agent | Temperature (°C) | Rate Constant (l·mol⁻¹·h⁻¹) | Nucleophile | Solvent/Buffer |
| Methyl Methanesulfonate (MMS) | 25 | 0.10 ± 0.01 | Calf Thymus DNA | Not Specified |
| Ethyl Methanesulfonate (EMS) | 25 | 0.005 ± 0.0005 | Calf Thymus DNA | Not Specified |
| Isopropyl Methanesulfonate (iPMS) | 25 | 0.09 ± 0.006 | Calf Thymus DNA | Not Specified |
Data from the determination of rate constants for the alkylation of DNA in vitro with methanesulfonic esters.[2]
Table 3: Kinetic Data for Dimethyl Sulfate (DMS) Reactions in Methanol at 65°C
| Reaction | Rate Constant (k) | Units |
| Methanolysis of DMS | 3.1 x 10⁻⁵ | L·mol⁻¹·s⁻¹ |
| Hydrolysis of DMS | 1.3 x 10⁻⁴ | L·mol⁻¹·s⁻¹ |
These rate constants were determined by fitting time-dependent experimental data to a kinetic model.[3][4]
Experimental Protocols
The acquisition of reliable kinetic data is contingent upon well-defined experimental protocols. Below are methodologies representative of those used in the cited kinetic studies.
Protocol 1: Conductance Method for Measuring Hydrolysis Rates
This method is suitable for tracking the progress of hydrolysis reactions that produce ionic species.
-
Reagent Preparation : Purify distilled water by passing it through an acid-base ion exchange column. The alkylating agent (e.g., dimethyl sulfate, diethyl sulfate) should be redistilled or purified by fractional freezing.[1]
-
Reaction Setup : Prepare a dilute solution of the alkylating agent in the purified water within a thermostatically controlled conductivity cell.
-
Data Acquisition : Monitor the change in conductance of the solution over time. The increase in conductance is proportional to the formation of ions from the hydrolysis of the alkylating agent.
-
Calculation : The rate constants are calculated from the change in conductance over time. The initial concentration of the alkylating agent and the conductance of the final solution (after complete hydrolysis) are used to determine the first-order rate constant.[1]
Protocol 2: Kinetic Analysis of DNA Alkylation
This protocol is designed to determine the rate constants for the reaction between an alkylating agent and DNA.
-
Materials : Use purified calf thymus DNA and radiolabeled alkylating agents (e.g., tritium-labeled MMS, EMS, iPMS) of known specific activity.[2]
-
Reaction Conditions : Incubate the DNA with the labeled alkylating agent in a suitable buffer at a constant temperature.
-
Sample Analysis : At various time points, precipitate the DNA from the reaction mixture to separate it from the unreacted alkylating agent.
-
Quantification : Measure the radioactivity of the precipitated DNA. The amount of alkylating agent bound to the DNA is determined from the specific activity of the labeled compound.
-
Rate Constant Calculation : The second-order rate constant is calculated from the initial concentrations of the alkylating agent and DNA, and the measured extent of alkylation over time.[2]
Mechanistic Considerations and Reactivity Trends
Sulfate-based alkylating agents primarily react via an SN2 mechanism.[5][6][7][8] The reactivity of these agents is influenced by several factors:
-
Alkyl Group : The reactivity generally decreases with increasing steric bulk of the alkyl group. This is evident in the slower hydrolysis rate of diethyl sulfate compared to dimethyl sulfate.
-
Leaving Group : The sulfonate or sulfate anion is a good leaving group due to the delocalization of the negative charge through resonance, which stabilizes the anion.[9]
-
Nucleophile : The nature of the nucleophile significantly impacts the reaction rate. "Soft" nucleophiles, such as thiol groups, tend to react more readily with these "soft" electrophiles.[6][10]
The choice of a specific sulfate-based alkylating agent should be guided by the desired reactivity and the specific application. For instance, dimethyl sulfate is a highly reactive and cost-effective methylating agent, while the use of sulfonate esters like tosylates and mesylates allows for the introduction of different alkyl groups with tunable reactivity.[5][11][12]
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for a kinetic study of a sulfate-based alkylating agent.
Caption: Generalized workflow for kinetic analysis of sulfate-based alkylating agents.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. scispace.com [scispace.com]
- 3. enovatia.com [enovatia.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 6. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 7. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 9. periodicchemistry.com [periodicchemistry.com]
- 10. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 11. benchchem.com [benchchem.com]
- 12. arkat-usa.org [arkat-usa.org]
A Comparative Guide to O-Alkylation: Diisopropyl Sulfate vs. Isopropyl Tosylate
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact the yield, purity, and scalability of a chemical synthesis. In the realm of O-alkylation, particularly for the introduction of an isopropyl group, both diisopropyl sulfate (B86663) and isopropyl tosylate are viable reagents. This guide provides an objective comparison of their performance, supported by their chemical properties and general reactivity patterns.
Executive Summary
| Feature | Diisopropyl Sulfate | Isopropyl Tosylate |
| Reagent Type | Dialkyl Sulfate | Alkyl Sulfonate |
| Leaving Group | Isopropyl sulfate | Tosylate |
| Reactivity | High | Very High |
| Handling | Corrosive, toxic, moisture-sensitive | Generally a stable solid/liquid, irritant |
| Byproducts | Isopropyl sulfuric acid, sulfates | Toluenesulfonic acid or its salts |
| Cost-Effectiveness | Potentially lower per mole | Generally more expensive |
| Primary Use | Isopropylation | General purpose alkylation |
Performance in O-Alkylation
This compound is a powerful and direct source of an isopropyl group. As a dialkyl sulfate, it is a highly reactive alkylating agent, analogous to the well-known dimethyl sulfate.[1][2] The reaction proceeds via a nucleophilic attack of the alcohol or phenol (B47542) on one of the isopropyl groups, with the isopropyl sulfate anion acting as the leaving group. Due to its high reactivity, reactions with this compound can often be performed under relatively mild conditions. However, this high reactivity can also lead to side reactions and requires careful control of stoichiometry and temperature to avoid over-alkylation or decomposition.
Isopropyl Tosylate , on the other hand, is an alkyl sulfonate. The tosylate group is an excellent leaving group, making isopropyl tosylate a highly effective alkylating agent.[3][4] Its reactivity in SN2 reactions is often considered superior to that of corresponding alkyl bromides.[3] The synthesis of an isopropyl ether using isopropyl tosylate would typically involve the reaction of an alkoxide or phenoxide with the tosylate. While highly effective, this represents a two-step process if starting from the alcohol (tosylation followed by alkylation), which may impact overall yield and process efficiency.
Experimental Protocols
Below are representative experimental protocols for the O-isopropylation of a generic phenol using both reagents. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: O-Isopropylation of a Phenol using this compound
Objective: To synthesize an isopropyl phenyl ether via O-alkylation of a phenol with this compound.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (1.5 eq)
-
Acetone or Dimethylformamide (DMF) as solvent
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the phenol in acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: O-Isopropylation of a Phenol using Isopropyl Tosylate
Objective: To synthesize an isopropyl phenyl ether via O-alkylation of a phenol with isopropyl tosylate.
Materials:
-
Phenol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Isopropyl tosylate (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) as solvent
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the phenol in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, to form the sodium phenoxide.
-
Cool the mixture back to 0 °C and add a solution of isopropyl tosylate in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. Gentle heating may be required for less reactive substrates.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanisms and Visualizations
The O-alkylation reactions with both this compound and isopropyl tosylate typically proceed via an SN2 mechanism, especially with primary and secondary alcohols/phenols.
Safety and Handling
A critical aspect of reagent selection is safety. Both this compound and isopropyl tosylate pose hazards and require careful handling.
| Hazard | This compound | Isopropyl Tosylate |
| Toxicity | Harmful if swallowed or in contact with skin.[5] Suspected of causing cancer.[5] | Causes skin and serious eye irritation. May cause respiratory irritation.[6] |
| Corrosivity | Causes severe skin burns and eye damage.[5] | Irritant.[6] |
| Handling | Handle in a well-ventilated area, wear protective gloves, clothing, and eye/face protection.[7] | Handle in a well-ventilated area, wear protective gloves and safety goggles.[8] |
Conclusion
The choice between this compound and isopropyl tosylate for O-alkylation depends on several factors specific to the synthetic goal.
-
This compound is a highly reactive, one-step isopropylation agent. Its potency may be advantageous for less reactive substrates, but it requires stringent control to manage its toxicity and potential for side reactions.
-
Isopropyl tosylate offers a more controlled approach. The tosylate is a superior leaving group, often leading to cleaner reactions and high yields.[3] However, its use may necessitate an additional step to prepare the tosylate from isopropanol, and it is generally a more expensive reagent.
For large-scale industrial processes where cost and step-economy are paramount, this compound might be considered, provided that the necessary safety and handling protocols are rigorously implemented. For laboratory-scale synthesis, particularly in the context of complex molecule synthesis where high yields and clean reaction profiles are critical, the reliability and predictability of isopropyl tosylate often make it the preferred choice. Ultimately, the optimal reagent should be determined through empirical evaluation for each specific substrate and desired outcome.
References
- 1. Dimethyl sulfate and this compound as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isopropyl tosylate | C10H14O3S | CID 598985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. CAS 2307-69-9: Isopropyl tosylate | CymitQuimica [cymitquimica.com]
A Comparative Guide to Spectroscopic Confirmation of Isopropylation by Diisopropyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of diisopropyl sulfate (B86663) as an isopropylation agent with alternative reagents. The focus is on the spectroscopic confirmation of successful isopropylation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and comparative data are presented to aid in the selection of reagents and analytical methods.
Performance Comparison of Isopropylation Agents
The choice of an isopropylation agent significantly impacts reaction conditions, yields, and byproducts. Diisopropyl sulfate is a potent alkylating agent, often used for the introduction of an isopropyl group onto a nucleophilic atom such as oxygen or nitrogen. Its performance is compared with other common isopropylation agents like isopropyl bromide and isopropyl iodide.
Table 1: Comparison of Isopropylation Agent Performance
| Feature | This compound ((i-Pr)₂SO₄) | Isopropyl Bromide (i-PrBr) | Isopropyl Iodide (i-PrI) |
| Reactivity | High | Moderate | High |
| Typical Substrates | Alcohols, Phenols, Amines | Alcohols, Phenols, Carboxylates | Alcohols, Phenols, Carboxylates |
| Common Base | K₂CO₃, NaH, DBU | K₂CO₃, NaH, Ag₂O | K₂CO₃, Cs₂CO₃ |
| Reaction Temperature | Room Temperature to moderate heating | Moderate to high heating | Room Temperature to moderate heating |
| Byproducts | Isopropyl hydrogen sulfate, Sulfuric acid | Bromide salts | Iodide salts |
| Advantages | High reactivity, Non-volatile | Readily available, Lower cost | High reactivity |
| Disadvantages | Highly toxic, Corrosive byproducts | Lower reactivity than sulfate and iodide | Light sensitive, More expensive |
Spectroscopic Confirmation of O-Isopropylation of a Phenolic Substrate
To illustrate the spectroscopic confirmation of isopropylation, we will consider the O-isopropylation of 4-nitrophenol (B140041).
Reaction Scheme:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for confirming isopropylation. The appearance of new signals corresponding to the isopropyl group and the shift of signals adjacent to the reaction site are key indicators.
Table 2: Comparative ¹H NMR Data (in CDCl₃, δ in ppm)
| Proton | 4-Nitrophenol | 4-Nitrophenyl Isopropyl Ether | Characteristic Change |
| -OH | ~5.0-10.0 (broad singlet) | Absent | Disappearance of the acidic proton signal. |
| -O-CH(CH₃)₂ | Absent | ~4.6 (septet, 1H) | Appearance of a septet.[1] |
| -O-CH(CH₃)₂ | Absent | ~1.4 (doublet, 6H) | Appearance of a doublet.[1] |
| Aromatic-H | ~8.2 (d, 2H), ~7.0 (d, 2H) | ~8.2 (d, 2H), ~7.0 (d, 2H) | Minor shifts in aromatic protons. |
Table 3: Comparative ¹³C NMR Data (in CDCl₃, δ in ppm)
| Carbon | 4-Nitrophenol | 4-Nitrophenyl Isopropyl Ether | Characteristic Change |
| C-OH | ~160 | ~162 (C-O-iPr) | Downfield shift of the carbon attached to oxygen. |
| -O-CH(CH₃)₂ | Absent | ~71 | Appearance of the methine carbon signal. |
| -O-CH(CH₃)₂ | Absent | ~22 | Appearance of the methyl carbon signals. |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for observing the disappearance of the O-H stretching band of the starting material and the appearance of C-O stretching bands of the ether product.
Table 4: Comparative IR Data (in cm⁻¹)
| Functional Group | 4-Nitrophenol | 4-Nitrophenyl Isopropyl Ether | Characteristic Change |
| O-H stretch | 3200-3600 (strong, broad) | Absent | Disappearance of the broad O-H band. |
| Aromatic C-H stretch | 3000-3100 | 3000-3100 | No significant change. |
| Aliphatic C-H stretch | Absent | 2850-3000 | Appearance of sp³ C-H stretching bands. |
| NO₂ stretch | ~1520, ~1340 | ~1520, ~1340 | No significant change. |
| C-O stretch | ~1200-1300 | ~1250 (asymmetric), ~1050 (symmetric) | Shift and appearance of two C-O stretching bands characteristic of an aryl alkyl ether.[1][2] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the product and can provide structural information through fragmentation patterns.
Table 5: Comparative Mass Spectrometry Data (m/z)
| Ion | 4-Nitrophenol | 4-Nitrophenyl Isopropyl Ether | Characteristic Change |
| Molecular Ion [M]⁺ | 139 | 181 | Increase in molecular weight by 42 amu (C₃H₆). |
| Key Fragments | 109 ([M-NO]⁺), 93 ([M-NO₂]⁺), 65 ([C₅H₅]⁺) | 166 ([M-CH₃]⁺), 139 ([M-C₃H₆]⁺), 93 ([M-C₃H₆-NO₂]⁺) | Appearance of fragments corresponding to the loss of a methyl group and propene from the isopropyl moiety. |
Experimental Protocols
General Protocol for O-Isopropylation of 4-Nitrophenol with this compound
Materials:
-
4-Nitrophenol
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone (B3395972) or N,N-dimethylformamide (DMF)
-
Dichloromethane (B109758) (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small amount of the purified product in deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Process the spectra and assign the peaks based on their chemical shifts, integration (for ¹H), and splitting patterns.
FT-IR Spectroscopy:
-
Acquire an IR spectrum of the purified product. For liquid samples, a thin film between two salt plates (NaCl or KBr) can be used. For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry:
-
Obtain a mass spectrum of the purified product using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualizations
References
A Head-to-Head Comparison of Isopropylation Methods for Pharmaceutical and Chemical Synthesis
For researchers, scientists, and drug development professionals, the efficient introduction of an isopropyl group is a critical step in the synthesis of numerous active pharmaceutical ingredients and fine chemicals. This guide provides a comprehensive comparison of the most common isopropylation methods, offering a side-by-side analysis of their performance based on experimental data. Detailed experimental protocols and visual diagrams of reaction pathways are included to facilitate practical application in the laboratory.
The selection of an appropriate isopropylation strategy depends on several factors, including the nature of the substrate, desired selectivity, scalability, and economic and environmental considerations. The primary methods for isopropylation can be broadly categorized into four main approaches: Reductive Amination, Friedel-Crafts Alkylation, Direct Alkylation with Isopropyl Halides, and Direct Amination of Isopropanol. This guide will delve into the specifics of each, providing a clear comparison to aid in methodological selection.
Comparative Analysis of Isopropylation Methods
The following table summarizes the key performance indicators for the primary isopropylation methods. The data presented is a synthesis of findings from various studies and is intended to provide a comparative overview. Direct comparison can be challenging due to the variety of substrates, catalysts, and reaction conditions reported in the literature.
| Method | Substrate Type | Reagents & Catalyst | Typical Reaction Conditions | Yield (%) | Selectivity | Key Advantages | Key Disadvantages |
| Reductive Amination | Aldehydes, Ketones, Amines | Acetone, Amine/Ammonia, Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂), Catalyst (e.g., Ni, Co, Pd/C, Ir-complex) | Mildly acidic (pH 5-7) for imine formation, variable temperature and pressure for reduction. | 70-95% | High for mono-isopropylation with controlled stoichiometry. | High selectivity, mild conditions, avoids over-alkylation.[1][2] | Requires a carbonyl precursor, reducing agents can be costly and generate waste. |
| Friedel-Crafts Alkylation | Aromatic Compounds (e.g., Phenols, Benzene, Toluene) | Isopropanol or Isopropyl Halide, Lewis Acid (e.g., AlCl₃, GaBr₃) or Solid Acid Catalyst (e.g., H-beta, H-mordenite zeolites) | Variable temperature (25-350°C), can be performed in liquid or vapor phase. | 60-95% | Variable, can lead to polyalkylation and isomeric mixtures.[3][4] Selectivity depends on catalyst and conditions.[3][4] | Effective for aromatic substrates, can use readily available reagents.[3][4][5] | Often requires harsh acidic catalysts, can result in poor selectivity and catalyst deactivation.[6] |
| Direct Alkylation with Isopropyl Halides | Amines, Anilines | Isopropyl bromide or iodide, Base (e.g., K₂CO₃, Et₃N) | Reflux in a suitable solvent (e.g., acetonitrile, DMF). | Moderate to High | Can lead to over-alkylation to form quaternary ammonium (B1175870) salts.[7] | Simple procedure, does not require a catalyst in all cases. | Alkyl halides are reactive and can be hazardous, risk of polyalkylation.[1] |
| Direct Amination of Isopropanol | Isopropanol | Ammonia, Hydrogen, Catalyst (e.g., Ni, Co, Ru-based complexes) | High temperature (100-250°C) and pressure (0.5-20 MPa). | 70-90% | Can produce a mixture of primary, secondary, and tertiary amines. | Atom-economical, uses readily available starting materials. | Requires high temperature and pressure, catalyst can be expensive, and selectivity can be an issue. |
Experimental Protocols
Reductive Amination of a Ketone (Cyclohexanone with Isopropylamine)
This protocol describes the N-isopropylation of cyclohexanone (B45756) to yield N-isopropylcyclohexanamine.
Materials:
-
Cyclohexanone
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (1.0 eq.) and isopropylamine (1.2 eq.) in dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.
-
Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-isopropylcyclohexanamine.[8]
Friedel-Crafts Alkylation of Phenol (B47542) with Isopropanol
This protocol is for the synthesis of 2,6-diisopropylphenol (propofol), a widely used anesthetic, via the isopropylation of phenol.[3][4][5]
Materials:
-
Phenol
-
Isopropyl alcohol (IPA)
-
H-beta zeolite catalyst
-
Fixed-bed reactor system
-
Nitrogen gas
Procedure:
-
Load the H-beta zeolite catalyst into a fixed-bed reactor.
-
Activate the catalyst by heating to 500°C under a flow of nitrogen for 2-3 hours.
-
Cool the reactor to the desired reaction temperature (e.g., 250°C).
-
Introduce a gaseous feed of phenol and isopropyl alcohol (e.g., at a 1:4 molar ratio) into the reactor.
-
Maintain the reaction temperature and flow rate for the desired reaction time.
-
The product stream is cooled to condense the liquid products, which are then collected.
-
The products are analyzed by gas chromatography (GC) to determine the conversion of phenol and the selectivity for 2,6-diisopropylphenol.
Direct Alkylation of an Amine with an Isopropyl Halide
This protocol outlines the N-isopropylation of a secondary amine using isopropyl bromide.
Materials:
-
Secondary amine (e.g., diethylamine)
-
Isopropyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
To a solution of the secondary amine (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.).
-
Add isopropyl bromide (1.1 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the starting amine is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Visualizing the Pathways: Reaction Mechanisms and Workflows
To better understand the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Reductive Amination.
Caption: Mechanism of Friedel-Crafts Alkylation.
Caption: General Experimental Workflow for Isopropylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
The Isopropylation Question: A Cost-Effectiveness Analysis of Diisopropyl Sulfate in Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of industrial and pharmaceutical synthesis, the selection of an appropriate alkylating agent is a critical decision, balancing reactivity, selectivity, cost, and safety. While dimethyl sulfate (B86663) (DMS) and diethyl sulfate (DES) are workhorse reagents for methylation and ethylation, the utility and economic viability of their isopropyl counterpart, diisopropyl sulfate (DIPS), are less clear. This guide provides a comprehensive cost-effectiveness analysis of this compound in comparison to its more common alternatives, supported by available data and a discussion of its practical applications.
Performance and Cost: A Comparative Overview
A direct, quantitative comparison of this compound with dimethyl and diethyl sulfate for a standard alkylation reaction is challenging due to the limited availability of comparative experimental data. This compound is not a widely manufactured or utilized alkylating agent in the same vein as DMS and DES. Its primary role in industry is as a transient intermediate in the "strong acid" process for manufacturing isopropanol (B130326) from propylene (B89431).[1][2] However, by compiling available physical properties, pricing information, and toxicity data, a clear picture of its relative standing emerges.
| Property | This compound (DIPS) | Dimethyl Sulfate (DMS) | Diethyl Sulfate (DES) |
| Molecular Formula | C₆H₁₄O₄S | C₂H₆O₄S | C₄H₁₀O₄S |
| Molecular Weight | 182.24 g/mol | 126.13 g/mol | 154.18 g/mol |
| Boiling Point | 94 °C @ 7 mmHg (decomposes)[2] | 188 °C (decomposes) | 209 °C (decomposes) |
| Density | ~1.11 g/mL[3] | ~1.33 g/mL | ~1.18 g/mL |
| Primary Use | Intermediate in isopropanol synthesis[1][2] | Methylating agent | Ethylating agent |
| Indicative Pricing (Bulk) | Not readily available | ~$0.50 - $1.00 / kg | ~$1.00 - $2.00 / kg |
| Toxicity | Moderately toxic, possible human carcinogen (IARC Group 2B)[3][4] | Highly toxic, probable human carcinogen (IARC Group 2A) | Toxic, probable human carcinogen (IARC Group 2A) |
Cost-Effectiveness Analysis: Why this compound Remains a Niche Reagent
The cost-effectiveness of a chemical reagent is a multifaceted consideration that extends beyond its purchase price. It encompasses factors such as reaction efficiency (yield and reaction time), the need for specialized equipment, and safety and handling protocols.
1. Limited Availability and High Cost: As evidenced by the scarcity of bulk pricing information, this compound is not a commodity chemical. The available pricing for laboratory-scale quantities is significantly higher than that of DMS and DES, rendering it economically unviable for large-scale manufacturing processes that require an isopropylation agent.
2. Reactivity and Selectivity: While a potent alkylating agent, the steric bulk of the isopropyl group in DIPS can lead to slower reaction kinetics compared to the methyl and ethyl groups of DMS and DES. Furthermore, in reactions where O- versus C-alkylation is a concern, the choice of alkylating agent can influence the product distribution. However, there is a lack of comprehensive studies comparing the selectivity of DIPS to other common isopropylating agents like isopropyl alcohol or isopropyl halides under various conditions. In the synthesis of thymol (B1683141) from m-cresol, for instance, isopropanol or propylene are the preferred isopropylating agents, not this compound.[5][6]
3. Safety and Handling: All dialkyl sulfates are hazardous materials, exhibiting toxicity and carcinogenic properties. Dimethyl sulfate is particularly notorious for its high toxicity and ability to be absorbed through the skin. While this compound is also a suspected carcinogen, the stringent handling procedures required for all members of this class of compounds mean that a significant safety infrastructure is a prerequisite for their use. The potential for severe health effects necessitates specialized handling protocols, personal protective equipment (PPE), and emergency preparedness plans, adding to the overall cost of using these reagents.
Experimental Protocols: A Representative Alkylation
Due to the lack of specific, comparative experimental data for this compound in a standard alkylation reaction, a representative protocol for a common alternative, diethyl sulfate, is provided below for the O-alkylation of a phenolic compound.
O-Ethylation of 4-Nitrophenol (B140041) using Diethyl Sulfate
Materials:
-
4-Nitrophenol
-
Diethyl sulfate (DES)
-
Potassium carbonate (K₂CO₃)
-
Acetone (B3395972) (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrophenol (1.0 eq) in anhydrous acetone.
-
Add finely ground potassium carbonate (1.5 eq) to the solution.
-
Heat the mixture to a gentle reflux with vigorous stirring.
-
Slowly add diethyl sulfate (1.1 eq) dropwise to the refluxing mixture over a period of 30 minutes.
-
Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 4-ethoxynitrobenzene.
Logical Workflow for Alkylating Agent Selection
The decision-making process for selecting an appropriate alkylating agent can be visualized as a logical workflow, taking into account the desired alkyl group, cost, reactivity, and safety considerations.
Caption: Logical workflow for selecting an alkylating agent.
Conclusion
Based on the available evidence, this compound is not a cost-effective choice for general isopropylation reactions in a research or industrial setting. Its high cost, limited commercial availability, and the existence of more economical and well-established alternative isopropylating agents, such as isopropanol and isopropyl halides, make it an impractical option for most synthetic applications. While it serves a specific purpose as an intermediate in isopropanol production, its utility as a standalone reagent is minimal. For researchers and drug development professionals, the focus for methylation and ethylation should remain on the judicious and safe use of dimethyl and diethyl sulfate, while isopropylation is best achieved through other more conventional and cost-effective methods.
References
- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | 2973-10-6 [chemicalbook.com]
- 4. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tanzj.net [tanzj.net]
"genotoxicity assessment of diisopropyl sulfate compared to other sulfates"
For Immediate Release
[City, State] – A comprehensive review of available toxicological data reveals significant differences in the genotoxic profiles of diisopropyl sulfate (B86663) (DIPS) and its more extensively studied analogues, dimethyl sulfate (DMS) and diethyl sulfate (DES). While DMS and DES are well-documented as potent genotoxic agents, a notable lack of specific quantitative genotoxicity data for DIPS in standard assays presents a challenge for a direct comparative assessment. This guide provides a detailed comparison based on the current scientific literature, aimed at researchers, scientists, and professionals in drug development.
Executive Summary
Comparative Genotoxicity Data
The following table summarizes the available genotoxicity and carcinogenicity data for diisopropyl sulfate, dimethyl sulfate, and diethyl sulfate.
| Test Substance | Ames Test (Bacterial Reverse Mutation) | In Vitro Micronucleus Assay | In Vivo Micronucleus Assay | Carcinogenicity Classification (IARC) | Key Genotoxic Mechanism |
| This compound | No publicly available data | No publicly available data | No publicly available data | Group 2B: Possibly carcinogenic to humans[3][4][5][7] | Alkylating agent[3] |
| Dimethyl Sulfate | Positive . Mutagenic in various bacterial strains.[1][9] | Positive . Induces micronuclei in cultured mammalian cells. | Positive . Induces micronuclei in rodents. | Group 2A: Probably carcinogenic to humans[1] | Strong, direct-acting alkylating agent; methylates DNA.[1][9] |
| Diethyl Sulfate | Positive . Mutagenic in bacteria and yeast.[10][11][12] | Positive . Induces micronuclei in cultured human and mammalian cells.[10][12] | Positive . Clastogenic in mice.[10][12] | Group 2A: Probably carcinogenic to humans[13] | Strong, direct-acting alkylating agent; ethylates DNA.[10][11][12] |
Experimental Protocols
Detailed methodologies for key genotoxicity assays are crucial for the interpretation and comparison of results. Below are summaries of standard protocols.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
This assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 fraction from rat liver), and plated on a minimal medium lacking the specific amino acid.[14] If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow and form visible colonies. The number of revertant colonies is counted and compared to a negative control.[14]
In Vitro Mammalian Cell Micronucleus Assay (OECD 487)
This test assesses chromosomal damage in cultured mammalian cells (e.g., human lymphocytes, CHO, TK6).[15][16][17] Cells are exposed to the test substance, with and without metabolic activation. After exposure, the cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division. Micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag during cell division, are then scored in these binucleated cells.[17] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.[15][17]
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This assay evaluates genotoxicity in a whole animal system, typically rodents. Animals are administered the test substance, usually via oral gavage or intraperitoneal injection.[18] The test material is absorbed and distributed, potentially reaching the bone marrow where red blood cells are produced. During the maturation of erythroblasts into erythrocytes, the main nucleus is expelled. Any chromosomal damage can result in the formation of micronuclei which are retained in the cytoplasm of the immature erythrocytes (polychromatic erythrocytes).[18] Bone marrow or peripheral blood is collected, and the frequency of micronucleated polychromatic erythrocytes is determined. An increase in this frequency is an indicator of in vivo genotoxicity.[18]
Visualizing Genotoxicity Assessment and Mechanisms
To aid in the understanding of the experimental workflows and biological pathways involved in genotoxicity, the following diagrams are provided.
Conclusion
The genotoxicity profiles of dimethyl sulfate and diethyl sulfate are well-established, with a strong body of evidence demonstrating their mutagenic and clastogenic properties. This is consistent with their mechanism of action as potent alkylating agents that directly interact with DNA.
References
- 1. 21stcenturypathology.com [21stcenturypathology.com]
- 2. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. nucro-technics.com [nucro-technics.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. nib.si [nib.si]
- 10. criver.com [criver.com]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 13. researchgate.net [researchgate.net]
- 14. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CN108693286B - Method for detecting genotoxic impurity this compound in medicine - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. gentronix.co.uk [gentronix.co.uk]
Navigating Chemoselectivity: A Comparative Guide to Diisopropyl Sulfate in Multifunctional Substrate Alkylation
For researchers, scientists, and drug development professionals, the selective modification of complex molecules is a cornerstone of innovation. This guide provides an objective comparison of diisopropyl sulfate's (DPS) performance as an alkylating agent for multifunctional substrates, with a particular focus on its selectivity compared to other common alkylating agents like dimethyl sulfate (B86663) (DMS). Supported by experimental data, this document serves as a practical resource for making informed decisions in synthetic chemistry.
The challenge of selectively alkylating a target functional group in a molecule replete with other reactive sites is a frequent hurdle in organic synthesis. The choice of alkylating agent is paramount to achieving high yields of the desired product while minimizing side reactions. This compound has emerged as a valuable tool in this context, often exhibiting distinct selectivity profiles compared to its methyl and ethyl analogs.
Comparative Analysis of Alkylating Agent Selectivity
Recent studies have highlighted the tunable reactivity of dialkyl sulfates, particularly in the O-sulfation of complex molecules. While traditionally used as alkylating agents under alkaline conditions, a novel activation method using tetrabutylammonium (B224687) bisulfate (Bu₄NHSO₄) has unlocked their potential for versatile O-sulfation with broad functional group tolerance.[1][2][3]
The key distinction in selectivity often arises from the steric bulk of the alkyl group. The isopropyl groups of DPS, being significantly larger than the methyl groups of DMS, generally favor reaction with less sterically hindered nucleophiles. This can be strategically employed to achieve selective alkylation of primary alcohols over secondary alcohols, or to favor N-alkylation of less hindered amines.
A 2024 study systematically investigated the O-sulfation of a diverse range of alcohols and phenols using both DMS and DPS.[1][2][3] The findings indicate that while DMS is highly effective for the sulfation of primary alcohols, DPS is more broadly applicable to both primary and secondary alcohols.[1] This suggests a greater reactivity of DPS towards more sterically demanding substrates compared to DMS under these specific reaction conditions.
The following table summarizes the functional group tolerance observed during O-sulfation reactions using DMS and DPS, demonstrating the high chemoselectivity of these reagents under the specified conditions.
| Functional Group | Tolerated with DMS | Tolerated with DPS | Reference |
| Amide | Yes | Yes | [1] |
| Halides (Br, Cl, I) | Yes | Yes | [1] |
| Nitrate | Yes | Yes | [1] |
| Nitrile | Yes | Yes | [1] |
| Ether | Yes | Yes | [1] |
| Alkene | Yes | Yes | [1] |
| Alkyne | Yes | Yes | [1] |
| Boronic Ester | Yes | Yes | [1] |
| Aldehyde | Yes | Yes | [1] |
| Sulfone | Yes | Yes | [1] |
| Ester | Yes | Yes | [1] |
| Ketone | Yes | Yes | [1] |
| Sulfonamide | Yes | Yes | [1] |
| Aromatic Rings | Yes | Yes | [1] |
| Heterocycles | Yes | Yes | [1] |
Experimental Protocols
The following are generalized experimental protocols for the O-sulfation of alcohols using dimethyl sulfate or this compound, based on the literature.[1][2]
General Procedure for O-Sulfation:
To a solution of the alcohol (1.0 equiv) in an appropriate solvent (e.g., dichloromethane), tetrabutylammonium bisulfate (1.2 equiv) and either dimethyl sulfate (1.2 equiv) or this compound (1.2 equiv) are added. The reaction mixture is stirred at a specified temperature (e.g., room temperature or 40 °C) for a designated time (e.g., 12-24 hours). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Note on Safety: Dimethyl sulfate and this compound are toxic and volatile liquids.[2] this compound is also considered a probable human carcinogen.[4][5] These reagents should be handled with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment.
Visualizing Reaction Pathways
The following diagrams illustrate the generalized reaction pathway for O-sulfation and a logical workflow for selecting an appropriate alkylating agent.
Caption: Generalized reaction pathway for the O-sulfation of an alcohol using a dialkyl sulfate and an activator.
References
- 1. Dimethyl sulfate and this compound as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfate and this compound as practical and versatile O-sulfation reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound (IARC Summary & Evaluation, Volume 54, 1992) [inchem.org]
A Researcher's Guide to Computational Modeling of Diisopropyl Sulfate Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational approaches for modeling the reaction pathways of diisopropyl sulfate (B86663), a potent alkylating agent with known genotoxicity. Due to the limited availability of direct computational studies on diisopropyl sulfate, this guide draws parallels from research on analogous alkyl and aryl sulfates to propose robust modeling strategies. We present key reaction pathways, compare potential computational methodologies, and provide available experimental data to serve as a benchmark for future in silico studies.
Key Reaction Pathways of this compound
This compound is a versatile reagent known primarily for its role in alkylation and O-sulfation reactions.[1] Its reactivity is also characterized by hydrolysis, a critical pathway to consider in both industrial and biological contexts.[2][3] Understanding the kinetics and thermodynamics of these reactions is crucial for predicting its stability, reactivity, and toxicological profile.
The two primary reaction pathways of interest are:
-
Hydrolysis: The reaction with water, which can proceed under neutral, acidic, or basic conditions, leading to the formation of isopropyl alcohol and isopropyl sulfuric acid, and eventually to complete hydrolysis to isopropanol (B130326) and sulfuric acid.[2][3]
-
Alkylation (SN2 Reaction): The transfer of an isopropyl group to a nucleophile, a key mechanism in its synthetic applications and its mode of action as a genotoxic agent through the alkylation of DNA.
Below is a generalized schematic of these reaction pathways.
References
Cross-Validation of GC-MS and HPLC for Diisopropyl Sulfate Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of genotoxic impurities (GTIs) like diisopropyl sulfate (B86663) are paramount for ensuring drug safety. Diisopropyl sulfate, a potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs), is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), signifying it is "possibly carcinogenic to humans."[1][2][3] This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. We will delve into detailed experimental protocols and present a side-by-side comparison of their performance based on available data.
The Analytical Challenge: Detecting Trace-Level Genotoxic Impurities
The core challenge in analyzing GTIs lies in their low permissible limits, often at the parts-per-million (ppm) level relative to the API.[4][5] This necessitates highly sensitive and specific analytical methods to ensure that these impurities are controlled at or below their threshold of toxicological concern (TTC). Both GC-MS and HPLC, often coupled with mass spectrometry, are workhorse techniques in pharmaceutical analysis, each offering distinct advantages and disadvantages for GTI determination.[6][7][8][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS): A Sensitive Approach for Volatile Impurities
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds.[6][7] For this compound, a GC-MS method has been successfully developed and validated for its trace-level quantification in drug substances.[11]
GC-MS Experimental Protocol
A simple and sensitive GC-MS method for the determination of this compound in Abacavir sulfate drug substance has been reported.[11] The key parameters of this method are summarized below.
Sample Preparation:
-
Accurately weigh approximately 300 mg of the sample into a clean, dry centrifuge tube.
-
Add 15 ml of water to dissolve the sample.
-
Add 3 ml of Methylene Chloride and vortex the tube for 1 minute.
-
Allow the two phases to separate.
-
Collect the lower organic layer and transfer it into a 2 ml vial for injection.[11]
Chromatographic Conditions:
-
Instrument: Agilent GC-MS (e.g., Model 7890B / 5977A)[11]
-
Column: DB-1, 100% dimethyl polysiloxane, 30 m x 0.32 mm ID, 1.0 µm film thickness[11]
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 100°C for 1 min, ramped at 4°C/min to 250°C, and held for 10 min.[12]
-
Injection Mode: Split mode (e.g., 10:1)[12]
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI)[11]
-
Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity[11]
Below is a diagram illustrating the general workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
While GC-MS is effective, it is generally suited for thermally stable and volatile compounds.[7] For drug substances that are difficult to vaporize, HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative.[13]
HPLC-MS/MS Experimental Protocol
A method for detecting this compound in medicinal raw materials using a triple-tandem quadrupole high-performance liquid chromatography-mass spectrometer has been developed.[13] This method is particularly advantageous for non-volatile drug matrices.[13]
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the medicine sample.
-
Add methanol (B129727) and perform vortex oscillation for extraction.
-
Perform high-speed centrifugation (5000-8000 r/min).
-
Filter the supernatant through an organic phase microporous filter membrane.[13]
Chromatographic Conditions:
-
Instrument: Triple-tandem quadrupole high-performance liquid chromatography-mass spectrometer (LC-MS/MS)[13]
-
Column: A reverse-phase C8 or C18 column is typically used. For a similar compound, a C8 column with a mobile phase of acetonitrile (B52724) and water (50:50 v/v) has been used.[12]
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water.[12][13]
-
Flow Rate: Typically around 1.0 mL/min.[12]
-
Column Temperature: Maintained at a controlled temperature (e.g., 24°C).[12]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) is common for LC-MS/MS.
-
Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[14]
The following diagram outlines the experimental workflow for the HPLC-MS/MS analysis of this compound.
Performance Comparison: GC-MS vs. HPLC-MS/MS
The choice between GC-MS and HPLC-MS/MS depends on various factors including the nature of the analyte and the matrix, as well as the desired sensitivity and selectivity.[6] Below is a summary of the reported performance data for each technique in the analysis of this compound.
| Performance Parameter | GC-MS Method | HPLC-MS/MS Method |
| Linearity Range | 0.5 µg/g to 3.8 µg/g[11] | 0.01 µg/mL to 1 µg/mL[13] |
| Correlation Coefficient (r²) | 0.9933[11] | > 0.9900[14] |
| Limit of Detection (LOD) | 0.15 µg/g[11] | 1.74 µg/kg (0.00174 µg/g)[13] |
| Limit of Quantification (LOQ) | Not explicitly stated, but linearity starts at 0.5 µg/g | 5.81 µg/kg (0.00581 µg/g)[13] |
| Accuracy (Recovery) | 102.0% to 109.1% (Average 105.1%)[11] | 90% to 110%[13] |
| Precision (RSD) | Not explicitly stated in the summary | 2.33%[13] |
Logical Comparison of the Techniques
The following diagram provides a logical comparison of the key characteristics of GC-MS and HPLC for the analysis of this compound.
Conclusion and Recommendations
Both GC-MS and HPLC-MS/MS are highly capable techniques for the trace-level analysis of this compound.
-
GC-MS is a proven, sensitive, and accurate method, particularly when the drug substance and potential co-impurities are amenable to gas chromatography. The sample preparation can be a straightforward liquid-liquid extraction.
-
HPLC-MS/MS offers greater versatility, especially for complex or non-volatile drug matrices where GC is not feasible. The reported detection and quantification limits for the HPLC-MS/MS method are significantly lower, highlighting its exceptional sensitivity.
Recommendation:
For routine quality control of APIs where this compound is a known potential impurity and the matrix is suitable for GC, the validated GC-MS method offers a reliable and robust solution. However, for challenging matrices, or when the utmost sensitivity is required for risk assessment, the HPLC-MS/MS method is the superior choice. The selection of the most appropriate technique will ultimately depend on the specific drug product, the regulatory requirements, and the available instrumentation. A cross-validation of both methods within the same laboratory, using the same sample matrix, would provide the most definitive comparison of their performance characteristics.
References
- 1. E-Limit [elimit.online.worksafebc.com]
- 2. This compound (IARC Summary & Evaluation, Volume 54, 1992) [inchem.org]
- 3. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. Genotoxic Impurity Method Development and Methodological Validation - CD Formulation [formulationbio.com]
- 6. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 7. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 8. amptechfl.com [amptechfl.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. oatext.com [oatext.com]
- 13. CN108693286B - Method for detecting genotoxic impurity this compound in medicine - Google Patents [patents.google.com]
- 14. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Environmental Impact Assessment of Diisopropyl Sulfate and Its Alternatives
For researchers and professionals in drug development and chemical synthesis, the selection of reagents is a critical decision that balances reactivity, cost, and safety. Alkylating agents, such as diisopropyl sulfate (B86663), are powerful tools, but their potential environmental and health impacts are a significant concern. This guide provides a comparative environmental impact assessment of diisopropyl sulfate versus its common alternatives—diethyl sulfate and dimethyl sulfate—and a leading green alternative, dimethyl carbonate.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and its alternatives, facilitating a direct comparison of their key environmental and toxicological parameters.
Table 1: Physicochemical Properties and Identifiers
| Property | This compound | Diethyl Sulfate | Dimethyl Sulfate | Dimethyl Carbonate (Green Alternative) |
| CAS Number | 2973-10-6 | 64-67-5 | 77-78-1 | 616-38-6 |
| Molecular Formula | C₆H₁₄O₄S | C₄H₁₀O₄S | C₂H₆O₄S | C₃H₆O₃ |
| Molecular Weight | 182.24 g/mol | 154.19 g/mol | 126.13 g/mol | 90.08 g/mol |
| Physical State | Colorless, oily liquid | Colorless, oily liquid | Colorless, oily liquid | Colorless liquid |
| Water Solubility | 7.38 g/L (estimated)[1] | Slightly soluble, decomposes | 28 g/L at 18°C (with hydrolysis)[2][3] | 139 g/L |
Table 2: Environmental and Toxicological Impact Comparison
| Parameter | This compound | Diethyl Sulfate | Dimethyl Sulfate | Dimethyl Carbonate (Green Alternative) |
| Carcinogenicity (IARC) | Group 2B (Possibly carcinogenic to humans)[4][5][6] | Group 2A (Probably carcinogenic to humans)[7] | Group 2A (Probably carcinogenic to humans) | Not classifiable |
| Acute Oral Toxicity (LD₅₀, Rat) | 1,199 mg/kg[8] | 350 - 1,000 mg/kg | 205 - 440 mg/kg[9] | 13,800 mg/kg[10] |
| Aquatic Toxicity (Fish, 96h LC₅₀) | Data not available | Harmful to aquatic life at very low concentrations | 7.5 mg/L (Bluegill sunfish)[9] | >100 mg/L |
| Aquatic Toxicity (Daphnia, 48h EC₅₀) | Data not available | Data not available | Harmful to aquatic organisms[2] | >100 mg/L |
| Ready Biodegradability | Data not available | Readily biodegradable | Data not available (rapid hydrolysis) | Readily biodegradable (>90% in 28 days)[10] |
| Hydrolysis Half-life | Hydrolyzes when heated | 1.7 hours in water | 1.2 hours in water | Stable |
| Bioaccumulation Potential (log Kow) | 0.99 (estimated)[1] | 1.14[7] | 0.16 | 0.354[9] |
| Bioconcentration Factor (BCF) | Data not available | Low potential (Modeled BCF: 1.8 L/kg) | Low potential (Modeled BCF: 1 - 12 L/kg)[8] | Low potential (Estimated BCF: 3.2) |
Experimental Protocols
Detailed experimental data for this compound is scarce in publicly available literature. However, the environmental impact of chemical substances is typically evaluated using standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Ready Biodegradability (e.g., OECD Test Guideline 301)
This series of tests evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms. In a typical protocol, such as the Closed Bottle Test (OECD 301D), the test substance is dissolved in a mineral medium, inoculated with microorganisms from a source like wastewater treatment plant effluent, and incubated in sealed bottles in the dark for 28 days. The degradation is determined by measuring the consumption of dissolved oxygen over the incubation period and comparing it to the theoretical oxygen demand (ThOD). To be classified as "readily biodegradable," a substance must typically achieve ≥60% biodegradation within a 10-day window during the 28-day test.[4]
Acute Aquatic Toxicity (e.g., OECD Test Guidelines 202 & 203)
These tests determine the concentration of a substance that is lethal to or has other adverse effects on aquatic organisms over a short period.
-
Daphnia sp., Acute Immobilisation Test (OECD 202): Young daphnids (a species of water flea) are exposed to various concentrations of the test substance for 48 hours. The primary endpoint is immobilization. The EC₅₀ is the concentration that causes 50% of the daphnids to become immobilized.
-
Fish, Acute Toxicity Test (OECD 203): Fish (e.g., zebrafish or rainbow trout) are exposed to the test substance for 96 hours. The endpoint is mortality, and the LC₅₀ is the concentration that is lethal to 50% of the test fish.
Visualizing Workflows and Mechanisms
Isopropanol Production via Indirect Hydration
This compound is not typically sold as a commercial product but occurs as an intermediate in the indirect hydration process for producing isopropanol, particularly the "strong-acid" process.[4][5][6] This process is now largely obsolete in the United States.
General Mechanism of DNA Alkylation
The primary mechanism of toxicity for dialkyl sulfates is their action as powerful alkylating agents. They can transfer their alkyl groups to nucleophilic sites on biological macromolecules, including the bases in DNA. This can lead to DNA damage, mutations, and potentially cancer.[9]
Comparative Analysis and Conclusion
This compound and its Analogs (Diethyl and Dimethyl Sulfate): All three dialkyl sulfates present significant health and environmental hazards. They are classified as probable or possible human carcinogens by the International Agency for Research on Cancer (IARC).[4][5][6][7] Their mode of action involves the alkylation of DNA, a mechanism that underpins their mutagenic and carcinogenic properties.
From an environmental fate perspective, a key differentiator is their rate of hydrolysis. Both dimethyl sulfate and diethyl sulfate hydrolyze rapidly in water, with half-lives of approximately 1.2 and 1.7 hours, respectively. This rapid degradation limits their persistence in aquatic environments and reduces the potential for bioaccumulation.[8] While specific data for this compound is lacking, its structural similarity suggests it would also undergo hydrolysis, though the rate may differ. The acute aquatic toxicity of dimethyl sulfate is high, with an LC₅₀ of 7.5 mg/L for bluegill sunfish, and diethyl sulfate is also described as harmful to aquatic life.[9]
The Green Alternative: Dimethyl Carbonate (DMC) In stark contrast to the dialkyl sulfates, dimethyl carbonate (DMC) exhibits a much more favorable environmental and toxicological profile.
-
Low Toxicity: DMC has very low acute toxicity, as indicated by its high LD₅₀ value in rats (13,800 mg/kg).[10] It is not considered a carcinogen.
-
Environmental Safety: It demonstrates low aquatic toxicity, with LC₅₀ and EC₅₀ values greater than 100 mg/L for fish and daphnia, respectively.
-
Excellent Environmental Fate: DMC is readily biodegradable and has a low potential for bioaccumulation, as shown by its low log Kow and estimated BCF values.[9][10]
Conclusion: Based on the available data, this compound, diethyl sulfate, and dimethyl sulfate are hazardous substances with significant concerns regarding carcinogenicity and toxicity. While their rapid hydrolysis mitigates long-term persistence and bioaccumulation, their inherent toxicity poses risks.
Dimethyl carbonate emerges as a substantially greener and safer alternative. Its low toxicity, ready biodegradability, and low bioaccumulation potential make it a superior choice from an environmental impact perspective for methylation reactions.[9][10] For isopropylation reactions where this compound might be considered, researchers should seek less hazardous alternatives, applying the principles of green chemistry to minimize environmental and health risks.
References
- 1. Dimethyl Sulfate | (CH3O)2SO2 | CID 6497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfate (EHC 48, 1985) [inchem.org]
- 3. epa.gov [epa.gov]
- 4. Screening Assessment for the Challenge Sulfuric Acid, Dimethyl Ester (Dimethyl Sulfate) - Canada.ca [canada.ca]
- 5. Dimethyl sulfate (HSG 29, 1989) [inchem.org]
- 6. epa.gov [epa.gov]
- 7. nj.gov [nj.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. canada.ca [canada.ca]
Safety Operating Guide
Proper Disposal Procedures for Diisopropyl Sulfate
Effective management and disposal of diisopropyl sulfate (B86663) are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals. Due to its hazardous nature, diisopropyl sulfate must be handled with extreme caution throughout its lifecycle, from use to final disposal. The following procedures are designed to mitigate risks and ensure compliance with safety regulations.
Immediate Safety Information: Hazard Profile
This compound is a highly reactive and hazardous chemical.[1] It is classified as harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is suspected of causing cancer.[2][3][4] The International Agency for Research on Cancer (IARC) classifies it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[4]
Hazard Summary Table
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity (Oral, Dermal) | H302 + H312 | Harmful if swallowed or in contact with skin. | [2][3] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | [2][3] |
| Serious Eye Damage | H318 | Causes serious eye damage. | [2] |
| Carcinogenicity | H351 | Suspected of causing cancer. | [2][3][4] |
Required Personal Protective Equipment (PPE)
When handling this compound, all personnel must use appropriate PPE to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye/Face Protection: Use safety glasses with side shields and a face shield.[2][3]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.[2][3]
-
Respiratory Protection: All handling and disposal procedures must be performed in a certified chemical fume hood to avoid inhalation of vapors.[3]
Disposal Protocol: Neutralization and Collection
The primary method for treating this compound waste in a laboratory setting is through controlled hydrolysis, followed by neutralization. The compound reacts with water to form isopropanol (B130326) and sulfuric acid.[5][6] The resulting acidic solution must then be neutralized before being collected for final disposal by a certified waste management company.
Experimental Protocol: Neutralization of Small Quantities (<50 mL)
This procedure details the chemical neutralization of small quantities of this compound.
Methodology:
-
Preparation:
-
Perform all steps within a certified chemical fume hood.
-
Prepare a 10% aqueous solution of sodium carbonate or sodium bicarbonate.
-
Prepare a large beaker containing cold water or an ice bath, with a volume at least 20 times that of the this compound to be neutralized. This will help dissipate the heat from the exothermic hydrolysis reaction.
-
Place the beaker in a larger secondary container to manage any potential spills.
-
-
Hydrolysis:
-
Slowly and carefully, with constant stirring, add the this compound dropwise to the cold water. Never add water to the sulfate , as this can cause a violent reaction.
-
Continue stirring the solution for at least one hour to ensure the hydrolysis is complete.
-
-
Neutralization:
-
While continuing to stir, slowly add the 10% sodium carbonate or sodium bicarbonate solution to the acidic mixture. Be cautious, as this will generate carbon dioxide gas (effervescence).
-
Periodically check the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the basic solution until the pH is neutral (pH 6-8).
-
-
Waste Collection:
-
Transfer the neutralized solution into a clearly labeled hazardous waste container.
-
The label should include "Neutralized this compound Waste," the chemical contents (water, isopropanol, sodium sulfate), and the date.
-
Store the container in a designated satellite accumulation area.
-
-
Final Disposal:
-
Arrange for pickup by a licensed hazardous waste disposal company.[2][3] Never pour the neutralized or un-neutralized chemical down the drain.[3][7]
-
Contaminated materials, including empty containers, gloves, and absorbent pads, should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of through the same licensed company.[8]
-
Logical Workflow for this compound Disposaldot
References
- 1. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aaronchem.com [aaronchem.com]
- 4. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 2973-10-6: this compound | CymitQuimica [cymitquimica.com]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling Diisopropyl Sulfate
This guide provides immediate safety, handling, and disposal protocols for Diisopropyl sulfate (B86663), tailored for research and drug development professionals. Adherence to these procedures is critical due to the chemical's significant health risks.
Hazard Summary
Diisopropyl sulfate is a hazardous substance that is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is a suspected carcinogen.[1][2][3] The International Agency for Research on Cancer (IARC) classifies it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][2] |
| Skin Corrosion/Irritation | Sub-category 1C | H314: Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[1] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1][2] |
Toxicity Data
| Route | Species | Value |
|---|---|---|
| Oral LD50 | Rat | 1199 mg/kg[1] |
| Dermal LD50 | Rabbit | 1551 mg/kg[1] |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure. All work must be conducted in a designated area, preferably within a chemical fume hood.[4]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield.[2][5] | Protects against splashes that can cause severe eye damage.[1] A face shield offers an additional layer of protection for the entire face.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[5] | Prevents skin contact, which can cause severe burns and systemic toxicity.[1] Gloves must be inspected before use and disposed of after handling.[2] |
| Body Protection | Chemical-resistant laboratory coat, apron, or coveralls.[6][7] | Protects skin from splashes and contamination. All street clothes should be covered. |
| Footwear | Closed-toe, chemical-resistant shoes or boots. | Prevents exposure from spills. |
| Respiratory Protection | Work must be conducted in a chemical fume hood.[4] For spills or emergencies where vapor concentrations are unknown, a self-contained breathing apparatus (SCBA) is necessary.[2][8] | This compound vapors are hazardous if inhaled.[8] |
Standard Operating Procedures for Safe Handling
Preparation and Handling:
-
Obtain Special Instructions: Before use, obtain and read the Safety Data Sheet (SDS).[1]
-
Work Area Setup: Ensure work is performed in a well-ventilated area, such as a certified chemical fume hood, to prevent the generation of vapors.[1][2]
-
Don PPE: Wear all required PPE as specified in the table above before handling the chemical.
-
Handling: Avoid all contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[2]
-
Post-Handling: Wash hands and face thoroughly after handling.[1] Remove and properly dispose of contaminated gloves and other disposable PPE.[2]
Storage:
-
Store in a tightly closed, original container.[1]
-
Keep in a locked, designated freezer at temperatures under -20°C.
-
Store under an inert gas atmosphere.[1]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First-Aid Measures
| Exposure Route | Action |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][8] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][8] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][8] |
Spill Response Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors.[2][9]
-
Wear PPE: Don appropriate PPE, including respiratory protection (SCBA if necessary), chemical-resistant gloves, and body protection.[2]
-
Contain: Confine the spill to a small area using a spill kit or inert absorbent material (e.g., vermiculite, dry sand). Do not let the product enter drains.[2]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them according to the disposal plan.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
Waste Collection:
-
Segregation: Do not mix this compound waste with other waste streams, especially non-halogenated waste.[4]
-
Container: Collect all waste (liquid, solid, and contaminated PPE) in a designated, compatible, and clearly labeled hazardous waste container.[10][11] The container must be kept securely sealed when not in use.[4]
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".
Disposal Procedure:
-
All waste must be disposed of through a licensed and certified hazardous waste disposal company.[1][2]
-
Follow all local, state, and national regulations for hazardous waste disposal.[1]
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for waste pickup.
Empty Container Disposal:
-
Thoroughly empty the container.
-
Triple rinse the container with a suitable solvent. Collect the rinsate as hazardous waste.
-
After rinsing, deface or remove the original label.[10]
-
Dispose of the rinsed container in accordance with institutional guidelines, which may allow for disposal as regular glass waste or require collection by EH&S.[10][12]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. aaronchem.com [aaronchem.com]
- 3. This compound | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tntech.edu [tntech.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. echemi.com [echemi.com]
- 9. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 12. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
